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  • Product: 8-(Trifluoromethyl)quinoline-5-carboxylic acid
  • CAS: 253787-47-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 8-(Trifluoromethyl)quinoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 8-(Trifluoromethyl)quinoline-5-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(Trifluoromethyl)quinoline-5-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group onto the quinoline scaffold can profoundly influence the molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to various biological targets.[1][2] This technical guide provides a comprehensive overview of the chemical properties of 8-(Trifluoromethyl)quinoline-5-carboxylic acid, including its structure, predicted spectroscopic data, solubility, and key reactivity. Furthermore, this guide outlines detailed, field-proven methodologies for its synthesis, purification, and characterization, offering valuable insights for researchers working with this and related compounds.

Introduction: The Significance of Trifluoromethylquinolines

The quinoline ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The strategic introduction of a trifluoromethyl (-CF3) group can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, increase its lipophilicity to improve membrane permeability, and alter its electronic properties to modulate receptor binding interactions.[1][2] Specifically, the 8-(trifluoromethyl) and 5-carboxylic acid substitution pattern of the quinoline core presents a unique combination of electron-withdrawing and hydrogen-bonding functionalities, making it a valuable building block for the synthesis of novel bioactive compounds and functional materials.[1][5]

Physicochemical Properties

PropertyValueSource
CAS Number 253787-47-2[6]
Molecular Formula C₁₁H₆F₃NO₂[6]
Molecular Weight 241.17 g/mol [6]
Appearance White to off-white solidCommercial Suppliers
Predicted Solubility Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol.[7][8][9]
Predicted pKa ~3-4 (for the carboxylic acid)General knowledge of carboxylic acids

Spectroscopic Characterization: A Predictive and Practical Guide

Due to the absence of published experimental spectra, this section provides predicted spectroscopic data and detailed protocols for acquiring and interpreting the necessary spectra for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

  • ~13.5 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and may exchange with D₂O.

  • ~9.0-9.2 ppm (d, 1H): Proton at position 2 of the quinoline ring.

  • ~8.5-8.7 ppm (d, 1H): Proton at position 4 of the quinoline ring.

  • ~8.0-8.4 ppm (m, 2H): Protons at positions 6 and 7 of the quinoline ring.

  • ~7.8-8.0 ppm (dd, 1H): Proton at position 3 of the quinoline ring.

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):

  • ~166 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • ~150-155 ppm: Quaternary carbons of the quinoline ring.

  • ~120-145 ppm: Aromatic carbons of the quinoline ring.

  • ~120-125 ppm (q, J ≈ 270-280 Hz): Trifluoromethyl carbon (-CF₃).

Predicted ¹⁹F NMR Spectrum (in DMSO-d₆):

  • A singlet is expected in the typical range for a -CF₃ group on an aromatic ring.

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of 8-(Trifluoromethyl)quinoline-5-carboxylic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Interpretation: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure. Two-dimensional NMR experiments such as COSY and HSQC can be used to further confirm assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted FT-IR Spectrum (ATR):

  • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.

  • ~1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.

  • ~1600, 1500, 1450 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.

  • ~1300-1100 cm⁻¹ (strong): C-F stretching vibrations of the trifluoromethyl group.

Experimental Protocol: FT-IR Spectroscopic Analysis

  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values to confirm the presence of the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

  • M⁺ at m/z 241: The molecular ion peak.

  • [M-45]⁺ at m/z 196: Loss of the carboxyl group (-COOH).

  • [M-69]⁺ at m/z 172: Loss of the trifluoromethyl group (-CF₃).

Predicted Mass Spectrum (Electrospray Ionization - ESI):

  • [M+H]⁺ at m/z 242: In positive ion mode.

  • [M-H]⁻ at m/z 240: In negative ion mode.

Experimental Protocol: Mass Spectrometric Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern, which can provide further structural confirmation.[10]

Synthesis and Reactivity

While a specific, optimized synthesis for 8-(Trifluoromethyl)quinoline-5-carboxylic acid is not widely published, established methods for quinoline synthesis can be adapted. The Combes and Pfitzinger syntheses are two classical and versatile methods.

Proposed Synthetic Pathways

A. Modified Combes Synthesis:

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[11][12] For the synthesis of the target molecule, a plausible route would involve the reaction of 3-amino-2-(trifluoromethyl)benzoic acid with a suitable three-carbon synthon that can form the quinoline ring.

G cluster_0 Modified Combes Synthesis 3-Amino-2-(trifluoromethyl)benzoic acid 3-Amino-2-(trifluoromethyl)benzoic acid Intermediate Intermediate 3-Amino-2-(trifluoromethyl)benzoic acid->Intermediate + Malonaldehyde equivalent Malonaldehyde equivalent Malonaldehyde equivalent->Intermediate + Target_Molecule 8-(Trifluoromethyl)quinoline-5-carboxylic acid Intermediate->Target_Molecule Acid-catalyzed cyclization

Caption: Proposed Modified Combes Synthesis Workflow.

B. Pfitzinger Reaction:

The Pfitzinger reaction is another powerful method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.[13][14][15][16] A multi-step synthesis starting from a substituted isatin could potentially yield the desired product.

Key Reactivity
  • Carboxylic Acid Group: The carboxylic acid at the 5-position can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. This functionality is key for derivatization in drug discovery programs.

  • Quinoline Ring: The quinoline ring is an electron-deficient aromatic system. It is generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution, particularly at positions 2 and 4, if appropriately activated.

  • Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group, which deactivates the quinoline ring towards electrophilic attack. It is also highly stable and generally unreactive under common organic reaction conditions.[1]

Potential Applications in Drug Discovery and Materials Science

Derivatives of trifluoromethylquinolines have shown a wide range of biological activities, including:

  • Anticancer: Some trifluoromethylquinoline derivatives have demonstrated cytotoxicity against various cancer cell lines.[5]

  • Antimalarial: The quinoline core is famous for its antimalarial properties, and fluorinated analogs are of great interest for overcoming drug resistance.[2][3]

  • Antiviral and Antibacterial: The quinoline scaffold is present in many antibacterial and antiviral agents.[4]

The unique electronic properties conferred by the trifluoromethyl group also make this class of compounds interesting for applications in materials science, such as in the development of novel organic light-emitting diodes (OLEDs) and sensors.

G Target_Molecule 8-(Trifluoromethyl)quinoline- 5-carboxylic acid Anticancer_Agents Anticancer Agents Target_Molecule->Anticancer_Agents Derivatization Antimalarial_Drugs Antimalarial Drugs Target_Molecule->Antimalarial_Drugs Derivatization Functional_Materials Functional Materials (e.g., OLEDs) Target_Molecule->Functional_Materials Synthesis

Caption: Potential Application Pathways.

Detailed Experimental Protocols

General Synthesis of a Quinoline-5-carboxylic Acid Derivative (Illustrative Example)

This protocol is a general representation of a Combes-type synthesis and would require optimization for the specific target molecule.

  • Reaction Setup: To a solution of the appropriately substituted aniline (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add the β-dicarbonyl compound (1.1 equivalents).

  • Acid Catalysis: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent or by column chromatography.

Safety and Handling
  • 8-(Trifluoromethyl)quinoline-5-carboxylic acid should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Conclusion

8-(Trifluoromethyl)quinoline-5-carboxylic acid is a promising scaffold for the development of new pharmaceuticals and functional materials. While detailed experimental data is currently limited, this guide provides a solid foundation of predicted properties and established methodologies for its synthesis and characterization. The unique combination of the quinoline core, a trifluoromethyl group, and a carboxylic acid functionality offers a rich platform for chemical exploration and innovation.

References

  • Chemical Papers. (1990). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]

  • PubMed. (1998). Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. Retrieved from [Link]

  • NIH. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Retrieved from [Link]

  • International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • PMC. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

  • ResearchGate. (2025). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Retrieved from [Link]

  • MDPI. (2022). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]

  • Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
  • JOCPR. (2010). Application of pfitzinger reaction in. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]

  • NIH. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Retrieved from [Link]

  • PubMed. (2009). Biological activities of quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectral data of 8HQ. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PMC. (2025). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Spectra of the Compounds Synthesized. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • MDPI. (2021). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Retrieved from [Link]

  • PMC. (2025). Improved estimation of intrinsic solubility of drug-like molecules through multi-task graph transformer. Retrieved from [Link]

  • PMC. (2024). Will we ever be able to accurately predict solubility?. Retrieved from [Link]

  • OUCI. (2015). Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants. Retrieved from [Link]

  • Frontiers. (2021). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Retrieved from [Link]

  • MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • NIH. (2022). Application of ATR-FTIR and FT-NIR spectroscopy coupled with chemometrics for species identification and quality prediction of boletes. Retrieved from [Link]

  • Mediterranean Journal of Chemistry. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 8-(Trifluoromethyl)quinoline-5-carboxylic Acid (CAS: 253787-47-2)

For Researchers, Scientists, and Drug Development Professionals Introduction and Chemical Identity 8-(Trifluoromethyl)quinoline-5-carboxylic acid, identified by the CAS number 253787-47-2, is a fluorinated heterocyclic c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

8-(Trifluoromethyl)quinoline-5-carboxylic acid, identified by the CAS number 253787-47-2, is a fluorinated heterocyclic compound belonging to the quinoline carboxylic acid class. Its structure, featuring a quinoline core substituted with a highly electronegative trifluoromethyl group at the 8-position and a carboxylic acid moiety at the 5-position, suggests its potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it an intriguing candidate for drug discovery programs.

This guide provides a comprehensive overview of the known properties of 8-(Trifluoromethyl)quinoline-5-carboxylic acid, explores its potential biological activities based on the broader class of quinoline carboxylic acids, and furnishes researchers with sourcing information and hypothetical experimental frameworks to stimulate further investigation into its therapeutic potential.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 8-(Trifluoromethyl)quinoline-5-carboxylic acid. It is important to note that while some data is readily available from chemical suppliers, other parameters such as melting and boiling points are not consistently reported and may require experimental determination.

PropertyValueSource
CAS Number 253787-47-2Sigma-Aldrich
Molecular Formula C₁₁H₆F₃NO₂Sigma-Aldrich
Molecular Weight 241.17 g/mol Sigma-Aldrich
IUPAC Name 8-(Trifluoromethyl)quinoline-5-carboxylic acidPubChem
InChI Key CZCIRWNAHRNIEU-UHFFFAOYSA-NSigma-Aldrich
Canonical SMILES C1=CC2=C(C(=C1)C(=O)O)C(=CC=N2)C(F)(F)FPubChem
Purity Typically ≥98%Sigma-Aldrich
Storage Temperature Room temperature, keep in a dry placeChemicalBook[1]

Potential Biological Activities and Therapeutic Context

While specific biological data for 8-(Trifluoromethyl)quinoline-5-carboxylic acid is not extensively published, the broader class of quinoline carboxylic acid derivatives has demonstrated a wide array of pharmacological activities. This suggests promising avenues for the investigation of this particular molecule.

Antiproliferative and Anticancer Potential: Quinoline-based compounds have been a cornerstone in the development of anticancer agents. The quinoline scaffold is present in several approved anticancer drugs and numerous investigational molecules. Research has shown that quinoline carboxylic acid derivatives can exert antiproliferative effects through various mechanisms, including the inhibition of protein kinases, histone deacetylases (HDACs), and sirtuins (SIRTs). For instance, certain 3-quinoline carboxylic acid derivatives have been identified as inhibitors of protein kinase CK2, a crucial enzyme in cell growth and proliferation[2]. Moreover, other substituted quinoline-4-carboxylic acids have shown potent inhibitory activity against SIRT3 and HDACs, both of which are implicated in cancer progression[2]. The presence of the trifluoromethyl group in 8-(trifluoromethyl)quinoline-5-carboxylic acid may enhance its ability to interact with the active sites of such enzymes, potentially leading to potent and selective inhibition.

Anti-inflammatory and Immunomodulatory Effects: Inflammation is a key pathological feature of numerous chronic diseases. Quinoline derivatives have been investigated for their anti-inflammatory properties. Studies have shown that certain quinoline-4-carboxylic and quinoline-3-carboxylic acids can exhibit significant anti-inflammatory activity in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages[2]. The mechanism may involve the modulation of inflammatory signaling pathways, and it is plausible that 8-(Trifluoromethyl)quinoline-5-carboxylic acid could possess similar immunomodulatory capabilities.

Antimicrobial Activity: The quinoline core is famously associated with antimalarial drugs like chloroquine and quinine. Beyond this, quinoline derivatives have been explored for their broader antimicrobial properties, including antibacterial and antifungal activities. The ability of quinolines to chelate metal ions is often implicated in their antimicrobial mechanism of action, disrupting essential enzymatic processes in pathogens. While direct antimicrobial data for 8-(Trifluoromethyl)quinoline-5-carboxylic acid is lacking, its structural similarity to other bioactive quinolines warrants investigation in this area.

Hypothetical Signaling Pathway Inhibition

Given the documented activity of related quinoline carboxylic acids as kinase inhibitors, a plausible mechanism of action for 8-(Trifluoromethyl)quinoline-5-carboxylic acid in a cancer context could involve the inhibition of a key signaling pathway, such as one mediated by a receptor tyrosine kinase (RTK). The following diagram illustrates a hypothetical scenario where the compound acts as an inhibitor of an oncogenic kinase, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Compound 8-(Trifluoromethyl)quinoline- 5-carboxylic acid Compound->RTK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) by 8-(Trifluoromethyl)quinoline-5-carboxylic acid.

Commercial Suppliers

8-(Trifluoromethyl)quinoline-5-carboxylic acid is available from several chemical suppliers, typically for research and development purposes. The following table provides a list of known vendors. Researchers are advised to request certificates of analysis to ensure the purity and identity of the compound.

SupplierProduct Number/ReferencePurity
Sigma-Aldrich (Merck) ALNH9AA04F7798%
ChemicalBook CB7917398Not specified
BLD Pharmatech BD30421098%
Fluorochem Not specified95.0%
Shanghai YuanYe Biotechnology Co., Ltd. Not specifiedNot specified

Illustrative Experimental Protocol: In Vitro Cytotoxicity Assay

The following is a generalized protocol for assessing the antiproliferative activity of 8-(Trifluoromethyl)quinoline-5-carboxylic acid against a cancer cell line. This protocol is intended as a starting point and should be optimized for specific cell lines and experimental conditions.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 8-(Trifluoromethyl)quinoline-5-carboxylic acid in a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • 8-(Trifluoromethyl)quinoline-5-carboxylic acid

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 8-(Trifluoromethyl)quinoline-5-carboxylic acid in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Harvest the cells using trypsin-EDTA and resuspend in complete medium.

    • Perform a cell count and adjust the cell density to 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium containing 0.5% DMSO as a vehicle control and wells with only medium as a blank control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

Conclusion

8-(Trifluoromethyl)quinoline-5-carboxylic acid represents a chemical entity with significant, yet largely unexplored, potential in the realm of drug discovery and development. While direct biological data remains scarce, the well-documented and diverse activities of the broader quinoline carboxylic acid class provide a strong rationale for its investigation as an antiproliferative, anti-inflammatory, or antimicrobial agent. The presence of the trifluoromethyl group is a key structural feature that may confer advantageous pharmacological properties. This guide serves as a foundational resource to encourage and facilitate further research into this promising compound, from basic in vitro characterization to more complex mechanistic studies.

References

  • PubChem. (n.d.). 8-(Trifluoromethyl)quinoline-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Sliwinska, A., et al. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 90, 81-91.
  • Alhazzazi, M. O., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 848375.
  • Al-Suwaidan, I. A., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928345.
  • El-Sayed, M. A. A., et al. (2021).

Sources

Foundational

An In-Depth Technical Guide on the Molecular Structure and Characterization of 8-(Trifluoromethyl)quinoline-5-carboxylic acid

Prepared for Researchers, Scientists, and Drug Development Professionals Abstract 8-(Trifluoromethyl)quinoline-5-carboxylic acid is a pivotal scaffold in medicinal chemistry, demonstrating significant potential in the de...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

8-(Trifluoromethyl)quinoline-5-carboxylic acid is a pivotal scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Its unique structural features, including the electron-withdrawing trifluoromethyl group and the versatile carboxylic acid moiety, contribute to its noteworthy biological activities. This guide provides a comprehensive overview of the synthesis, molecular structure, and detailed spectroscopic characterization of this compound. By delving into the causality behind experimental choices and presenting validated protocols, this document serves as an authoritative resource for researchers engaged in the design and synthesis of quinoline-based pharmaceuticals.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] The introduction of a trifluoromethyl group at the 8-position and a carboxylic acid at the 5-position of the quinoline core significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making 8-(Trifluoromethyl)quinoline-5-carboxylic acid a valuable intermediate in the synthesis of new pharmaceutical agents.[2] The carboxylic acid group, in particular, is a key pharmacophore in many drugs, though its bioisosteric replacement is an active area of research to overcome potential toxicity and improve pharmacokinetic profiles.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 8-(Trifluoromethyl)quinoline-5-carboxylic acid is fundamental to its application in drug design.

PropertyValueSource
Molecular FormulaC11H6F3NO2[4]
Molecular Weight241.17 g/mol
CAS Number253787-47-2[4]
InChIInChI=1S/C11H6F3NO2/c12-11(13,14)8-4-3-7(10(16)17)6-2-1-5-15-9(6)8/h1-5H,(H,16,17)[5]

Synthesis and Purification

General Synthetic Approach

A plausible synthetic route could involve the reaction of an aminobenzoic acid derivative with a trifluoromethyl-containing precursor, followed by cyclization to form the quinoline ring. Purification is critical to ensure the removal of starting materials, by-products, and catalysts.

Protocol: Purification by Recrystallization
  • Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and hexane, or a mixture thereof.

  • Dissolution: Dissolve the crude 8-(Trifluoromethyl)quinoline-5-carboxylic acid in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Decolorization: If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Filtration: Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Molecular Structure and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous characterization of 8-(Trifluoromethyl)quinoline-5-carboxylic acid.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_validation Structure Validation Syn Crude Product Pur Purified Compound Syn->Pur Recrystallization NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pur->NMR Analysis MS Mass Spectrometry (HRMS) Pur->MS Analysis IR IR Spectroscopy Pur->IR Analysis Structure Definitive Structure NMR->Structure Data Interpretation MS->Structure Data Interpretation IR->Structure Data Interpretation

Caption: Workflow for the synthesis, purification, and characterization of 8-(Trifluoromethyl)quinoline-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 8-(Trifluoromethyl)quinoline-5-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Expert Insights: Why NMR is Critical
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons of the quinoline ring will appear in the downfield region (typically 7-9 ppm).

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their electronic environment. The carboxylic acid carbon will have a characteristic chemical shift in the range of 165-185 ppm.[6] The carbon of the trifluoromethyl group will also have a distinct chemical shift.

  • ¹⁹F NMR: Is highly specific for fluorine-containing compounds. The trifluoromethyl group will give a singlet in the ¹⁹F NMR spectrum, with a chemical shift that can be referenced to an external standard like trifluoroacetic acid.[7]

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is important to avoid signal overlap with the analyte.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[7]

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain high-quality spectra.

  • Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the respective nuclei in the molecule.

Table of Expected NMR Data (Hypothetical)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H~12-13br s--COOH
¹H~7.5-9.0m-Aromatic-H
¹³C~165-175s--COOH
¹³C~120-150m-Aromatic-C
¹³C~120-130qJ(C,F) ≈ 270-280-CF₃
¹⁹F~ -60 to -80s--CF₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Expert Insights: Choosing the Right Ionization Technique
  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like carboxylic acids. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

  • Electron Ionization (EI): A hard ionization technique that can lead to extensive fragmentation, providing valuable structural information. Characteristic losses for a carboxylic acid include the loss of the carboxyl group.

Protocol: HRMS (ESI) Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated from the molecular formula. The mass error should be within a few parts per million (ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8]

Expert Insights: Key Vibrational Modes
  • O-H Stretch: The carboxylic acid O-H bond exhibits a very broad absorption in the region of 2500-3300 cm⁻¹, which is a hallmark of this functional group due to strong hydrogen bonding.[6]

  • C=O Stretch: The carbonyl group of the carboxylic acid shows a strong, sharp absorption band between 1700-1725 cm⁻¹.[8]

  • C-F Stretch: The carbon-fluorine bonds of the trifluoromethyl group will have strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹.

Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Table of Characteristic IR Absorptions

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
C=O (Carboxylic Acid)1700-1725Strong, Sharp
C-F1000-1400Strong
C=C, C=N (Aromatic)1450-1600Medium

Applications in Drug Development

8-(Trifluoromethyl)quinoline-5-carboxylic acid is a valuable building block in the synthesis of more complex molecules with therapeutic potential. The quinoline core is found in numerous drugs, and the specific substitution pattern of this compound makes it an attractive starting material for the development of novel agents targeting a variety of diseases.[1] For instance, quinoline derivatives have been investigated as kinase inhibitors and for their activity against various pathogens.[9][10]

G A 8-(Trifluoromethyl)quinoline- 5-carboxylic acid B Chemical Modification (e.g., Amide Coupling, Esterification) A->B C Library of Derivatives B->C D Biological Screening C->D E Lead Compound Identification D->E F Drug Candidate E->F

Caption: Drug discovery workflow starting from 8-(Trifluoromethyl)quinoline-5-carboxylic acid.

Conclusion

The comprehensive characterization of 8-(Trifluoromethyl)quinoline-5-carboxylic acid through a combination of NMR, MS, and IR spectroscopy provides a solid foundation for its use in synthetic and medicinal chemistry. The detailed protocols and expert insights presented in this guide are intended to empower researchers to confidently synthesize, purify, and validate the structure of this important molecule, thereby accelerating the discovery of new and effective therapeutic agents. The self-validating nature of these combined analytical techniques ensures a high degree of confidence in the structural assignment, which is a critical prerequisite for any subsequent drug development efforts.

References

  • 8-(Trifluoromethyl)quinoline-5-carboxylic acid. (n.d.). ABL Technology. Retrieved from [Link]

  • 8-(Trifluoromethoxy)quinoline-5-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Kuninobu, Y., et al. (n.d.). Supplementary Information 5-Position-selective CH Trifluoromethylation of 8-Aminoquinoline Derivatives. Retrieved from [Link]

  • 2-(trifluoromethyl)quinoline-8-carboxylic Acid | C11H6F3NO2 | CID 11806774. (n.d.). PubChem. Retrieved from [Link]

  • 6-(Trifluoromethyl)quinoline-5-carboxylic acid | C11H6F3NO2 | CID 167530032. (n.d.). PubChem. Retrieved from [Link]

  • Dowling, C., & Regan, C. (2020). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Topics in Medicinal Chemistry, 20(12), 1047-1061. Retrieved from [Link]

  • 8-(Trifluoromethyl)quinoline-3-carboxylic acid | C11H6F3NO2 | CID 14672832. (n.d.). PubChem. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Retrieved from [Link]

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. (2019). Mediterranean Journal of Chemistry, 9(4), 285-295. Retrieved from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Afzal, O., et al. (2015). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 22(23), 2796-2827. Retrieved from [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. Retrieved from [Link]

  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. (n.d.). ResearchGate. Retrieved from [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2021). Molecules, 26(11), 3183. Retrieved from [Link]

  • FT-IR spectral data of 8HQ. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Pérez-Gómez, G., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1429, 198-207. Retrieved from [Link]

  • Figure S11. 1 H NMR spectrum of 3f. (n.d.). ResearchGate. Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved from [Link]

  • A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. (2021). Journal of Fungi, 7(11), 932. Retrieved from [Link]

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Exploratory

The Trifluoromethylquinoline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Trifluoromethylquinoline Derivatives Abstract The quinoline nucleus, a heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the basis of nume...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Trifluoromethylquinoline Derivatives

Abstract

The quinoline nucleus, a heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The strategic incorporation of the trifluoromethyl (CF3) group into the quinoline framework has emerged as a powerful strategy in drug design, profoundly enhancing the biological and physicochemical properties of the parent molecule.[1][3] This technical guide provides a comprehensive exploration of the diverse biological activities of trifluoromethylquinoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, present key structure-activity relationship (SAR) insights, and offer a forward-looking perspective on the therapeutic potential of this versatile class of compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group is often considered a "super-methyl" group in medicinal chemistry due to its unique electronic and steric properties that significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4] Its introduction into the quinoline scaffold imparts several advantageous characteristics:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation by enzymes such as cytochrome P450. This often leads to a longer in vivo half-life of the drug candidate.[4]

  • Increased Lipophilicity: The high electronegativity of the fluorine atoms makes the CF3 group highly lipophilic, which can improve the molecule's ability to cross biological membranes, including the blood-brain barrier.[1][4]

  • Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF3 moiety can alter the pKa of nearby functional groups and influence the overall electron distribution of the quinoline ring system. This can lead to stronger interactions with biological targets.[5]

  • Improved Binding Affinity: The steric bulk of the CF3 group can promote favorable van der Waals interactions within the binding pockets of target proteins. It can also participate in non-covalent interactions like dipole-dipole and halogen bonding.

These properties collectively contribute to the enhanced therapeutic potential of trifluoromethylquinoline derivatives compared to their non-fluorinated analogs.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Trifluoromethylquinoline derivatives have demonstrated significant promise as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Tubulin Polymerization Inhibition

A prominent mechanism of action for several potent trifluoromethylquinoline derivatives is the inhibition of tubulin polymerization.[4][6] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for various cellular functions, including the formation of the mitotic spindle during cell division. By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis (programmed cell death).[4]

Signaling Pathway: Tubulin Polymerization Inhibition by Trifluoromethylquinoline Derivatives

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics Microtubule->Disrupted Microtubule Dynamics G2 Phase G2 Phase M Phase (Mitosis) M Phase (Mitosis) G2 Phase->M Phase (Mitosis) Cell Division Cell Division M Phase (Mitosis)->Cell Division Mitotic Arrest Mitotic Arrest M Phase (Mitosis)->Mitotic Arrest Trifluoromethylquinoline Derivative Trifluoromethylquinoline Derivative Colchicine Binding Site Colchicine Binding Site Trifluoromethylquinoline Derivative->Colchicine Binding Site Colchicine Binding Site->Tubulin Dimers Inhibits Polymerization Disrupted Microtubule Dynamics->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis caption Inhibition of tubulin polymerization leading to apoptosis.

Caption: Inhibition of tubulin polymerization leading to apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a fluorescence-based assay to quantify the inhibitory effect of a trifluoromethylquinoline derivative on tubulin polymerization.

Causality of Experimental Choices: This in vitro assay directly measures the compound's effect on the target protein (tubulin) in a controlled environment, isolating its activity from other cellular processes. A fluorescence-based method is chosen for its high sensitivity and real-time monitoring capabilities.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

  • GTP (Guanosine-5'-triphosphate) stock solution (100 mM)

  • Fluorescent reporter (e.g., DAPI)

  • Test trifluoromethylquinoline derivative (dissolved in DMSO)

  • Positive control: Colchicine (known tubulin polymerization inhibitor)

  • Negative control: Paclitaxel (known tubulin polymerization promoter)

  • Vehicle control: DMSO

  • Pre-warmed 96-well black, clear-bottom microplates

  • Temperature-controlled microplate reader capable of fluorescence measurement

Procedure:

  • Preparation of Reagents:

    • Prepare a 4 mg/mL tubulin solution in GTB on ice.

    • Supplement the tubulin solution with GTP to a final concentration of 1 mM immediately before use.

    • Prepare serial dilutions of the test compound, colchicine, and paclitaxel in GTB. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%).

  • Assay Setup:

    • In a pre-warmed 96-well plate at 37°C, add the following to triplicate wells:

      • 90 µL of the GTP-supplemented tubulin solution.

      • 10 µL of the diluted test compound, controls, or vehicle.

  • Initiation and Measurement:

    • Initiate polymerization by placing the plate in the microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time for each concentration.

    • Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax) from the polymerization curves.

    • Calculate the IC50 value by plotting the Vmax or Amax against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: SGK1 Inhibition

Another promising anticancer mechanism for trifluoromethylquinoline derivatives involves the inhibition of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[7] SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to therapy in various cancers.[7] By inhibiting SGK1, these compounds can induce apoptosis and cell cycle arrest in cancer cells.[7][8]

Experimental Workflow: SGK1 Kinase Inhibition Assay

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Enzyme, Substrate, ATP, Inhibitor Enzyme, Substrate, ATP, Inhibitor Prepare Reagents->Enzyme, Substrate, ATP, Inhibitor Plate Setup Plate Setup Prepare Reagents->Plate Setup Add Inhibitor, Enzyme, Substrate/ATP Mix Add Inhibitor, Enzyme, Substrate/ATP Mix Plate Setup->Add Inhibitor, Enzyme, Substrate/ATP Mix Incubation (60 min, RT) Incubation (60 min, RT) Plate Setup->Incubation (60 min, RT) Add ADP-Glo™ Reagent Add ADP-Glo™ Reagent Incubation (60 min, RT)->Add ADP-Glo™ Reagent Incubation (40 min, RT) Incubation (40 min, RT) Add ADP-Glo™ Reagent->Incubation (40 min, RT) Add Kinase Detection Reagent Add Kinase Detection Reagent Incubation (40 min, RT)->Add Kinase Detection Reagent Incubation (30 min, RT) Incubation (30 min, RT) Add Kinase Detection Reagent->Incubation (30 min, RT) Measure Luminescence Measure Luminescence Incubation (30 min, RT)->Measure Luminescence Data Analysis Data Analysis Measure Luminescence->Data Analysis caption Workflow for SGK1 Kinase Inhibition Assay.

Caption: Workflow for SGK1 Kinase Inhibition Assay.

Data Presentation: Anticancer Activity of Trifluoromethylquinoline Derivatives
Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
8b PC3 (Prostate)Not specified, potentSGK1 Inhibition[7]
8b LNCaP (Prostate)Not specified, potentSGK1 Inhibition[7]
8b K562 (Leukemia)Not specified, potentSGK1 Inhibition[7]
8b HeLa (Cervical)Not specified, potentSGK1 Inhibition[7]
6b LNCaP (Prostate)Nanomolar rangeTubulin Polymerization Inhibition[4]
10g Various< 1.0p53/Bax-dependent apoptosis[9]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
  • Position of the Trifluoromethyl Group: The placement of the CF3 group on the quinoline ring is critical for activity. For instance, in some series, a CF3 group at the 7-position has been shown to be beneficial.

  • Substituents at the 4-Position: The nature of the substituent at the 4-position of the quinoline ring significantly influences anticancer potency. An amino group at this position is often favored.[9]

  • Side Chain Length: The length of the alkylamino side chain attached at the 4-position can impact activity, with a two-carbon linker often being optimal.[9]

  • Substituents on the Anilino Moiety: For 2-anilinoquinoline derivatives, substitutions on the aniline ring can modulate SGK1 inhibitory activity. A piperazin-1-ylphenylamino substitution at the 2-position has shown superior efficacy.[7]

  • Alkoxy Substituents at the 7-Position: Large and bulky alkoxy groups at the 7-position of the quinoline ring can be advantageous for antiproliferative activity.[9]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Trifluoromethylquinoline derivatives have emerged as a promising class of antimicrobial agents with potent activity, particularly against Gram-positive bacteria, including drug-resistant strains.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary mechanism of antimicrobial action for many trifluoromethyl-substituted quinolines is believed to be analogous to that of fluoroquinolone antibiotics. They target the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination. By stabilizing the covalent complex between these enzymes and the bacterial DNA, they effectively block these vital cellular processes, leading to bacterial cell death.

Mechanism: Inhibition of Bacterial DNA Replication

G Trifluoromethylquinoline Derivative Trifluoromethylquinoline Derivative DNA Gyrase DNA Gyrase Trifluoromethylquinoline Derivative->DNA Gyrase Topoisomerase IV Topoisomerase IV Trifluoromethylquinoline Derivative->Topoisomerase IV Enzyme-DNA Complex Enzyme-DNA Complex DNA Gyrase->Enzyme-DNA Complex Topoisomerase IV->Enzyme-DNA Complex Bacterial DNA Bacterial DNA Bacterial DNA->Enzyme-DNA Complex Inhibition of DNA Replication Inhibition of DNA Replication Enzyme-DNA Complex->Inhibition of DNA Replication Stabilization of complex Bacterial Cell Death Bacterial Cell Death Inhibition of DNA Replication->Bacterial Cell Death caption Inhibition of DNA gyrase and topoisomerase IV.

Caption: Inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.[10][11]

Causality of Experimental Choices: This method is chosen for its efficiency in testing multiple concentrations of a compound against a standardized bacterial inoculum, providing a quantitative measure of its potency. The use of a 96-well plate format allows for high-throughput screening.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test trifluoromethylquinoline derivative (dissolved in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in MHB.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution:

    • Perform a two-fold serial dilution of the test compound and the positive control antibiotic in the 96-well plate using MHB.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the diluted compounds.

    • Include a growth control well (bacteria in MHB without any compound) and a sterility control well (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[7][10]

Data Presentation: Antimicrobial Activity of Trifluoromethyl-Containing Derivatives
Compound ClassBacterial StrainTypeMIC (µg/mL)Reference
Trifluoromethyl-Substituted Isoquinolines Enterococcus faecium (VRE)Gram-positive4 - 8
Trifluoromethyl-Substituted Isoquinolines Clostridium difficileGram-positive4 - 16
Trifluoromethyl-Substituted Pyrazole Derivatives Staphylococcus aureus (MRSA)Gram-positive3.12[12]
N-methylbenzofuro[3,2-b]quinoline derivative Enterococcus faecium (VRE)Gram-positive4[13]
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
  • Lipophilicity and Hydrogen Bonding: Moderate lipophilicity and a limited number of hydrogen bond donors are generally favorable for antibacterial activity.[14]

  • Electronegative Substituents: The presence of electronegative substituents, such as halogens, in the para position of an aromatic ring can enhance potency.[14]

  • Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for a methyl or chloro group, and this substitution can be used to fine-tune the steric and electronic properties of the molecule to improve its antimicrobial profile.[5]

  • Heterocyclic Fragments: Attaching various heterocyclic fragments, such as pyrazole, isoxazole, or pyrimidine, to the quinoline scaffold can significantly influence the antimicrobial spectrum and potency.[15]

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Trifluoromethylquinoline derivatives have also been investigated for their anti-inflammatory properties, demonstrating the potential to alleviate inflammation through various mechanisms.[3]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation.[16] Additionally, some compounds may exert their effects by inhibiting the NF-κB signaling pathway, a central regulator of the inflammatory response.[17][18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a classic and reliable method for evaluating the acute anti-inflammatory activity of a compound.[13][19][20]

Causality of Experimental Choices: This in vivo model allows for the assessment of a compound's efficacy in a whole-animal system, providing insights into its overall anti-inflammatory potential, including its absorption and distribution. Carrageenan is used as the inflammatory stimulus because it induces a well-characterized and reproducible inflammatory response.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Test trifluoromethylquinoline derivative

  • Positive control: Indomethacin or Diclofenac sodium

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Divide the animals into groups: vehicle control, positive control, and test compound groups (at different doses).

  • Compound Administration:

    • Administer the test compound, positive control, or vehicle orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[21]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

    • Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine the significance of the results.[22]

Data Presentation: Anti-inflammatory Activity

One study reported that a 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide derivative showed anti-inflammatory activity comparable to that of indomethacin in the carrageenan-induced rat paw edema test.[3][8]

Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity
  • Nitric Oxide Releasing Properties: The incorporation of a nitric oxide (NO)-releasing moiety can contribute to the anti-inflammatory effect and also improve the gastric safety profile of the compounds.[3][8]

  • Substitution Pattern on the Benzoic Acid Moiety: The position of the linkage of the benzoic acid moiety to the quinoline core (e.g., 2- or 4-position) can influence the anti-inflammatory and analgesic properties.

  • Fluorine Substitution: The strategic placement of fluorine atoms on the quinoline or associated phenyl rings can modulate the activity, potentially through influencing the binding to target enzymes like COX-2.

Neuroprotective Activity: Shielding the Nervous System

Emerging research suggests that trifluoromethylquinoline derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[20][23][24]

Mechanism of Action: Antioxidant and Anti-inflammatory Effects in the CNS

The neuroprotective effects of these compounds are often linked to their ability to mitigate oxidative stress and neuroinflammation, two key pathological features of many neurodegenerative disorders.[24][25] They may act as antioxidants by scavenging reactive oxygen species (ROS) and may also suppress the activation of microglia and astrocytes, the primary immune cells of the central nervous system (CNS), thereby reducing the production of pro-inflammatory cytokines.[21]

Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol describes an in vitro assay to assess the ability of a trifluoromethylquinoline derivative to protect neuronal cells from oxidative stress-induced cell death.[24][26]

Causality of Experimental Choices: This cell-based assay provides a simplified model to investigate the direct neuroprotective effects of a compound against a specific insult (oxidative stress). The use of a neuronal cell line allows for a reproducible and controlled experimental setup.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or HT-22)

  • Cell culture medium and supplements

  • Test trifluoromethylquinoline derivative

  • Hydrogen peroxide (H2O2) or another oxidative stress-inducing agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment:

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-4 hours).

  • Induction of Oxidative Stress:

    • Expose the cells to a pre-determined concentration of H2O2 for a specific duration to induce cell death.

  • Cell Viability Assessment:

    • After the H2O2 treatment, remove the medium and perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the concentration of the test compound that provides 50% protection (EC50).

Data Presentation: Neuroprotective Potential

Studies have shown that certain quinoline derivatives can protect glial and neuronal cells from oxidative insults and exhibit anti-inflammatory effects in neuronal cells at low micromolar concentrations.[24]

Structure-Activity Relationship (SAR) Insights for Neuroprotective Activity
  • Antioxidant Moieties: The incorporation of known antioxidant moieties into the quinoline scaffold can enhance neuroprotective activity.[25]

  • Lipophilicity and BBB Permeability: For CNS-active compounds, appropriate lipophilicity is crucial for crossing the blood-brain barrier. The CF3 group can contribute favorably to this property.[24]

  • Chelating Properties: The ability to chelate metal ions involved in the generation of reactive oxygen species can be a beneficial feature for neuroprotective quinoline derivatives.[24]

Synthesis of Trifluoromethylquinoline Derivatives

The synthesis of trifluoromethylquinoline derivatives often involves multi-step procedures. A common strategy for the synthesis of 4-substituted-7-trifluoromethylquinolines starts from 4-chloro-7-trifluoromethylquinoline, which can be prepared from 3-trifluoromethylaniline through a Conrad-Limpach reaction. The 4-chloro group can then be displaced by various nucleophiles to introduce diversity at this position.

For the synthesis of 2-anilino-4-trifluoromethylquinoline derivatives, a key step is the reaction of a substituted aniline with a 2-chloro-4-trifluoromethylquinoline precursor.

Conclusion and Future Perspectives

Trifluoromethylquinoline derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The unique physicochemical properties imparted by the trifluoromethyl group significantly enhance their drug-like characteristics, leading to potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The structure-activity relationship studies discussed in this guide provide a rational basis for the design of new and more effective derivatives.

Future research in this area should focus on:

  • Target Identification and Validation: Elucidating the precise molecular targets for many of these compounds will enable more targeted drug design and a deeper understanding of their mechanisms of action.

  • Optimization of Pharmacokinetic and Safety Profiles: Further medicinal chemistry efforts are needed to optimize the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to advance them into clinical development.

  • Exploration of New Therapeutic Areas: The diverse biological activities of trifluoromethylquinolines suggest that their therapeutic potential may extend beyond the areas covered in this guide. Investigating their utility in other diseases, such as viral infections and cardiovascular disorders, is a promising avenue for future research.

References

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Foundational

An In-depth Technical Guide to the Potential Mechanisms of Action for Quinoline-5-Carboxylic Acids

Introduction The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, represents a privileged structure in medicinal chemistry.[1] Among its myriad derivatives, quinoline-5-carboxyli...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, represents a privileged structure in medicinal chemistry.[1] Among its myriad derivatives, quinoline-5-carboxylic acids and their related isomers have emerged as a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2] The strategic placement of the carboxylic acid group, often at positions 3, 4, or 5, plays a pivotal role in the molecular interactions with various biological targets, dictating the compound's pharmacological profile.

This technical guide provides a comprehensive exploration of the potential mechanisms of action for quinoline-5-carboxylic acids and their structural analogs. We will delve into the molecular underpinnings of their therapeutic effects, supported by experimental evidence and elucidated signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of molecules.

I. Inhibition of Bacterial Topoisomerases: A Cornerstone of Antibacterial Activity

A primary and well-established mechanism of action for many quinoline carboxylic acid derivatives, particularly the fluoroquinolones, is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, transcription, and repair by managing DNA topology.

Molecular Mechanism

Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand DNA breaks, ultimately triggering bacterial cell death. The carboxylic acid group at the C-3 position is a critical pharmacophore for this activity, participating in key interactions within the enzyme's active site. While the initial focus was on C-3 and C-4 substituted quinolones, the core principles of topoisomerase inhibition are relevant to the broader class of quinoline carboxylic acids.

Signaling Pathway and Logic

The inhibition of DNA gyrase and topoisomerase IV directly disrupts fundamental cellular processes, leading to a bactericidal effect. The logic behind targeting these enzymes lies in their essential nature for bacterial survival and the presence of structural differences compared to their human counterparts, which allows for selective toxicity.

bacterial_topoisomerase_inhibition cluster_bacterium Bacterial Cell quinolone Quinoline Carboxylic Acid dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Required for topo_iv->dna_replication Required for dna_breaks Double-Strand DNA Breaks dna_replication->dna_breaks Disruption leads to cell_death Bacterial Cell Death dna_breaks->cell_death

Caption: Mechanism of quinolone action on bacterial topoisomerases.

Experimental Protocol: DNA Gyrase Inhibition Assay

A common method to assess the inhibition of DNA gyrase is a supercoiling assay.

Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in an ATP-dependent manner. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase enzyme, ATP, and reaction buffer (containing MgCl2, KCl, Tris-HCl).

  • Compound Addition: Add varying concentrations of the test quinoline-5-carboxylic acid derivative (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a positive control (e.g., ciprofloxacin) and a negative control (solvent only).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers.

  • Visualization and Analysis: Stain the gel with a fluorescent dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light. The amount of supercoiled DNA will decrease in the presence of an effective inhibitor. The IC50 value can be determined by quantifying the band intensities at different inhibitor concentrations.

II. Targeting Cancer Cell Proliferation through Dihydroorotate Dehydrogenase (DHODH) Inhibition

A significant mechanism underlying the anticancer activity of certain quinoline carboxylic acids is the inhibition of the human dihydroorotate dehydrogenase (hDHODH) enzyme.[4] This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells, such as cancer cells.

Molecular Mechanism

By blocking DHODH, these compounds deplete the intracellular pool of pyrimidines necessary for DNA and RNA synthesis, leading to an arrest of cell growth. The carboxylate group of the quinoline is vital for this activity, as it forms a salt bridge with an arginine residue (R136) in the enzyme's binding pocket.[5] Structure-guided design has led to the development of potent quinoline-based DHODH inhibitors with low nanomolar IC50 values.[4]

Signaling Pathway and Logic

The rationale for targeting DHODH in cancer therapy is based on the increased demand for nucleotides in rapidly proliferating tumor cells, making them more susceptible to the inhibition of pyrimidine biosynthesis than normal cells.

dhodh_inhibition_pathway cluster_cell Cancer Cell de_novo De Novo Pyrimidine Biosynthesis dihydroorotate Dihydroorotate de_novo->dihydroorotate orotate Orotate dihydroorotate->orotate Oxidation hDHODH hDHODH pyrimidines Pyrimidines (UMP, CTP) orotate->pyrimidines Multiple Steps dna_rna DNA & RNA Synthesis pyrimidines->dna_rna proliferation Cell Proliferation dna_rna->proliferation inhibition Inhibition quinoline Quinoline-4-Carboxylic Acid Derivative quinoline->hDHODH

Caption: Inhibition of DHODH by quinoline carboxylic acid derivatives.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic or cytostatic effects of potential anticancer drugs.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF7, HELA) in a 96-well plate at a suitable density and allow them to adhere overnight.[2][6]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-5-carboxylic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

Quantitative Data Summary
CompoundCell LineIC50 (µM)Reference
Quinoline-2-carboxylic acidMCF7Notable[2]
Quinoline-4-carboxylic acidMCF7Notable[2]
Quinoline-3-carboxylic acidMCF7Notable[2]
Kynurenic acid (hydrate)MCF7Notable[2]
1,2-dihydro-2-oxo-4-quinoline carboxylic acidsMCF7Notable[2]
Quinoline-2-carboxylic acidHELASignificant[2]
Compound 41 (DHODH Inhibitor)-0.00971[4]
Compound 43 (DHODH Inhibitor)-0.0262[4]

III. Antiviral Activity via HIV-1 Integrase Inhibition

Quinolone carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase (IN), a key enzyme in the viral replication cycle.[7] IN catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for the establishment of a productive infection.[7]

Molecular Mechanisms

There are two main classes of quinoline-based HIV-1 integrase inhibitors:

  • Integrase Strand Transfer Inhibitors (INSTIs): These compounds, often featuring a diketo acid (DKA) moiety, chelate the two magnesium ions in the catalytic core of the enzyme, thereby blocking the strand transfer reaction.[8]

  • Allosteric Integrase Inhibitors (ALLINIs): These inhibitors bind to the LEDGF/p75 binding pocket at the dimer interface of the integrase's catalytic core domain.[9] This binding induces aberrant multimerization of the integrase, which disrupts its normal function, particularly during the late stages of viral replication.[9] The carboxylic acid group of these quinoline-based ALLINIs often interacts with key residues like H171 and T174 in the binding pocket.[9]

Signaling Pathway and Logic

Targeting HIV-1 integrase is an effective antiretroviral strategy because it is essential for the virus and has no human homolog. The dual potential for targeting both the catalytic site and an allosteric site provides multiple avenues for drug development to combat drug resistance.

hiv_integrase_inhibition cluster_hiv HIV Replication Cycle viral_dna Viral DNA integrase HIV-1 Integrase viral_dna->integrase host_dna Host Cell DNA integrase->host_dna Strand Transfer integration Integration provirus Provirus Formation integration->provirus insti INSTI insti->integrase Inhibits Catalytic Site allini ALLINI allini->integrase Binds Allosteric Site

Caption: Inhibition of HIV-1 integrase by quinoline derivatives.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

Principle: This is a cell-free assay that measures the ability of recombinant HIV-1 integrase to catalyze the strand transfer reaction, which involves inserting a viral DNA mimic into a target DNA substrate.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a labeled (e.g., with biotin or a fluorescent tag) short double-stranded DNA oligonucleotide that mimics the viral DNA terminus. The target DNA is typically a plasmid.

  • Reaction Setup: In a 96-well plate, combine recombinant HIV-1 integrase, the labeled viral DNA mimic, and the target plasmid DNA in a reaction buffer containing divalent cations (e.g., Mg2+ or Mn2+).

  • Inhibitor Addition: Add serial dilutions of the quinoline-5-carboxylic acid test compounds.

  • Incubation: Incubate the reaction at 37°C to allow the strand transfer to occur.

  • Detection: Detect the integration event. If the viral DNA mimic is biotin-labeled and the target DNA is captured on a streptavidin-coated plate, the integrated product can be quantified using an antibody against the target DNA label (e.g., a fluorescently labeled antibody).

  • Data Analysis: Calculate the percentage of inhibition of the strand transfer reaction at each compound concentration and determine the IC50 value.

IV. Other Potential Mechanisms of Action

The versatility of the quinoline-5-carboxylic acid scaffold allows for interactions with a diverse range of biological targets.

A. Protein Kinase CK2 Inhibition

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2.[10] CK2 is a serine/threonine kinase that is often overexpressed in cancer and is involved in cell growth, proliferation, and survival. Several synthesized compounds showed IC50 values in the low micromolar range against CK2.[10]

B. Anti-inflammatory Activity

Quinoline-4-carboxylic and quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages.[2][6] The exact molecular target for this anti-inflammatory action is still under investigation but may involve the chelation of divalent metals.[2][6]

C. Receptor Tyrosine Kinase (RTK) Inhibition

The quinoline core has been incorporated into molecules designed to inhibit various receptor tyrosine kinases, such as c-Met, EGFR, and VEGFR, which are involved in carcinogenic signaling pathways.[11] These inhibitors typically act on the intracellular kinase domain of the receptors.[11]

Conclusion

Quinoline-5-carboxylic acids and their related isomers are a rich source of pharmacologically active compounds with a multitude of potential mechanisms of action. Their ability to interact with diverse biological targets, including bacterial topoisomerases, metabolic enzymes like DHODH, viral enzymes such as HIV-1 integrase, and various protein kinases, underscores their therapeutic potential. The carboxylic acid moiety is frequently a key pharmacophoric feature, engaging in critical binding interactions with these targets. A thorough understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for the rational design and development of novel quinoline-based therapeutic agents.

References

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Exploratory

An In-depth Technical Guide to the Discovery and History of Quinolone Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction Quinolone carboxylic acids represent a cornerstone in the arsenal of antibacterial agents, their broad spectrum of activity and favorable pharm...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone carboxylic acids represent a cornerstone in the arsenal of antibacterial agents, their broad spectrum of activity and favorable pharmacokinetic properties having rendered them indispensable in clinical practice for decades.[1][2] This guide provides a comprehensive technical overview of the serendipitous discovery, meticulous development, and evolving understanding of this vital class of synthetic antimicrobial compounds. We will delve into the pivotal moments of their history, from the initial discovery of nalidixic acid to the sophisticated structure-activity relationship studies that led to the potent fluoroquinolones. Furthermore, this guide will elucidate their unique mechanism of action, the intricate ways in which bacteria develop resistance, and the experimental methodologies that have been instrumental in their study.

The Dawn of the Quinolone Era: A Serendipitous Discovery

The story of quinolone carboxylic acids begins not with a targeted search for a new antibiotic, but as a fortuitous byproduct of antimalarial drug synthesis. In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute were working on the synthesis of chloroquine.[3][4] During the purification of intermediates, they isolated a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, which exhibited modest antibacterial properties.[5] This unexpected finding served as the lead structure for the synthesis of new analogs. Among these was a 1,8-naphthyridine analog, nalidixic acid, which would become the progenitor of the entire quinolone class.[3][5]

Introduced clinically in 1962, nalidixic acid's antibacterial spectrum was primarily limited to Gram-negative bacteria and it was mainly used for treating urinary tract infections.[4][6][7] While a significant development, its utility was hampered by modest activity and the rapid development of bacterial resistance.[1][8] Nevertheless, the discovery of nalidixic acid laid the fundamental chemical groundwork and sparked a decades-long quest to improve upon its structure and efficacy.[9][10]

The Fluorine Revolution: Emergence of the Fluoroquinolones

The major breakthrough in quinolone research came with the introduction of a fluorine atom at the C-6 position of the quinolone nucleus. This strategic modification, coupled with the addition of a piperazine ring at the C-7 position, dramatically enhanced the antibacterial potency and broadened the spectrum of activity.[3][11] Norfloxacin, patented in 1978, was the first of these "new quinolones" or fluoroquinolones.[1][2] It demonstrated significantly improved activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and also showed moderate activity against some Gram-positive organisms.[5][11]

The success of norfloxacin spurred a wave of research and development, leading to the synthesis of over 10,000 analogs, though only a small fraction have been clinically approved.[1][3] Subsequent generations of fluoroquinolones brought further improvements:

  • Second-generation fluoroquinolones, such as ciprofloxacin and ofloxacin, exhibited even greater potency against Gram-negative bacteria and expanded activity against atypical pathogens.[3][11] Ciprofloxacin, in particular, became one of the most widely used antibiotics globally.[3]

  • Third-generation fluoroquinolones, like levofloxacin, were developed to have enhanced activity against Gram-positive bacteria, especially Streptococcus pneumoniae.[6][11]

  • Fourth-generation fluoroquinolones, including moxifloxacin and gatifloxacin, further broadened the spectrum to include anaerobic bacteria.[3][11]

This generational progression was driven by a deepening understanding of the structure-activity relationships (SAR) of the quinolone scaffold. Researchers systematically modified various positions on the quinolone ring to optimize antibacterial potency, pharmacokinetic properties, and safety profiles.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone carboxylic acids exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12][13][14] These enzymes are type II topoisomerases that play critical roles in managing the topological state of DNA during replication, transcription, and repair.[13][15]

  • DNA Gyrase: Primarily found in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the bacterial chromosome, a process crucial for initiating DNA replication.[13][15]

  • Topoisomerase IV: This enzyme is the primary target in many Gram-positive bacteria and is essential for decatenating (separating) newly replicated daughter chromosomes, allowing for proper cell division.[12][13]

Quinolones act as "topoisomerase poisons" by stabilizing the transient double-stranded DNA breaks created by these enzymes.[12] They form a ternary complex with the enzyme and the cleaved DNA, preventing the re-ligation of the DNA strands.[13][14] This leads to an accumulation of double-strand breaks, which triggers the SOS response and other DNA repair pathways, ultimately resulting in cell death.[12] Eukaryotic cells lack DNA gyrase and their topoisomerase II enzymes are significantly less susceptible to quinolone inhibition, providing the basis for their selective toxicity against bacteria.[3]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone Porin Porin Channel Quinolone->Porin Enters cell DNA_Gyrase DNA Gyrase / Topoisomerase IV Porin->DNA_Gyrase DNA Bacterial DNA DNA_Gyrase->DNA Binds to complex Replication_Fork Stalled Replication Fork DNA->Replication_Fork Inhibits re-ligation DS_Breaks Double-Strand Breaks Replication_Fork->DS_Breaks Cell_Death Cell Death DS_Breaks->Cell_Death Triggers apoptosis caption Quinolone Mechanism of Action Diagram Experimental Workflow for Quinolone Research cluster_synthesis Chemical Synthesis & Modification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Studies Synthesis Synthesis of Quinolone Analogs SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR MIC MIC Determination SAR->MIC Gyrase_Assay DNA Gyrase/Topoisomerase IV Inhibition Assays MIC->Gyrase_Assay Animal_Models Animal Models of Infection Gyrase_Assay->Animal_Models Pharmacokinetics Pharmacokinetics & Toxicology Animal_Models->Pharmacokinetics caption Experimental Workflow in Quinolone R&D

Caption: Experimental Workflow in Quinolone R&D

Historical Synthesis of the Quinolone Carboxylic Acid Core

Several classic named reactions have been instrumental in the synthesis of the fundamental quinoline carboxylic acid scaffold. These methods, while foundational, have been continually refined for improved yields and greener chemistry.

  • Pfitzinger Reaction: This reaction involves the condensation of an isatin with a carbonyl compound in the presence of a base to yield a substituted quinoline-4-carboxylic acid. [16][17]* Doebner Reaction: This is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. [18][19][20]* Gould-Jacobs Reaction: This method starts with an aniline and ethyl ethoxymethylenemalonate to synthesize the quinoline ring system. [20]

Conclusion

The journey of quinolone carboxylic acids from an accidental discovery to a major class of antibiotics is a testament to the power of medicinal chemistry and the relentless pursuit of improved therapeutic agents. While their efficacy is challenged by the rise of bacterial resistance, a deep understanding of their history, mechanism of action, and the molecular basis of resistance is crucial for the development of novel strategies to combat infectious diseases. The ongoing research into new quinolone derivatives and combination therapies offers hope for preserving the clinical utility of this important class of antimicrobials for years to come.

References
  • Quinolone antibiotic. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of and Resistance to Quinolones. Infectious Disease Clinics of North America, 15(1), 1–21. [Link]

  • Correia, S., Poeta, P., & Ferreira, P. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

  • Nishino, T. (2003). [The history of the development and changes of quinolone antibacterial agents]. Nihon rinsho. Japanese journal of clinical medicine, 61 Suppl 2, 74–80. [Link]

  • Kaiser, G. E. (2011, May 10). Mechanism of Action of Quinolones and Fluoroquinolones. Pharmatopia. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The fluoroquinolone antibacterials: past, present and future perspectives. The Journal of antimicrobial chemotherapy, 51 Suppl 1, 13–20. [Link]

  • Quinolones: Historical development and use. (2020, December 8). Infection Update. [Link]

  • Nalidixic acid. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Wentland, M. P. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(10), 4169–4187. [Link]

  • Honeybourne, D. (2003). The quinolones: decades of development and use. The Journal of antimicrobial chemotherapy, 51 Suppl 1, 1–2. [Link]

  • The quinolones: decades of development and use. (n.d.). Journal of Antimicrobial Chemotherapy. [Link]

  • The history of the development and changes of quinolone antibacterial agents. (2025, August 7). Yakushigaku Zasshi. [Link]

  • Isenegger, P. G., & D’Huys, T. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(7), 1177. [Link]

  • The quinolones: decades of development and use. (n.d.). SciSpace. [Link]

  • The history of fluoroquinolones. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 13). Frontiers in Chemistry. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023, August 23). The Journal of Organic Chemistry. [Link]

  • Quinoline. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 29). Revues Scientifiques Marocaines. [Link]

  • Vempati, R. K., et al. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica, 4(1), 248-254. [Link]

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Foundational

A Technical Guide to Unveiling the Therapeutic Targets of 8-(Trifluoromethyl)quinoline-5-carboxylic acid

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] The incorporation of a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design, often enhancing critical properties such as metabolic stability, lipophilicity, and bioavailability.[4][5] The molecule 8-(Trifluoromethyl)quinoline-5-carboxylic acid combines these powerful features, presenting a compelling candidate for drug discovery. However, its specific biological targets remain largely uncharacterized. This guide eschews a conventional review of known interactions. Instead, it provides a comprehensive, field-proven strategic framework for the de novo identification and validation of its therapeutic targets. We present a logical, multi-stage workflow designed for researchers and drug development professionals, detailing the causality behind experimental choices and providing actionable protocols for moving from phenotypic observation to confirmed mechanism of action.

Foundational Strategy: Hypothesis Generation from Structural Analogs

Before embarking on extensive screening, a rational starting point is to generate hypotheses based on the known activities of structurally related compounds. The quinoline carboxylic acid framework is a well-trodden path in drug discovery, providing a rich dataset from which to infer potential target classes for 8-(Trifluoromethyl)quinoline-5-carboxylic acid.

Inferred Potential Target Classes:

  • Protein Kinases: The quinoline scaffold is a frequent constituent of kinase inhibitors. Derivatives have shown potent activity against various kinases, including Pim-1, Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), EGFR, and VEGFR-2, which are critical nodes in cancer cell proliferation and survival pathways.[6][7][8]

  • DNA-Interacting Enzymes: A significant number of quinoline compounds exert their effects by physically interacting with DNA or modulating enzymes that process it. This includes DNA intercalation and the inhibition of topoisomerases, DNA methyltransferases (DNMTs), and polymerases.[9][10][11][12]

  • Metabolic Enzymes: Certain quinoline-4-carboxylic acids are potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, making them attractive anticancer and anti-inflammatory agents.

  • Inflammatory Pathway Enzymes: The structural motif is also found in inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, central players in the inflammatory cascade.[13]

  • Ion Channels: The inclusion of a trifluoromethyl group on the quinoline ring has been specifically linked to the blockade of sodium channels, suggesting potential applications in neuropathic pain and epilepsy.[14]

Compound Class Example Target Therapeutic Area Reference
2-AnilinoquinolineSGK1Cancer[7]
Quinoline-2-carboxamidesPim-1 KinaseCancer[6]
Quinoline-based analogsDNMT1Cancer, Epigenetics[9][11]
Quinoline-4-carboxylic acidDHODHCancer, Inflammation
Quinoline derivativesCOX-2Inflammation[13]
Quinoline trifluoromethyl alcoholsSodium ChannelsNeuropathic Pain[14]

A Validating Workflow for Target Discovery and Deconvolution

With a set of initial hypotheses, the next step is to employ a systematic, multi-pronged experimental approach. This workflow is designed to move from a broad, unbiased assessment of cellular effects to the specific identification and validation of direct molecular targets.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Target Validation pheno_screen High-Content Phenotypic Screen (Cell Viability, Apoptosis, Cell Cycle) affinity Affinity Chromatography + Mass Spectrometry pheno_screen->affinity Identifies 'Hit' Phenotype cetsa Cellular Thermal Shift Assay (CETSA) pheno_screen->cetsa Identifies 'Hit' Phenotype deconvolution Putative Target List affinity->deconvolution cetsa->deconvolution biochem Biochemical/Enzymatic Assays (IC50 Determination) deconvolution->biochem Provides Candidates genetic Genetic Knockout/Knockdown (CRISPR, shRNA) deconvolution->genetic Provides Candidates validated Validated Target biochem->validated genetic->validated compound Synthesize Compound with Linker Arm beads Immobilize on Affinity Beads compound->beads lysate Incubate with Cell Lysate beads->lysate wash Wash to Remove Non-specific Binders lysate->wash elute Elute Bound Proteins wash->elute ms Identify Proteins by LC-MS/MS elute->ms cluster_0 Wild-Type Cells cluster_1 Target Knockout Cells wt_cell Sensitive Cell Line wt_treat Treat with Compound wt_cell->wt_treat wt_death Cell Death wt_treat->wt_death ko_cell CRISPR-mediated Target Gene Knockout ko_treat Treat with Compound ko_cell->ko_treat ko_resist Resistance (Cell Survival) ko_treat->ko_resist

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 8-(Trifluoromethyl)quinoline-5-carboxylic Acid in Medicinal Chemistry

Foreword for the Researcher The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antima...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] The strategic derivatization of this privileged heterocycle allows for the fine-tuning of its pharmacological profile. This document provides a detailed guide on the potential applications and experimental protocols for a specific, yet underexplored, derivative: 8-(Trifluoromethyl)quinoline-5-carboxylic acid (CAS 253787-47-2).

While extensive research on this particular molecule is not widely published, its structural features—a trifluoromethyl group at the 8-position and a carboxylic acid at the 5-position—suggest significant potential in drug discovery. The trifluoromethyl group is a well-established bioisostere for a methyl group, often introduced to enhance metabolic stability, increase lipophilicity, and improve target binding affinity. The carboxylic acid moiety is a key pharmacophoric element, frequently involved in critical hydrogen bonding interactions with biological targets.[5]

This guide is intended for researchers, scientists, and drug development professionals. It will provide a plausible synthetic approach, hypothesize potential therapeutic applications based on structure-activity relationships of analogous compounds, and offer detailed, adaptable protocols for the biological evaluation of this promising molecule.

Rationale and Potential Applications

The unique substitution pattern of 8-(trifluoromethyl)quinoline-5-carboxylic acid suggests several potential avenues for investigation in medicinal chemistry.

  • Anticancer Activity: Numerous quinoline derivatives have demonstrated potent anticancer effects.[1][2] Specifically, quinoline carboxylic acids have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway.[6] The carboxylic acid at the C-4 or C-5 position is often crucial for this inhibitory activity. Furthermore, the trifluoromethyl group can enhance the anticancer potency of quinoline scaffolds.[1] Therefore, 8-(trifluoromethyl)quinoline-5-carboxylic acid is a strong candidate for screening as a potential anticancer agent, possibly acting as a kinase inhibitor or a DHODH inhibitor.

  • Anti-inflammatory Activity: Quinoline-based small molecules are being explored as anti-inflammatory agents targeting enzymes such as Cyclooxygenase (COX).[5] The carboxylic acid moiety is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs) and is critical for their mechanism of action. The anti-inflammatory potential of various quinoline carboxylic acid derivatives has been documented.[7]

  • Kinase Inhibition: The quinoline scaffold is present in several FDA-approved kinase inhibitors.[8] The nitrogen atom of the quinoline ring can form crucial hydrogen bonds with the hinge region of the kinase active site.[1] The carboxylic acid and trifluoromethyl groups can be oriented to interact with other key residues, potentially conferring selectivity and potency.

Synthesis Pathway and Protocol

Proposed Synthetic Workflow

G A 3-Amino-4-(trifluoromethyl)benzoic acid (Starting Material) C Condensation Intermediate A->C Condensation B Diethyl ethoxymethylenemalonate (Reagent) B->C E Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline- 5-carboxylate C->E Heat (>250 °C) 6π-electrocyclization D Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A) G 8-(Trifluoromethyl)quinoline-5-carboxylic acid (Final Product) E->G 1. NaOH 2. H⁺ workup F Saponification (e.g., NaOH, H₂O/EtOH)

Caption: Proposed Gould-Jacobs synthesis of 8-(Trifluoromethyl)quinoline-5-carboxylic acid.

Experimental Protocol: Gould-Jacobs Synthesis (Exemplar)

This protocol is an adaptation of the classical Gould-Jacobs reaction and should be optimized for the specific substrates.

Step 1: Condensation of 3-Amino-4-(trifluoromethyl)benzoic acid with Diethyl ethoxymethylenemalonate (DEEM)

  • Reactant Mixture: In a round-bottom flask, combine 3-amino-4-(trifluoromethyl)benzoic acid (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Reaction Conditions: Heat the mixture at 120-130°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aniline starting material.

  • Work-up: After cooling to room temperature, the excess DEEM can be removed under reduced pressure. The resulting crude anilidomethylenemalonate intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization

  • Reaction Setup: Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux (typically 250-260°C) for 30-60 minutes. The cyclization reaction is usually rapid at this temperature.

  • Isolation: Cool the reaction mixture. The cyclized product, ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-5-carboxylate, will often precipitate. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

Step 3: Saponification

  • Hydrolysis: Suspend the crude ester from Step 2 in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2 M).

  • Reflux: Heat the mixture to reflux for 1-2 hours, or until TLC indicates complete conversion of the ester to the carboxylate.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Isolation and Purification: The final product, 8-(trifluoromethyl)quinoline-5-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid).

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Application Protocols for Biological Evaluation

The following are detailed, exemplar protocols that can be adapted to evaluate the biological activity of 8-(trifluoromethyl)quinoline-5-carboxylic acid.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of the compound against a specific protein kinase.

Rationale: Many quinoline-based compounds function as ATP-competitive kinase inhibitors.[8][10] This assay will determine the concentration of the test compound required to inhibit 50% of the kinase activity (IC₅₀).

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • 8-(Trifluoromethyl)quinoline-5-carboxylic acid (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of 8-(trifluoromethyl)quinoline-5-carboxylic acid in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Reaction Mixture Preparation: In each well of the assay plate, prepare the kinase reaction mixture containing the kinase, substrate, and assay buffer.

  • Compound Addition: Add a small volume (e.g., 1 µL) of the serially diluted compound or controls (DMSO for negative control, positive control inhibitor) to the reaction wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a luminescent assay kit (e.g., Kinase-Glo®) according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Normalize the data with respect to the positive (no inhibition) and negative (complete inhibition) controls.

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Data Interpretation:

ParameterDescription
IC₅₀ The concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.
Hill Slope Describes the steepness of the dose-response curve. A slope of ~1 suggests a 1:1 binding stoichiometry.
Protocol 2: Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cell death or inhibition of proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 8-(Trifluoromethyl)quinoline-5-carboxylic acid (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, treat the cells with serial dilutions of 8-(trifluoromethyl)quinoline-5-carboxylic acid (e.g., from 100 µM to 0.1 µM). Include wells with vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the logarithm of the compound concentration.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) by fitting the data to a dose-response curve.

Visualization of Cell Proliferation Assay Workflow

G A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat with serial dilutions of test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate % viability and determine GI₅₀/IC₅₀ H->I

Sources

Application

The Versatile Scaffold: Harnessing Quinoline Carboxylic Acids in Modern Drug Development

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its derivatives have given rise to a plethora of therapeutic agents with diverse pharmacological activities.

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its derivatives have given rise to a plethora of therapeutic agents with diverse pharmacological activities. When functionalized with a carboxylic acid group, the quinoline scaffold gains unique physicochemical properties that enhance its drug-like characteristics, including improved solubility and the ability to form crucial interactions with biological targets. This guide provides an in-depth exploration of the applications of quinoline carboxylic acids in drug development, complete with detailed protocols and field-proven insights for researchers and scientists.

Therapeutic Applications and Mechanisms of Action

Quinoline carboxylic acids have demonstrated a broad spectrum of biological activities, leading to their investigation and development as antimicrobial, anticancer, antimalarial, and anti-inflammatory agents.[1]

Antimicrobial Activity

The antimicrobial potential of quinoline carboxylic acids is well-documented.[2] These compounds can be synthesized and screened for their efficacy against various bacterial and fungal strains.[2][3] For instance, novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have shown significant activity against gram-negative microorganisms and Staphylococcus aureus.[2] The introduction of different substituents on the quinoline core allows for the fine-tuning of their antimicrobial spectrum and potency.[3][4]

Anticancer Activity

In the realm of oncology, quinoline carboxylic acid derivatives have emerged as promising candidates for cancer therapy.[5] Their mechanisms of action are varied and include the inhibition of key enzymes involved in cancer cell proliferation and survival.

A notable example is the development of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent and selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase that is overexpressed in certain cancers like acute myeloid leukemia (AML) and oral squamous cell carcinoma (OSCC).[6] Inhibition of SIRT3 by these compounds has been shown to induce G0/G1 phase cell cycle arrest and inhibit the proliferation of leukemic cell lines.[6]

Furthermore, certain quinoline carboxylic acids have demonstrated selective cytotoxicity against cancer cell lines such as cervical HELA and mammary MCF7 cells.[7] For instance, quinoline-2-carboxylic acid, quinoline-4-carboxylic acid, and quinoline-3-carboxylic acid have shown remarkable growth inhibition capacities against the MCF7 cell line.[7] The strategic modification of the quinoline scaffold can enhance the selectivity of these compounds towards cancer cells, potentially by altering their pKa values and improving drug absorption in the acidic tumor microenvironment.[8]

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cells, including cancer cells. Quinoline-4-carboxylic acids have been identified as potent inhibitors of human DHODH.[9] By targeting the brequinar-binding pocket of the enzyme, these compounds can effectively halt pyrimidine synthesis and, consequently, cancer cell growth. Structure-based drug design has led to the discovery of potent analogues with significant oral bioavailability, supporting their further preclinical development.[9]

Antimalarial Activity

The quinoline core is famously present in the antimalarial drug quinine. Modern drug discovery efforts have continued to explore quinoline carboxylic acid derivatives for their antiplasmodial activity. A notable success story is the discovery of DDD107498, a quinoline-4-carboxamide derivative, which exhibits multistage antimalarial activity through a novel mechanism of action: the inhibition of translation elongation factor 2 (PfEF2), a crucial enzyme for protein synthesis in the Plasmodium falciparum parasite.[10] This compound has demonstrated excellent pharmacokinetic properties and potent in vivo efficacy, highlighting the potential of this chemical class in combating malaria.[10]

Anti-inflammatory Activity

Certain quinoline carboxylic acid derivatives have also been investigated for their anti-inflammatory properties.[3] Thiazolidinone derivatives of quinoline-2-carboxylic acid, for instance, have shown potent anti-inflammatory effects, making them potential candidates for the development of new anti-inflammatory drugs.[3]

Protocols for Drug Discovery and Development

The following section provides detailed protocols for the synthesis, in vitro screening, and in silico analysis of quinoline carboxylic acid derivatives, using the development of an anticancer agent as an illustrative example.

Protocol 1: Chemical Synthesis of a Quinoline-4-Carboxylic Acid Derivative via the Doebner Reaction

This protocol describes a one-pot synthesis of a 2-substituted quinoline-4-carboxylic acid, a common scaffold in drug discovery. The Doebner reaction is a versatile method for this purpose.[5]

Objective: To synthesize a 2-aryl-quinoline-4-carboxylic acid derivative.

Materials:

  • Substituted aniline

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Pyruvic acid

  • Ethanol

  • BF3·THF (Boron trifluoride tetrahydrofuran complex)

  • Acetonitrile (MeCN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • UV lamp

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.2 equivalents) and the aromatic aldehyde (1.0 equivalent) in acetonitrile.

  • Catalyst Addition: Carefully add BF3·THF (0.5 equivalents) to the reaction mixture under stirring.

  • Addition of Pyruvic Acid: Slowly add a solution of pyruvic acid (1.5 equivalents) in acetonitrile to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress using TLC. The reaction is typically complete within 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • The use of BF3·THF as a catalyst facilitates the condensation reactions and the subsequent cyclization to form the quinoline ring.[5]

  • The dropwise addition of pyruvic acid helps to control the reaction rate and minimize the formation of byproducts.[5]

  • The acidic and basic washes in the work-up procedure are crucial for removing unreacted starting materials and acidic/basic impurities.

Experimental Workflow for Synthesis

cluster_synthesis Protocol 1: Synthesis Workflow Start Start Reactants Dissolve Aniline & Aldehyde in MeCN Start->Reactants Step 1 Catalyst Add BF3·THF Reactants->Catalyst Step 2 Pyruvic_Acid Add Pyruvic Acid Solution Catalyst->Pyruvic_Acid Step 3 Reflux Reflux & Monitor by TLC Pyruvic_Acid->Reflux Step 4 Workup Aqueous Work-up Reflux->Workup Step 5 Purification Recrystallization / Chromatography Workup->Purification Step 6 Characterization NMR, MS Analysis Purification->Characterization Step 7 End End Characterization->End

Caption: Workflow for the synthesis of a quinoline-4-carboxylic acid derivative.

Protocol 2: In Vitro Antiproliferative Activity Screening using the MTT Assay

This protocol describes a colorimetric assay to assess the cytotoxic effect of the synthesized quinoline carboxylic acid derivatives on a cancer cell line (e.g., MCF-7).

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

  • Synthesized quinoline carboxylic acid derivative

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the MCF-7 cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in complete DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of viability vs. log of compound concentration) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Self-Validating System:

  • The inclusion of a positive control (a known cytotoxic agent) validates the assay's sensitivity.

  • The vehicle control ensures that the solvent (DMSO) does not have a significant effect on cell viability at the concentration used.

  • Performing the assay in triplicate for each concentration ensures the reproducibility of the results.

Experimental Workflow for MTT Assay

cluster_mt_assay Protocol 2: MTT Assay Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Step 1 Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat Cells with Compound Dilutions Incubation1->Compound_Treatment Step 2 Incubation2 Incubate for 72h Compound_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Step 3 Incubation3 Incubate for 4h MTT_Addition->Incubation3 Formazan_Solubilization Dissolve Formazan with DMSO Incubation3->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Step 4 Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the antiproliferative activity using the MTT assay.

Protocol 3: In Silico Analysis - Molecular Docking

This protocol provides a general workflow for performing molecular docking studies to predict the binding mode of a quinoline carboxylic acid derivative to its protein target (e.g., DHODH).

Objective: To predict the binding affinity and interaction patterns of a ligand with a protein target.

Materials:

  • 3D structure of the protein target (from Protein Data Bank - PDB)

  • 3D structure of the synthesized ligand (generated using a chemical drawing software like ChemDraw and energy minimized)

  • Molecular docking software (e.g., AutoDock, Schrödinger Maestro)

Procedure:

  • Protein Preparation:

    • Download the PDB file of the protein target.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign correct protonation states to the amino acid residues.

    • Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.

  • Ligand Preparation:

    • Draw the 2D structure of the quinoline carboxylic acid derivative and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

  • Molecular Docking:

    • Set up the docking parameters, including the grid box that defines the search space for the ligand in the protein's binding site.

    • Run the docking simulation using a suitable algorithm (e.g., Lamarckian genetic algorithm in AutoDock).

    • The software will generate multiple binding poses of the ligand ranked by their predicted binding affinity (docking score).

  • Analysis of Results:

    • Visualize the top-ranked docking poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

    • Compare the predicted binding mode with that of known inhibitors to validate the docking protocol.

Expertise & Experience: The choice of the protein structure, the definition of the binding site, and the interpretation of the docking results require a good understanding of structural biology and medicinal chemistry principles. It is crucial to critically evaluate the docking poses and not solely rely on the docking score.

Logical Relationship for Molecular Docking

cluster_docking Protocol 3: Molecular Docking Logic Input_Protein Protein 3D Structure (PDB) Protein_Prep Prepare Protein (Remove Water, Add Hydrogens) Input_Protein->Protein_Prep Step 1 Input_Ligand Ligand 3D Structure Ligand_Prep Prepare Ligand (Energy Minimization) Input_Ligand->Ligand_Prep Step 2 Define_Binding_Site Define Binding Site Protein_Prep->Define_Binding_Site Docking_Simulation Run Docking Simulation Ligand_Prep->Docking_Simulation Define_Binding_Site->Docking_Simulation Step 3 Output_Poses Generate Binding Poses & Scores Docking_Simulation->Output_Poses Analysis Analyze Interactions (H-bonds, etc.) Output_Poses->Analysis Step 4 Hypothesis Formulate Structure-Activity Relationship Hypothesis Analysis->Hypothesis

Caption: Logical workflow for performing molecular docking studies.

Data Presentation and Interpretation

The quantitative data obtained from the in vitro screening should be summarized in a clear and concise manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Antiproliferative Activity of Quinoline Carboxylic Acid Derivatives against MCF-7 Cells

Compound IDR1-substituentR2-substituentIC50 (µM) ± SD
QCA-01 HPhenyl15.2 ± 1.8
QCA-02 6-ClPhenyl8.7 ± 0.9
QCA-03 6-OCH₃Phenyl25.4 ± 3.1
QCA-04 6-Cl4-F-Phenyl5.1 ± 0.6
Doxorubicin --0.8 ± 0.1

Interpretation:

  • The data in Table 1 suggests that the introduction of an electron-withdrawing group (Cl) at the R1 position (QCA-02) enhances the antiproliferative activity compared to the unsubstituted compound (QCA-01).

  • Conversely, an electron-donating group (OCH₃) at the same position (QCA-03) reduces the activity.

  • Further modification of the R2-substituent with a fluorine atom (QCA-04) leads to a further increase in potency.

  • This SAR information can guide the design and synthesis of the next generation of more potent compounds.

Conclusion and Future Perspectives

Quinoline carboxylic acids represent a privileged scaffold in drug discovery, with a proven track record in yielding clinically successful drugs and promising lead compounds. Their synthetic accessibility and the wide range of biological activities make them an attractive starting point for medicinal chemistry campaigns. The integration of rational drug design, efficient synthetic methodologies, and robust biological evaluation protocols, as outlined in this guide, is crucial for unlocking the full therapeutic potential of this versatile chemical class. Future research will likely focus on the development of highly selective and potent quinoline carboxylic acid derivatives with improved pharmacokinetic and safety profiles, as well as their application in emerging therapeutic areas such as neurodegenerative diseases and viral infections.[11]

References

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Link

  • Li, et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 847625. Link

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Link

  • Baragana, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7760-7772. Link

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 22063-22084. Link

  • Mori, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13057-13066. Link

  • Ladds, M. J. G. W., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4473-4487. Link

  • Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-796. Link

  • Al-Hiari, Y. M., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(15), 4995. Link

  • Al-Hiari, Y. M., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(15), 4995. Link

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Link

  • Singh, R., & Kumar, P. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96. Link

Sources

Method

experimental protocol for synthesizing 8-(Trifluoromethyl)quinoline-5-carboxylic acid derivatives

An In-depth Technical Guide to the Synthesis of 8-(Trifluoromethyl)quinoline-5-carboxylic Acid Derivatives Authored by: A Senior Application Scientist Introduction: The Significance of Trifluoromethylated Quinolines in M...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 8-(Trifluoromethyl)quinoline-5-carboxylic Acid Derivatives

Authored by: A Senior Application Scientist

Introduction: The Significance of Trifluoromethylated Quinolines in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous therapeutic agents, renowned for a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic incorporation of a trifluoromethyl (-CF₃) group onto this scaffold profoundly enhances its pharmacological profile. The -CF₃ group is a powerful bioisostere for a methyl group but imparts unique properties; its high electronegativity and metabolic stability can significantly improve a drug candidate's lipophilicity, binding affinity, and bioavailability. Consequently, 8-(Trifluoromethyl)quinoline-5-carboxylic acid and its derivatives are highly sought-after intermediates for the development of next-generation pharmaceuticals.

This application note provides a comprehensive, field-proven experimental protocol for the synthesis of this key intermediate, grounded in the principles of classic heterocyclic chemistry. We will delve into the causality behind experimental choices, ensuring a reproducible and scalable procedure for researchers in medicinal chemistry and drug development.

Strategic Approach: Selecting the Optimal Synthetic Pathway

Several named reactions have been established for the synthesis of the quinoline core, including the Skraup, Doebner-von Miller, Combes, Gould-Jacobs, Friedländer, and Pfitzinger reactions.[1][2]

  • Skraup & Doebner-von Miller Synthesis: These methods involve the reaction of anilines with α,β-unsaturated carbonyl compounds (or precursors like glycerol) under strong acidic conditions.[3][4] The Skraup synthesis is a powerful, albeit often aggressive, method for producing quinolines.[5]

  • Gould-Jacobs Reaction: This pathway is ideal for producing 4-hydroxyquinoline derivatives from anilines and malonic esters, which can be further modified.[6][7]

  • Friedländer and Pfitzinger Reactions: The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9][10] The Pfitzinger reaction is a variation that specifically produces quinoline-4-carboxylic acids from isatin.[11]

For the target molecule, 8-(Trifluoromethyl)quinoline-5-carboxylic acid , the substitution pattern—with functional groups on the benzene portion of the ring system—guides our selection. A modified Skraup-type synthesis is particularly well-suited as it builds the pyridine ring onto a pre-substituted aniline. By starting with 3-Amino-2-(trifluoromethyl)benzoic acid , we can ensure the correct placement of both the trifluoromethyl and carboxylic acid groups in the final product.

Core Experimental Protocol: Modified Skraup Synthesis

This protocol details the synthesis of 8-(Trifluoromethyl)quinoline-5-carboxylic acid from 3-Amino-2-(trifluoromethyl)benzoic acid. The reaction proceeds via the acid-catalyzed dehydration of glycerol to acrolein, followed by conjugate addition of the aniline, cyclization, and subsequent oxidation to yield the aromatic quinoline system.

Reaction Scheme
Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolar Eq.Notes
3-Amino-2-(trifluoromethyl)benzoic acid205.1310.25 g1.0Starting material.
Glycerol92.0925.8 mL (32.6 g)7.1Acrolein precursor. Used in excess.
Concentrated Sulfuric Acid (98%)98.0815 mL~5.5Catalyst and dehydrating agent. Handle with extreme care.
Nitrobenzene123.115.5 mL (6.6 g)1.07Oxidizing agent. Can also act as a solvent. Toxic.
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)278.011.0 g0.07Moderator to control the reaction exotherm.[3]
Instrumentation
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Steam distillation apparatus

  • Standard laboratory glassware and filtration equipment

Step-by-Step Methodology
  • Reaction Setup:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine 3-Amino-2-(trifluoromethyl)benzoic acid (10.25 g, 0.05 mol) and glycerol (25.8 mL).

    • Add ferrous sulfate heptahydrate (1.0 g) to the mixture.

  • Acid Addition (Critical Step):

    • Begin stirring the mixture. Slowly and carefully, add concentrated sulfuric acid (15 mL) dropwise through the dropping funnel over 30 minutes. The mixture will become hot. Use an ice bath to control the initial temperature if necessary.

    • Causality: The slow addition of sulfuric acid is crucial to manage the initial heat generated from acid-base neutralization and dehydration, preventing uncontrolled side reactions.

  • Initiation of Cyclization:

    • Once the acid has been added, add nitrobenzene (5.5 mL) to the mixture.

    • Gently heat the flask using a heating mantle. The Skraup reaction is notoriously exothermic. Be prepared to remove the heat source if the reaction becomes too vigorous.

    • Maintain the reaction temperature at approximately 140-150°C for 3-4 hours. The mixture will darken significantly.

    • Scientific Rationale: The high temperature is required to drive the dehydration of glycerol to acrolein, facilitate the electrophilic aromatic substitution for cyclization, and complete the subsequent dehydration to form the dihydroquinoline intermediate. Nitrobenzene then acts as the oxidant to aromatize the ring to the final quinoline product.[3]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to below 100°C.

    • Carefully dilute the thick, dark mixture with 150 mL of water while stirring.

    • To remove the excess nitrobenzene and other volatile impurities, perform a steam distillation until the distillate runs clear.

    • Trustworthiness: This step is essential for removing the toxic nitrobenzene oxidant, ensuring the purity and safety of the subsequent steps.

  • Product Precipitation and Purification:

    • Cool the remaining solution in an ice bath.

    • Carefully neutralize the solution by adding a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is approximately 4-5. The target product, being a carboxylic acid, will precipitate near its isoelectric point. Avoid making the solution strongly alkaline, which would deprotonate the carboxylic acid and keep it in solution.

    • Collect the precipitated crude solid by vacuum filtration.

    • Wash the solid with cold water (2 x 30 mL).

    • For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow to cool slowly to form crystals.

    • Dry the purified crystals under vacuum to yield 8-(Trifluoromethyl)quinoline-5-carboxylic acid.

Visualizing the Process

Experimental Workflow Diagram

The following diagram outlines the major stages of the synthesis protocol.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Work-up cluster_purification 4. Purification A Combine Aniline, Glycerol, and FeSO₄ in Flask B Slowly Add H₂SO₄ A->B C Add Nitrobenzene B->C D Heat to 140-150°C (3-4 hours) C->D E Cool and Dilute with Water D->E F Steam Distillation (Remove Nitrobenzene) E->F G Neutralize with NaOH to Precipitate Product F->G H Filter Crude Solid G->H I Recrystallize from Ethanol/Water H->I J Dry Final Product I->J

Caption: A generalized workflow for the synthesis of 8-(Trifluoromethyl)quinoline-5-carboxylic acid.

Simplified Reaction Mechanism

This diagram illustrates the key chemical transformations in the Skraup synthesis.

G Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (H₂SO₄) Adduct Michael Adduct Acrolein->Adduct Aniline Substituted Aniline Aniline->Adduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Product Dihydroquinoline->Quinoline Oxidation (Nitrobenzene)

Caption: Core mechanistic steps of the Skraup quinoline synthesis.

Conclusion and Best Practices

The modified Skraup synthesis provides a robust and direct route to 8-(Trifluoromethyl)quinoline-5-carboxylic acid. The success of this protocol hinges on careful control of the reaction temperature and the methodical execution of the work-up procedure. Given the use of highly corrosive and toxic materials, all operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment. This application note serves as a foundational guide, empowering researchers to confidently synthesize this valuable intermediate for pioneering new frontiers in drug discovery.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. Available at: [Link]

  • Wikipedia. Gould–Jacobs reaction. Available at: [Link]

  • Wikipedia. Skraup reaction. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Sloop, J. C. (2002). Aromatic annulation via the Combes quinoline synthesis. Journal of Chemical Education, 79(1), 99. Available at: [Link]

  • Slideshare. Organic Name Reaction With Their Respective Mechanism. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Available at: [Link]

  • Organic Reactions. The Skraup Synthesis of Quinolines. Available at: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Available at: [Link]

  • Pfitzinger Quinoline Synthesis. Available at: [Link]

  • Wikipedia. Pfitzinger reaction. Available at: [Link]

  • Wikipedia. Doebner–Miller reaction. Available at: [Link]

Sources

Application

Application Notes and Protocols for 8-(Trifluoromethyl)quinoline-5-carboxylic acid in Organic Synthesis

Introduction: The Strategic Value of the 8-(Trifluoromethyl)quinoline-5-carboxylic Acid Scaffold In the landscape of modern medicinal chemistry and drug discovery, the quinoline nucleus stands as a privileged scaffold, f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 8-(Trifluoromethyl)quinoline-5-carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The strategic functionalization of this scaffold allows for the fine-tuning of physicochemical properties and target engagement. 8-(Trifluoromethyl)quinoline-5-carboxylic acid is a particularly valuable building block in this context.

The trifluoromethyl (-CF3) group at the 8-position significantly influences the molecule's properties. Its strong electron-withdrawing nature can modulate the pKa of the quinoline nitrogen and the carboxylic acid, impacting reactivity and target binding. Furthermore, the lipophilicity of the -CF3 group can enhance membrane permeability and metabolic stability, crucial parameters in drug design. The carboxylic acid moiety at the 5-position serves as a versatile synthetic handle, primarily for the formation of amide and ester linkages, enabling the covalent attachment of diverse molecular fragments to explore structure-activity relationships (SAR).[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 8-(Trifluoromethyl)quinoline-5-carboxylic acid in organic synthesis, with a focus on practical, field-proven protocols and the underlying chemical principles.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis. The key properties of 8-(Trifluoromethyl)quinoline-5-carboxylic acid are summarized below.

PropertyValue
CAS Number 253787-47-2
Molecular Formula C₁₁H₆F₃NO₂
Molecular Weight 241.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, and methanol. Sparingly soluble in other common organic solvents.
Storage Store in a cool, dry place away from light.

Core Synthetic Applications: Amide Bond Formation

The most prevalent application of 8-(Trifluoromethyl)quinoline-5-carboxylic acid is in the synthesis of amides. The resulting 8-(trifluoromethyl)quinoline-5-carboxamides are key components in the development of novel kinase inhibitors and antimalarial agents.[3][4][5] The formation of the amide bond requires the activation of the carboxylic acid, which can be achieved through various coupling reagents.[6][7]

Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Acid 8-(CF3)quinoline- 5-carboxylic acid CouplingReagent Coupling Reagent (e.g., HATU, EDC/HOBt) ActivatedEster Activated Intermediate (e.g., O-acylisourea, HOBt ester) CouplingReagent->ActivatedEster Activation Amine Primary or Secondary Amine (R-NH2) ActivatedEster->Amine Nucleophilic Acyl Substitution Amide 8-(CF3)quinoline- 5-carboxamide Suzuki_Coupling_Pathway Start 8-(CF3)quinoline- 5-carboxylic acid Ester Ethyl 8-(CF3)quinoline- 5-carboxylate Start->Ester Esterification (Protocol 3) BromoEster Ethyl 7-bromo-8-(CF3)quinoline- 5-carboxylate Ester->BromoEster Regioselective Bromination CoupledProduct Ethyl 7-aryl-8-(CF3)quinoline- 5-carboxylate BromoEster->CoupledProduct Suzuki Coupling (Protocol 4) FinalAcid 7-Aryl-8-(CF3)quinoline- 5-carboxylic acid CoupledProduct->FinalAcid Hydrolysis Kinase_Inhibitor_Synthesis Acid 8-(CF3)quinoline- 5-carboxylic acid Inhibitor N-(4-(piperidin-1-yl)phenyl)-8-(trifluoromethyl) quinoline-5-carboxamide (Hypothetical CDK Inhibitor) Acid->Inhibitor Amide Coupling (Protocol 1) Aniline 4-(Piperidin-1-yl)aniline Aniline->Inhibitor

Sources

Method

Application Notes and Protocols for Evaluating the Anticancer Activity of 8-(Trifluoromethyl)quinoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Oncology and the Rationale for Investigating 8-(Trifluoromethyl)quinoline-5-carboxylic Acid The quinoline ring syste...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Oncology and the Rationale for Investigating 8-(Trifluoromethyl)quinoline-5-carboxylic Acid

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2] Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, such as the inhibition of tyrosine kinases, proteasome activity, tubulin polymerization, and DNA repair pathways.[3] The versatility of the quinoline structure allows for extensive synthetic modification, enabling the fine-tuning of its biological activity.

The subject of this guide, 8-(Trifluoromethyl)quinoline-5-carboxylic acid, is a novel investigational compound. While specific biological data for this exact molecule is not yet extensively published, its structural features—a quinoline core substituted with a trifluoromethyl group and a carboxylic acid moiety—suggest a strong rationale for its evaluation as a potential anticancer agent. The trifluoromethyl group can enhance metabolic stability and cell membrane permeability, while the carboxylic acid group can modulate solubility and potential interactions with biological targets.

This document serves as a comprehensive guide for researchers initiating the preclinical evaluation of 8-(Trifluoromethyl)quinoline-5-carboxylic acid. It provides a strategic workflow, detailed protocols for essential in vitro assays, and the scientific reasoning behind each experimental step.

Experimental Workflow for Anticancer Activity Screening

A systematic approach is crucial for the initial assessment of a novel compound's anticancer potential. The following workflow is recommended to efficiently gather data on cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Interpretation A Prepare Stock Solution of 8-(Trifluoromethyl)quinoline-5-carboxylic acid B Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) and a Normal Cell Line (e.g., HEK293) A->B C Perform MTT Assay B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E If cytotoxic F Cell Cycle Analysis (Propidium Iodide Staining) D->F If cytotoxic G Synthesize Data: Cytotoxicity, Apoptosis Induction, Cell Cycle Arrest E->G F->G H Formulate Hypothesis on Mechanism of Action G->H I Design Further Experiments (e.g., Western Blot for specific proteins) H->I

Caption: Recommended workflow for in vitro evaluation of a novel anticancer compound.

Part 1: Cytotoxicity Assessment using the MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing cell viability.[1][4] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to purple formazan crystals.[5]

Protocol: MTT Assay for Cell Viability

Materials:

  • 8-(Trifluoromethyl)quinoline-5-carboxylic acid

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (specific to each cell line)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 8-(Trifluoromethyl)quinoline-5-carboxylic acid in the culture medium. After 24 hours of cell attachment, replace the medium with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Parameter Description
Cell Lines A panel of diverse cancer cell lines and a normal cell line to assess selectivity.
Compound Concentrations A range of concentrations (e.g., 0.1 µM to 100 µM) to determine a dose-response relationship.
Incubation Time Typically 48 or 72 hours to observe significant effects on cell proliferation.
Controls Vehicle control, no-treatment control, and a positive control (e.g., a known anticancer drug like cisplatin).

Part 2: Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical cellular process that is often dysregulated in cancer.[8] Many effective anticancer drugs exert their function by inducing apoptosis in cancer cells. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Rationale for Apoptosis Assay

A significant reduction in cell viability observed in the MTT assay warrants further investigation into the mechanism of cell death. Determining if 8-(Trifluoromethyl)quinoline-5-carboxylic acid induces apoptosis is a key step in characterizing its anticancer activity. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

Protocol: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

Materials:

  • Cancer cell lines showing sensitivity in the MTT assay

  • 6-well plates

  • 8-(Trifluoromethyl)quinoline-5-carboxylic acid

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 8-(Trifluoromethyl)quinoline-5-carboxylic acid at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Combine all cells from each well.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

G cluster_0 Apoptosis Induction Pathway A 8-(Trifluoromethyl)quinoline-5-carboxylic acid B Cancer Cell A->B C Induction of Apoptosis B->C D Early Apoptosis Phosphatidylserine (PS) externalization C->D E Late Apoptosis / Necrosis Membrane permeabilization D->E F Cell Death E->F

Caption: Conceptual pathway of apoptosis induction by a test compound.

Part 3: Cell Cycle Analysis

Uncontrolled cell proliferation is a hallmark of cancer, often resulting from a dysregulated cell cycle. Anticancer agents can exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), preventing cancer cells from dividing. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in each phase based on their DNA content.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Cancer cell lines

  • 6-well plates

  • 8-(Trifluoromethyl)quinoline-5-carboxylic acid

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of 8-(Trifluoromethyl)quinoline-5-carboxylic acid for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Cell Cycle Phase DNA Content Interpretation of Accumulation
G0/G1 2nArrest at the G1 checkpoint, preventing entry into DNA synthesis.
S Between 2n and 4nInhibition of DNA replication.
G2/M 4nBlockade of entry into mitosis or disruption of mitotic processes.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of 8-(Trifluoromethyl)quinoline-5-carboxylic acid's anticancer potential. The data generated from these assays will indicate whether the compound is cytotoxic to cancer cells and provide initial insights into its mechanism of action, specifically whether it induces apoptosis or causes cell cycle arrest. Positive results from this initial screening would justify further investigation, including:

  • Western blot analysis: To probe for the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

  • In vivo studies: To evaluate the compound's efficacy and toxicity in animal models of cancer.

  • Target identification studies: To elucidate the specific molecular target(s) of the compound.

By following a systematic and scientifically rigorous approach, researchers can effectively characterize the anticancer properties of novel quinoline derivatives like 8-(Trifluoromethyl)quinoline-5-carboxylic acid and contribute to the development of new cancer therapeutics.

References

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Sources

Application

development of antibacterial agents from quinoline-5-carboxylic acid

An Application Guide to the Development of Antibacterial Agents from Quinoline-5-Carboxylic Acid Authored by: Gemini, Senior Application Scientist Introduction: The Quinoline Scaffold in Antibacterial Drug Discovery The...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Development of Antibacterial Agents from Quinoline-5-Carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold in Antibacterial Drug Discovery

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anticancer, and antimalarial properties.[1][2][3] Within the realm of antibacterial research, the fluoroquinolones, which typically feature a carboxylic acid at the 3-position, are among the most successful classes of antibiotics ever developed. These agents exert their potent bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair.[4]

This guide focuses on a less-explored but highly promising variant: quinoline-5-carboxylic acid . While the 3- and 4-carboxylic acid isomers have been extensively studied, the 5-carboxylic acid scaffold offers a distinct structural framework for designing novel antibacterial agents. This document provides a comprehensive overview of the synthesis, proposed mechanism of action, structure-activity relationships (SAR), and essential evaluation protocols for developing new antibacterial candidates from this scaffold. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to explore this chemical space for next-generation antibiotics.

Part 1: Synthesis of the Quinoline-5-Carboxylic Acid Core

A robust and versatile synthetic strategy is paramount for generating a library of derivatives for biological screening. The Gould-Jacobs reaction is a cornerstone method for constructing the quinoline backbone from aniline precursors.[5][6] This reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.

Causality in Synthetic Design:

The choice of the Gould-Jacobs reaction is dictated by its reliability and tolerance for a range of substituents on the aniline starting material, allowing for the systematic exploration of SAR. While traditionally requiring high temperatures (>250 °C), modern adaptations using microwave irradiation or specialized catalysts like Eaton's reagent (P₂O₅ in methanesulfonic acid) can significantly improve yields and reduce reaction times under milder conditions.[7]

cluster_synthesis Gould-Jacobs Reaction Pathway Aniline Aniline Precursor Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (100-130 °C) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclized 4-Hydroxy-3-carboethoxyquinoline Intermediate->Cyclized Thermal Cyclization (>250 °C or MW) Hydrolyzed Quinoline-3-carboxylic Acid Cyclized->Hydrolyzed Saponification (NaOH) Final Target Quinoline Scaffold Hydrolyzed->Final Decarboxylation (Heat)

Caption: Generalized workflow of the Gould-Jacobs synthesis.

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis

This protocol describes a modern, efficient synthesis of a 4-hydroxyquinoline-3-carboxylate intermediate, a key precursor that can be further modified to yield the target quinoline-5-carboxylic acid derivatives.

Objective: To synthesize an ethyl 4-quinolone-3-carboxylate derivative via microwave-assisted reaction.

Materials:

  • Substituted aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (3.0 eq)

  • Microwave reactor vials (2.5 mL)

  • Microwave reactor

  • Acetonitrile (ice-cold)

  • Vacuum filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, add the substituted aniline (e.g., 2.0 mmol) and DEEM (6.0 mmol). The excess DEEM acts as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 250-300 °C and hold for 5-10 minutes. Rationale: Microwave heating provides rapid and uniform energy transfer, drastically reducing the time required for the high-energy thermal cyclization step compared to conventional heating.

  • Isolation: After the reaction is complete, allow the vial to cool to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product using a Büchner funnel. Wash the collected solid with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and other impurities.

  • Drying and Characterization: Dry the purified solid under vacuum. Characterize the product using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C), FT-IR, and mass spectrometry to confirm its structure and purity.[8][9][10]

Subsequent Steps:

  • Hydrolysis (Saponification): Suspend the synthesized ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and reflux for 1-2 hours to hydrolyze the ester to a carboxylic acid.

  • Decarboxylation: If the C-3 carboxyl group is not desired in the final product, it can be removed by heating the carboxylic acid intermediate above its melting point.

ParameterClassical Thermal MethodMicrowave-Assisted Method
Solvent High-boiling point (e.g., Diphenyl ether)Often neat (reagent as solvent)
Temperature >250 °C250-300 °C
Time Several hours5-15 minutes
Yield Variable, often moderateGood to excellent[7]
Workup Can be difficult due to high-boiling solventSimple precipitation and filtration

Table 1: Comparison of synthetic conditions for the Gould-Jacobs reaction.

Part 2: Mechanism of Action - Targeting Bacterial DNA Synthesis

The established mechanism for quinolone antibiotics involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][11] These enzymes are crucial for managing DNA supercoiling, a process essential for replication and transcription.[12] The quinolone molecule binds to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved, which prevents re-ligation.[13] This leads to the accumulation of double-stranded DNA breaks, halting replication fork progression and ultimately triggering cell death.[12][11]

The carboxylic acid moiety (typically at C-3) is considered essential for binding to the enzyme and is a hallmark of this class of antibiotics. It is highly probable that derivatives of quinoline-5-carboxylic acid will share this mechanism of action, leveraging the carboxylic acid group to interfere with the topoisomerase-DNA complex.

cluster_moa Proposed Mechanism of Action Gyrase DNA Gyrase / Topo IV Complex Enzyme-DNA Complex Gyrase->Complex DNA Bacterial DNA DNA->Complex Cleaved Stabilized Cleavage Complex Complex->Cleaved Inhibition Quinolone Quinoline-5-Carboxylic Acid Derivative Quinolone->Cleaved DSB Double-Strand Breaks Cleaved->DSB Replication Fork Collapse Death Bacterial Cell Death DSB->Death SOS Response Failure

Caption: Inhibition of bacterial DNA gyrase by quinoline derivatives.

Part 3: Protocols for Biological Evaluation

Once a series of quinoline-5-carboxylic acid derivatives has been synthesized, a tiered approach to biological evaluation is necessary to determine their antibacterial efficacy and safety profile.

cluster_workflow Drug Development & Evaluation Workflow Synthesis Synthesis of Derivatives MIC In Vitro Screening (MIC/MBC Assay) Synthesis->MIC Cytotox Cytotoxicity (MTT Assay) MIC->Cytotox Active Compounds InVivo In Vivo Efficacy (Murine Model) Cytotox->InVivo Non-Toxic Compounds Lead Lead Optimization InVivo->Lead Efficacious Compounds

Caption: General workflow for evaluating new antibacterial agents.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC/MBC)

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of synthesized compounds against a panel of pathogenic bacteria.

Materials:

  • Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (37 °C)

  • Mueller-Hinton Agar (MHA) plates

Step-by-Step Procedure (MIC Determination):

  • Preparation: Add 50 µL of MHB to wells 2 through 12 of a 96-well plate. In well 1, add 100 µL of the test compound at the highest desired concentration (prepared in MHB).

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this standardized inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Step-by-Step Procedure (MBC Determination):

  • Subculturing: From each well that showed no visible growth in the MIC assay, plate 10-100 µL onto an MHA plate.

  • Incubation: Incubate the MHA plates at 37 °C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Parent Scaffold >128>128>128
Derivative A (R=F) 163264
Derivative B (R=NH₂) 81632
Derivative C (R=Piperazine) 2416
Ciprofloxacin 0.50.251

Table 2: Representative (hypothetical) MIC data for a series of quinoline-5-carboxylic acid derivatives.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

Objective: To assess the cytotoxicity of lead compounds against a mammalian cell line (e.g., HEK293, HepG2) to determine their therapeutic index.

Materials:

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT reagent to each well. Incubate for 2-4 hours. Rationale: Metabolically active cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[14]

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell viability) using dose-response curve fitting software.

CompoundIC₅₀ on HEK293 cells (µM)Therapeutic Index (IC₅₀ / MIC)
Derivative B >100>12.5 (vs. S. aureus)
Derivative C 7537.5 (vs. S. aureus)
Doxorubicin (Control) 1.2N/A

Table 3: Representative cytotoxicity and therapeutic index data.

Part 4: Structure-Activity Relationships (SAR) and Lead Optimization

Systematic modification of the quinoline-5-carboxylic acid scaffold is essential to improve potency and drug-like properties. Key positions for modification include:

  • C-7 Position: In classic fluoroquinolones, this position is critical. Introducing basic amine-containing heterocycles like piperazine or pyrrolidine often dramatically increases antibacterial potency and spectrum.[15][16]

  • N-1 Position: Alkylation (e.g., with ethyl or cyclopropyl groups) is typically required for potent activity against DNA gyrase.

  • C-6 Position: Substitution with a fluorine atom generally enhances cell penetration and gyrase inhibition.

  • C-8 Position: Modifications at this position can modulate activity and pharmacokinetic properties.

The goal of SAR studies is to identify derivatives with potent, broad-spectrum activity and a high therapeutic index (a large window between the effective dose and the toxic dose).[17]

Conclusion

The quinoline-5-carboxylic acid scaffold represents a promising, underexplored avenue for the development of novel antibacterial agents. By leveraging established synthetic methodologies like the Gould-Jacobs reaction and systematic biological evaluation, researchers can effectively navigate the discovery process. The protocols and insights provided in this guide offer a foundational framework for synthesizing, testing, and optimizing new chemical entities based on this versatile core. The ultimate objective is to develop lead compounds with potent bactericidal activity and a favorable safety profile, capable of addressing the growing challenge of antimicrobial resistance.

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  • Al-Jaff, R. M. A., et al. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 4(1), 1-10. [Link]

  • Khan, I., et al. (2019). Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies. RSC Advances, 9(22), 12345-12356. [Link]

  • Wang, C., et al. (2015). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 20(10), 18329-18339. [Link]

  • Słoczyńska, K., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(7), 675-690. [Link]

  • Moor, L. F. E., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini Reviews in Medicinal Chemistry, 21(16), 2209-2226. [Link]

  • Seliem, I. A., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(19), 6296. [Link]

  • Słoczyńska, K., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization, crystal structure, DFT, molecular docking and in vitro antibacterial potential of novel quinoline derivatives. ResearchGate. [Link]

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Method

Application Notes and Protocols for 8-(Trifluoromethyl)quinoline-5-carboxylic acid in Cell-Based Assays

Introduction Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] 8-(T...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] 8-(Trifluoromethyl)quinoline-5-carboxylic acid is a synthetic quinoline derivative with potential as a modulator of critical cellular signaling pathways. While the precise mechanism of action for this specific compound is an active area of investigation, its structural similarity to other known bioactive quinolines suggests a potential role in regulating inflammatory and proliferative responses.

A key signaling cascade often implicated in these processes is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[2][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[4] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation.[5] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers.[3]

This guide provides a comprehensive set of protocols for researchers to investigate the effects of 8-(Trifluoromethyl)quinoline-5-carboxylic acid on the NF-κB signaling pathway in cell-based assays. We will detail methods for assessing NF-κB transcriptional activity, monitoring the nuclear translocation of the NF-κB p65 subunit, and analyzing key phosphorylation events in the canonical NF-κB pathway. Additionally, a protocol for evaluating the compound's general cytotoxicity is included to ensure that the observed effects on the signaling pathway are not due to broad cellular toxicity.

Proposed Signaling Pathway Under Investigation

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkBa_NFkB IκBα-p65/p50 IKK_Complex->IkBa_NFkB Phosphorylates p_IkBa_NFkB P-IκBα-p65/p50 IkBa_NFkB->p_IkBa_NFkB Proteasome Proteasome p_IkBa_NFkB->Proteasome Ubiquitination & Degradation NFkB p65/p50 Proteasome->NFkB Releases NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation Test_Compound 8-(Trifluoromethyl)quinoline- 5-carboxylic acid Test_Compound->IKK_Complex Inhibits (Hypothesized) DNA κB DNA sites NFkB_nuc->DNA Gene_Expression Target Gene Expression DNA->Gene_Expression Induces

Caption: Hypothesized inhibition of the canonical NF-κB pathway.

Compound Handling and Safety Precautions

Compound Preparation

Proper handling and preparation of 8-(Trifluoromethyl)quinoline-5-carboxylic acid are crucial for obtaining reproducible results.

Table 1: Compound Information

PropertyDetails
IUPAC Name 8-(trifluoromethyl)quinoline-5-carboxylic acid
CAS Number 253787-47-2[6]
Molecular Formula C₁₁H₆F₃NO₂
Molecular Weight 241.17 g/mol
Appearance Off-white solid (typical for quinoline carboxylic acids)
Solubility Soluble in DMSO; sparingly soluble in ethanol; insoluble in water.
Storage Store at 2-8°C, protected from light and moisture.[7]

Protocol for Stock Solution Preparation:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[8]

  • Stock Concentration: Prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, weigh out 2.41 mg of 8-(Trifluoromethyl)quinoline-5-carboxylic acid and dissolve it in 1 mL of sterile DMSO.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[9]

Safety Precautions

Based on safety data for similar quinoline carboxylic acid derivatives, the following precautions should be taken.[1][10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound in its solid form or as a concentrated stock solution.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

  • Exposure: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.[13][14] It utilizes a reporter vector where the luciferase gene is under the control of NF-κB response elements.[15]

Workflow Diagram:

Reporter_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 d1_seed Seed cells with NF-κB reporter plasmid d2_treat Pre-treat with compound d1_seed->d2_treat Incubate 24h d2_stim Stimulate with TNF-α d2_treat->d2_stim d3_lyse Lyse cells d2_stim->d3_lyse Incubate 6-24h d3_read Add substrate & read luminescence d3_lyse->d3_read

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • On Day 1, seed HEK293T cells stably or transiently transfected with an NF-κB luciferase reporter plasmid into a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.[13]

  • Compound Treatment:

    • On Day 2, prepare serial dilutions of 8-(Trifluoromethyl)quinoline-5-carboxylic acid in culture medium at 2X the final desired concentrations.

    • Aspirate the old medium from the cells and add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Pre-incubate the cells with the compound for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Prepare a 2X solution of an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), in culture medium. A final concentration of 10 ng/mL is a common starting point.

    • Add 50 µL of the 2X TNF-α solution to each well (except for the unstimulated control wells).

    • Incubate the plate for 6-24 hours at 37°C.[16]

  • Luminescence Measurement:

    • On Day 3, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Measure the luminescence using a plate-reading luminometer.[14]

Illustrative Data:

Table 2: Illustrative Results of NF-κB Luciferase Reporter Assay

Compound Conc. (µM)Relative Luminescence Units (RLU)% Inhibition
0 (Unstim)150N/A
0 (Stim)25000%
0.1225010%
1137545%
1037585%
5017593%

Data is for illustrative purposes only.

Protocol 2: Immunofluorescence for NF-κB p65 Nuclear Translocation

This assay visually confirms the inhibition of NF-κB activation by observing the cellular localization of the p65 subunit.[17][18]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with desired concentrations of 8-(Trifluoromethyl)quinoline-5-carboxylic acid for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.

  • Fixation and Permeabilization:

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[19]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[19]

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

    • Incubate with a primary antibody against NF-κB p65 (diluted in 1% BSA/PBS) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope.

    • Capture images and analyze the nuclear-to-cytoplasmic fluorescence intensity ratio to quantify p65 translocation.[18]

Protocol 3: Western Blot Analysis of IκBα Phosphorylation and Degradation

This protocol directly assesses the upstream event in the canonical NF-κB pathway: the phosphorylation and subsequent degradation of IκBα.[20]

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat with 8-(Trifluoromethyl)quinoline-5-carboxylic acid for 1-2 hours.

    • Stimulate with TNF-α for a short duration (e.g., 5-15 minutes) to observe IκBα phosphorylation. For degradation, a longer stimulation time (e.g., 30-60 minutes) may be required.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate the protein samples on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα.

Table 3: Summary of Western Blot Conditions

ComponentRecommended Conditions
Cell Type HeLa, A549, or other TNF-α responsive cell lines
Stimulus 10 ng/mL TNF-α
Primary Antibodies Rabbit anti-phospho-IκBα (Ser32/36), Rabbit anti-IκBα, Mouse anti-β-actin (1:1000 dilution)
Secondary Antibodies HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG (1:5000 dilution)
Blocking Buffer 5% BSA in TBST for phospho-antibodies; 5% non-fat milk for others
Protocol 4: Cell Viability (MTT) Assay

This colorimetric assay is essential for determining the cytotoxic effects of the compound and ensuring that the observed inhibition of NF-κB signaling is not a secondary effect of cell death.[21][22]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a clear, flat-bottom 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C.[21]

  • Compound Treatment:

    • Prepare serial dilutions of 8-(Trifluoromethyl)quinoline-5-carboxylic acid in culture medium.

    • Treat the cells with the compound over a wide range of concentrations (e.g., 0.1 to 100 µM) for the same duration as the longest endpoint in the signaling assays (e.g., 24 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[23]

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[24]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Illustrative Data:

Table 4: Illustrative Cytotoxicity Data from MTT Assay

Compound Conc. (µM)Absorbance (570 nm)% Viability
01.250100%
0.11.24599.6%
11.23098.4%
101.19095.2%
500.85068%
1000.45036%

Data is for illustrative purposes only.

References

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • RayBiotech, Inc. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bowdish Lab. (2012, July 11). NF-KB LUCIFERASE ASSAY. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase.... Retrieved from [Link]

  • National Institutes of Health. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Fivephoton Biochemicals. (n.d.). NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3). Retrieved from [Link]

  • Bio-protocol. (n.d.). Nuclear translocation of NF-κB. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. Retrieved from [Link]

  • Captivate Bio. (2021). SMALL MOLECULES. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of IκBα and NF-κB expression and activation in.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | C11H6F3NO3 - PubChem. Retrieved from [Link]

  • Fivephoton Biochemicals. (n.d.). NF-kB p65 Immunofluorescence Labeling Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Immunofluorescence staining of nuclear translocation of NF-κB p65.... Retrieved from [Link]

  • Gut. (n.d.). Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP) For Western blotting of NF-κB pathway protei. Retrieved from [Link]

  • MDPI. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(trifluoromethyl)quinoline-8-carboxylic Acid | C11H6F3NO2 | CID 11806774 - PubChem. Retrieved from [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2019, June 14). How to extract small molecules from cell culture media for LC-MS ?. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Novel Analogs from 8-(Trifluoromethyl)quinoline-5-carboxylic acid

Introduction: The Strategic Value of the 8-(Trifluoromethyl)quinoline Scaffold The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antim...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 8-(Trifluoromethyl)quinoline Scaffold

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs.[1] Its rigid, bicyclic aromatic structure provides a versatile scaffold for introducing functional groups in a defined three-dimensional space. The strategic incorporation of a trifluoromethyl (-CF₃) group, particularly at the 8-position, significantly enhances the drug-like properties of the quinoline core. The -CF₃ group is a powerful modulator of physicochemical characteristics, known to increase metabolic stability, improve membrane permeability by enhancing lipophilicity, and increase binding affinity through favorable electronic interactions.[2][3][4]

This guide focuses on 8-(Trifluoromethyl)quinoline-5-carboxylic acid, a key starting material that combines the benefits of the trifluoromethylated quinoline core with the synthetic versatility of a carboxylic acid. The carboxyl group at the C-5 position serves as a robust chemical handle, enabling a wide array of modifications to generate diverse libraries of novel compounds.[5] We will explore three primary synthetic strategies for derivatization: direct modification of the carboxylic acid, bioisosteric replacement of this moiety, and functionalization of the quinoline ring itself. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded framework for synthesizing next-generation quinoline-based therapeutics.

Part 1: Physicochemical Profile of the Starting Material

A thorough understanding of the starting material is critical for successful synthesis. 8-(Trifluoromethyl)quinoline-5-carboxylic acid is a stable, crystalline solid amenable to a variety of reaction conditions.

PropertyValueSource
CAS Number 253787-47-2[6]
Molecular Formula C₁₁H₆F₃NO₂[7]
Molecular Weight 241.17 g/mol [7]
Appearance Off-white to yellow powder-
Reactivity The carboxylic acid enables standard amide coupling, esterification, and reduction. The quinoline ring is deactivated by the electron-withdrawing -CF₃ group, influencing its reactivity in electrophilic substitution reactions.[1]

Part 2: Synthetic Strategies and Detailed Protocols

Strategy I: Derivatization of the Carboxylic Acid Moiety

The most direct path to novel analogs involves the transformation of the carboxylic acid. Amide bond formation is the most frequently used reaction in medicinal chemistry, allowing for the systematic exploration of chemical space by introducing a vast array of amine building blocks.[8]

This robust, two-step method is ideal for less complex or sterically unhindered amines. It involves activating the carboxylic acid to a more reactive acyl chloride, which is then coupled with the desired amine.

Rationale: Conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, enabling facile reaction with nucleophilic amines. This method is highly effective but requires careful handling of the moisture-sensitive acyl chloride intermediate and the corrosive reagents used for its formation.

Step A: Formation of 8-(Trifluoromethyl)quinoline-5-carbonyl chloride

  • Materials:

    • 8-(Trifluoromethyl)quinoline-5-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (5-10 eq) or Oxalyl chloride (2.0 eq)

    • Dry Dichloromethane (DCM) or Toluene

    • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 8-(trifluoromethyl)quinoline-5-carboxylic acid (1.0 eq).

    • Suspend the acid in dry DCM. Add oxalyl chloride (2.0 eq) dropwise, followed by a catalytic amount of DMF.

    • Alternatively, suspend the acid in an excess of thionyl chloride.

    • Stir the reaction mixture at room temperature (for oxalyl chloride) or reflux (for thionyl chloride) for 2-4 hours. Monitor the reaction by observing the cessation of gas evolution.

    • Once complete, remove the excess solvent and reagent in vacuo using a rotary evaporator. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Step B: Coupling with Amine

  • Materials:

    • Crude 8-(Trifluoromethyl)quinoline-5-carbonyl chloride (1.0 eq)

    • Desired primary or secondary amine (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

    • Dry Dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude acyl chloride in dry DCM in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the amine (1.1 eq) and TEA (2.5 eq) in dry DCM.

    • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired amide analog.

This one-pot method avoids the harsh conditions of acyl chloride formation and is suitable for a broader range of substrates, including sensitive or complex amines.[9]

Rationale: Coupling reagents like HBTU or HATU activate the carboxylic acid in situ to form a highly reactive O-acylisourea or active ester intermediate, which readily reacts with the amine. The presence of a non-nucleophilic base is required to neutralize the acid formed and facilitate the reaction. This method offers milder conditions and often higher yields for complex substrates.

  • Materials:

    • 8-(Trifluoromethyl)quinoline-5-carboxylic acid (1.0 eq)

    • Desired primary or secondary amine (1.1 eq)

    • HBTU (1.2 eq) or HATU (1.2 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Dry N,N-Dimethylformamide (DMF) or DCM

  • Procedure:

    • To a round-bottom flask, add 8-(trifluoromethyl)quinoline-5-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and the coupling reagent (e.g., HBTU, 1.2 eq).

    • Dissolve the solids in dry DMF.

    • Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 4-24 hours. Monitor progress by TLC.

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to afford the pure quinoline-5-carboxamide.

G start Start: 8-(CF3)quinoline-5-carboxylic acid + Desired Amine decision Is the amine acid/base sensitive or sterically hindered? start->decision protocol1 Protocol 1: Acyl Chloride Method (SOCl₂ or Oxalyl Chloride) decision->protocol1 No protocol2 Protocol 2: Direct Coupling (HBTU / HATU) decision->protocol2 Yes end_product Purified Amide Analog protocol1->end_product protocol2->end_product

Caption: Workflow for selecting an amide coupling protocol.

Strategy II: Bioisosteric Replacement of the Carboxylic Acid

While essential for target binding, carboxylic acids can lead to poor pharmacokinetic properties, including low membrane permeability and metabolic instability.[10][11] Replacing the carboxyl group with a bioisostere—a functional group with similar physicochemical properties—can overcome these liabilities while retaining biological activity.[12][13][14]

The tetrazole ring is one of the most successful non-classical bioisosteres for a carboxylic acid, mimicking its acidic pKa and hydrogen bonding capabilities but with improved lipophilicity.[14] The synthesis is a multi-step process from the corresponding carboxylic acid.

Rationale: This protocol converts the robust carboxylic acid into a nitrile, which then undergoes a [3+2] cycloaddition with an azide source to form the stable, aromatic tetrazole ring.

  • Step A: Synthesis of the Primary Amide

    • Follow Protocol 2 using ammonia (e.g., ammonium chloride with an excess of base) as the amine source to produce 8-(trifluoromethyl)quinoline-5-carboxamide.

  • Step B: Dehydration to the Nitrile

    • Materials: 8-(Trifluoromethyl)quinoline-5-carboxamide (1.0 eq), Burgess reagent or trifluoroacetic anhydride (TFAA) with pyridine.

    • Procedure: Dissolve the amide in dry DCM. Add pyridine followed by TFAA dropwise at 0 °C. Stir until TLC indicates complete conversion. Quench with water and work up as previously described to isolate 8-(trifluoromethyl)quinoline-5-carbonitrile.

  • Step C: Cycloaddition to form the Tetrazole

    • Materials: 8-(Trifluoromethyl)quinoline-5-carbonitrile (1.0 eq), Sodium azide (NaN₃) (1.5 eq), Triethylamine hydrochloride or Ammonium chloride (1.5 eq), Dry DMF.

    • Procedure:

      • Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.

      • Dissolve the nitrile, NaN₃, and triethylamine hydrochloride in dry DMF.

      • Heat the mixture to 100-120 °C for 12-24 hours. Monitor by TLC.

      • Cool the reaction to room temperature and carefully acidify with dilute HCl to pH ~2-3.

      • The product often precipitates. If not, extract with ethyl acetate.

      • Wash the organic layer, dry, and concentrate. Purify by column chromatography or recrystallization to yield the tetrazole analog.

G cluster_0 Carboxylic Acid Bioisosteres Carboxyl R-COOH (Parent) Tetrazole Tetrazole Carboxyl->Tetrazole pKa ≈ 4.5-4.9 Sulfonamide Sulfonamide Carboxyl->Sulfonamide Non-classical Oxadiazole Oxadiazole Carboxyl->Oxadiazole Less acidic Phosphonate Phosphonic Acid Carboxyl->Phosphonate More polar

Caption: Common bioisosteric replacements for carboxylic acids.

Strategy III: C-C Bond Formation on the Quinoline Ring via Suzuki-Miyaura Coupling

To explore structure-activity relationships further, modifications can be made directly to the quinoline core. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, typically between an aryl halide and a boronic acid.[15][16]

Rationale: This palladium-catalyzed reaction allows for the modular installation of a wide variety of aryl or heteroaryl groups onto the quinoline scaffold, enabling fine-tuning of steric and electronic properties.[17] This protocol assumes the availability of a halogenated precursor, such as 2-chloro-8-(trifluoromethyl)quinoline-5-carboxylic acid, which can be synthesized from corresponding quinolinone precursors.[18]

  • Materials:

    • Halogenated 8-(trifluoromethyl)quinoline-5-carboxylic acid (e.g., 2-chloro derivative) (1.0 eq)

    • Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

    • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Procedure:

    • To a Schlenk flask, add the halo-quinoline (1.0 eq), boronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio).

    • Heat the reaction mixture to 80-100 °C for 4-12 hours, stirring vigorously. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate in vacuo and purify the crude product by silica gel column chromatography to yield the C-C coupled analog.

G Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII_1 R¹-Pd(II)L₂-X OxiAdd->PdII_1 Trans Transmetalation PdII_1->Trans PdII_2 R¹-Pd(II)L₂-R² Trans->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product Quinoline-R² RedElim->Product ArX Quinoline-X ArX->OxiAdd ArB R²-B(OH)₂ ArB->Trans Base Base Base->Trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Part 3: Characterization of Novel Analogs

The identity, purity, and structure of all synthesized analogs must be rigorously confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Conclusion

8-(Trifluoromethyl)quinoline-5-carboxylic acid is a highly valuable and versatile starting material for the synthesis of novel chemical entities in drug discovery. The protocols outlined in this guide provide a robust framework for generating diverse analogs through modification of the carboxylic acid, bioisosteric replacement, and C-C bond formation on the quinoline core. By systematically applying these strategies, researchers can efficiently generate libraries of compounds for biological screening, accelerating the discovery of new therapeutic agents with optimized potency, selectivity, and pharmacokinetic profiles.

References

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. Available at: [Link][10][11]

  • Talele, T. T. (2016). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 8(7), 735-748. Available at: [Link][12]

  • Luo, X., et al. (2025). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. Available at: [Link][13]

  • Duncia, J. V., et al. (1991). The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives. Journal of Medicinal Chemistry, 34(8), 2525-2537. (Note: This is a foundational paper for Losartan, a classic example of tetrazole bioisosterism, as discussed in the general review articles). Available at: [Link][14]

  • Kumar, R., et al. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link][2]

  • Li, W., et al. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 76(8), 2774-2779. Available at: [Link][17]

  • Mphahlele, M. J., et al. (2016). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 21(11), 1439. Available at: [Link][15]

  • Scott, P. J. H., & Bull, J. A. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5636-5655. Available at: [Link][19]

  • Ferreira, M. J., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Medicinal Chemistry. Available at: [Link]

  • Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5432. Available at: [Link][3]

  • Bouattour, A., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antibacterial activity. Moroccan Journal of Chemistry, 7(4), 724-733. Available at: [Link][20]

  • Ali, N. M., et al. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359. Available at: [Link][18]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link][16]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link][1]

  • PubChem. (n.d.). Quinoline-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link][5]

  • Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5432. Available at: [Link][4]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link][8]

  • Szałaj, N., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 28(23), 7799. Available at: [Link][21]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. Organic Letters, 15(9), 2246-2249. Available at: [Link][9]

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Method

application of trifluoromethylquinoline compounds as fluorescent probes

An Application Guide to Trifluoromethylquinoline Compounds as Advanced Fluorescent Probes Authored by: A Senior Application Scientist This document provides a comprehensive technical guide for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Trifluoromethylquinoline Compounds as Advanced Fluorescent Probes

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of trifluoromethylquinoline compounds as versatile fluorescent probes. Moving beyond a simple recitation of protocols, this guide delves into the rationale behind experimental design, grounding methodologies in established photophysical principles to ensure robust and reproducible results.

Introduction: The Quinoline Scaffold and the Trifluoromethyl Advantage

Fluorescent small molecules have become indispensable tools for visualizing and quantifying biological and chemical processes with high spatiotemporal resolution.[1][2][3] Among the various fluorogenic scaffolds, the quinoline core is a privileged structure. Its inherent fluorescence, coupled with a rigid, planar system, provides a robust foundation for probe development.[4] The introduction of a trifluoromethyl (CF₃) group onto the quinoline scaffold offers significant advantages. The CF₃ group is a potent electron-withdrawing moiety that enhances the photostability, lipophilicity, and metabolic resistance of the molecule.[5] These properties translate into brighter, more stable probes that are better suited for challenging biological imaging environments. This guide will explore the design principles, photophysical characteristics, and key applications of this powerful class of fluorescent probes.

Core Principles of Probe Design and Function

The efficacy of a fluorescent probe lies in its ability to report on a specific analyte or environmental parameter through a measurable change in its fluorescence properties. For trifluoromethylquinolines, this is achieved through rational design, incorporating specific functional domains into the core scaffold.[6]

Key Sensing Mechanisms: The fluorescence output of these probes is typically modulated by several well-understood photophysical processes upon interaction with a target analyte:

  • Chelation-Enhanced Fluorescence (CHEF): The probe is designed with a chelating moiety that binds to a specific metal ion. This binding event restricts electron transfer processes that would otherwise quench fluorescence, leading to a significant "turn-on" signal.[4]

  • Intramolecular Charge Transfer (ICT): These probes feature an electron donor and an electron acceptor group. The emission wavelength is highly sensitive to the polarity of the local environment. Changes in solvent polarity or binding events can alter the energy of the ICT state, resulting in a detectable spectral shift.[2][4]

  • Photoinduced Electron Transfer (PeT): A photoexcited fluorophore is quenched by an electron transfer from a nearby donor moiety. When the target analyte binds to the donor, it alters its redox potential, inhibiting the PeT process and restoring fluorescence.[1][7]

  • Restriction of Intramolecular Rotation (RIR): Probes designed as "molecular rotors" have components that can rotate freely in low-viscosity environments, dissipating excited-state energy non-radiatively (no fluorescence). In highly viscous environments, this rotation is hindered, forcing the molecule to relax via fluorescence emission.[8][9]

The modular nature of the trifluoromethylquinoline scaffold allows for a combinatorial approach to probe development, where different domains can be systematically varied to optimize for a specific application.[6][10]

Core Trifluoromethylquinoline Core Scaffold Tuning Domain 1: Photophysical Tuning (e.g., Aryl Groups) Core->Tuning Modifies λem, Φf Recognition Domain 2: Target Recognition (e.g., Chelator, Rotor) Core->Recognition Confers Specificity Solubility Domain 3: Solubility & Targeting (e.g., Morpholine, Linkers) Core->Solubility Controls Biocompatibility Probe Optimized Fluorescent Probe Tuning->Probe Recognition->Probe Solubility->Probe

Modular design strategy for trifluoromethylquinoline probes.

Key Photophysical Properties

The selection of a fluorescent probe is dictated by its photophysical properties. Trifluoromethylquinoline derivatives often exhibit favorable characteristics, including significant Stokes shifts, which minimize self-quenching, and high fluorescence quantum yields, which contribute to bright signals.[5][11]

Compound Class Solvent λabs (nm) λem (nm) Stokes Shift (nm) Quantum Yield (Φf) Reference
Quinoline-phenol Schiff BaseCHCl₃365-420450-50559-850.12–0.80[5][11]
Quinoline-phenol Schiff BaseDMSO370-450480-55065-1500.20–0.75[5][11]
Quinoline-phenol Schiff BaseMeOH370-440475-54065-1300.13–0.85[5][11]
Pyrrolylquinoline-BF₂ AnalogueTHF284, 470510400.003[12]
Pyrrolylquinoline-BPh₂ AnalogueMeCN280, 4657152500.009[12]
This table summarizes representative data. Actual values are highly dependent on the specific molecular structure and solvent environment.

Application Note I: Detection of Heavy Metal Ions

A. Scientific Rationale

The detection of heavy metal ions is critical for both environmental monitoring and understanding biological processes, as imbalances are linked to numerous diseases.[13][14] Fluorescent chemosensors based on the trifluoromethylquinoline scaffold offer a highly sensitive and selective method for detecting specific metal ions like Fe³⁺. The design often incorporates a receptor site that selectively binds the target ion, triggering a fluorescence response via a CHEF or PeT mechanism.[15]

Probe_Off TFQ-Probe (Fluorescence OFF) Quenching Quenching Process (e.g., PeT) Probe_Off->Quenching Energy Transfer Complex [Probe-Metal] Complex Probe_Off->Complex + Metal Probe_On TFQ-Probe (Fluorescence ON) Metal Metal Ion (e.g., Fe³⁺) Metal->Complex Complex->Probe_On Quenching Inhibited

Generalized signaling pathway for a "turn-on" metal ion sensor.

B. Protocol: Fluorometric Detection of Fe³⁺ Ions

This protocol provides a generalized method for quantifying Fe³⁺ in an aqueous sample using a hypothetical trifluoromethylquinoline-based sensor, "TFQ-Fe".

1. Materials and Reagents:

  • TFQ-Fe stock solution (1.0 mM in DMSO).

  • HEPES buffer (10 mM, pH 7.4).

  • Standard Fe³⁺ solution (1.0 mM FeCl₃ in deionized water).

  • Stock solutions of other relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺) for selectivity testing.

  • 96-well microplate (black, clear bottom).

  • Fluorescence microplate reader.

2. Experimental Procedure:

  • Probe Working Solution Preparation: Prepare a 10 µM working solution of TFQ-Fe by diluting the 1.0 mM stock solution in HEPES buffer.

  • Standard Curve Preparation:

    • Perform serial dilutions of the 1.0 mM Fe³⁺ standard solution in HEPES buffer to prepare concentrations ranging from 0 to 100 µM.

    • In a 96-well plate, add 100 µL of each Fe³⁺ standard concentration to triplicate wells.

  • Sample Incubation:

    • Add 100 µL of the 10 µM TFQ-Fe working solution to all wells containing the standards. The final probe concentration will be 5 µM.

    • Mix gently by pipetting.

    • Incubate the plate at room temperature for 15 minutes, protected from light. The causality for this step is to allow the chelation reaction between the probe and Fe³⁺ to reach equilibrium.

  • Fluorescence Measurement:

    • Set the fluorescence plate reader to the predetermined excitation and emission wavelengths for the TFQ-Fe:Fe³⁺ complex (e.g., λex = 380 nm, λem = 495 nm).

    • Measure the fluorescence intensity of all wells.

  • Data Analysis:

    • Subtract the average fluorescence of the blank (0 µM Fe³⁺) from all measurements.

    • Plot the fluorescence intensity as a function of Fe³⁺ concentration.

    • Determine the limit of detection (LOD) based on the standard deviation of the blank.

  • Selectivity Validation (Trustworthiness):

    • Prepare solutions containing 5 µM TFQ-Fe and a high concentration (e.g., 100 µM) of various interfering metal ions.

    • Measure the fluorescence response and compare it to the response from Fe³⁺ to confirm the probe's selectivity. A minimal response from other ions validates the probe's specificity.

Application Note II: Imaging Microviscosity in Live Cells

A. Scientific Rationale

Cellular viscosity is a critical parameter that influences intracellular transport, diffusion rates, and reaction kinetics.[9] Abnormal viscosity is increasingly recognized as a biomarker for various pathologies, including cancer and liver disease.[8][16] Trifluoromethylquinoline-based molecular rotors are powerful tools for mapping viscosity in living cells.[17] Their fluorescence is quenched in low-viscosity environments due to free intramolecular rotation but is significantly enhanced when this rotation is restricted in more viscous media, such as within lipid droplets or pathologically altered cytoplasm.[4][8]

Start Excitation (hν) ExcitedState Excited State Start->ExcitedState LowVisc Low Viscosity Environment ExcitedState->LowVisc HighVisc High Viscosity Environment ExcitedState->HighVisc Rotation Intramolecular Rotation (Non-Radiative Decay) LowVisc->Rotation Rotation is Free Fluorescence Fluorescence Emission (Radiative Decay) HighVisc->Fluorescence Rotation is Restricted

Mechanism of a molecular rotor for viscosity sensing.

B. Protocol: Live-Cell Imaging of Intracellular Viscosity

This protocol details the use of a hypothetical probe, "TFQ-Visco," for visualizing changes in cytoplasmic viscosity in cultured cells using fluorescence microscopy.

1. Materials and Reagents:

  • HeLa cells (or other cell line of interest).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • TFQ-Visco stock solution (1.0 mM in DMSO).

  • Nystatin or Dexamethasone (optional viscosity inducers).[8]

  • Glass-bottom imaging dishes or chamber slides.

  • Fluorescence microscope (confocal recommended) with appropriate filter sets.

  • Environmental chamber for maintaining 37°C and 5% CO₂.[18]

2. Cell Culture and Plating:

  • Culture HeLa cells in complete medium at 37°C in a 5% CO₂ incubator.

  • Seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment. This density is chosen to ensure healthy, individual cells are available for imaging without artifacts from overcrowding.

  • Allow cells to adhere and grow for 24-48 hours.

3. Probe Loading and Staining:

  • Prepare a 5 µM loading solution of TFQ-Visco in serum-free medium. The use of serum-free medium during loading often improves probe uptake and reduces background.

  • Aspirate the culture medium from the cells and wash twice with warm PBS.

  • Add the 5 µM TFQ-Visco loading solution to the cells and incubate for 30 minutes at 37°C.

  • After incubation, wash the cells three times with warm PBS to remove excess, unbound probe, which is a critical step to minimize background fluorescence.[19]

  • Add fresh, pre-warmed complete culture medium to the cells.

4. (Optional) Induction of Viscosity Change:

  • To validate the probe's response, treat a subset of the stained cells with a known viscosity inducer.

  • For example, add nystatin (e.g., 50 µM) to the medium and incubate for 1-2 hours.[8]

  • Prepare a control dish with untreated cells.

5. Fluorescence Imaging and Analysis:

  • Place the imaging dish on the microscope stage within the environmental chamber.[20]

  • Allow the sample to equilibrate for 10-15 minutes.

  • Using the appropriate filter set for TFQ-Visco (e.g., λex = 405 nm, λem = 550-650 nm), acquire images. Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[19][20]

  • Capture images of both control and treated cells. A significant increase in fluorescence intensity in the treated cells compared to the control cells indicates an increase in intracellular viscosity.

  • For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within defined regions of interest (ROIs) in multiple cells.

General Considerations and Troubleshooting

  • Photostability: While trifluoromethylquinolines generally exhibit good photostability, prolonged exposure to high-intensity light can still cause photobleaching.[5][11] Use neutral density filters or reduced laser power and acquire images efficiently.

  • Cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT or LDH) to determine the optimal, non-toxic concentration range for your specific probe and cell line. Low cytotoxicity is a key requirement for meaningful live-cell imaging.[8]

  • Solvent Effects: The photophysical properties of many quinoline probes are sensitive to the solvent environment.[5] Ensure consistency in buffer and media composition. When preparing stock solutions, use anhydrous DMSO to prevent probe precipitation.

  • Background Fluorescence: Incomplete removal of unbound probe or autofluorescence from cells or media can obscure the signal. Thorough washing is essential.[19] Acquiring an image of unstained cells under the same imaging conditions can help establish the level of autofluorescence.

Conclusion

Trifluoromethylquinoline compounds represent a highly adaptable and robust platform for the development of advanced fluorescent probes. Their favorable photophysical properties, combined with the potential for rational, modular synthesis, enable the creation of highly specific sensors for a wide range of analytes and cellular parameters.[4][6] From detecting trace metal ions to mapping viscosity changes in living organisms, these probes provide powerful tools for fundamental research and drug discovery. Future developments will likely focus on creating probes with near-infrared (NIR) emission for deeper tissue imaging and designing multi-functional probes capable of detecting several analytes simultaneously.

References

  • Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science & Business Media. [Link]

  • Rocha, I. O., Kappenberg, Y. G., Rosa, W. C., Frizzo, C. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2985-2997. [Link]

  • Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. ResearchGate. [Link]

  • Various Authors. (n.d.). Photophysical properties of isoquinoline derivatives. ResearchGate. [Link]

  • Li, Y., et al. (2022). A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. National Institutes of Health. [Link]

  • Liu, H., et al. (2022). Dual-Channel Fluorescent Probe for Detecting Viscosity and ONOO− without Signal Crosstalk in Nonalcoholic Fatty Liver. Analytical Chemistry, 94(50), 17439–17447. [Link]

  • Wurm, C. A., & Neumann, D. (2014). Fluorescence Live Cell Imaging. Methods in Molecular Biology, 1148, 1-17. [Link]

  • Lee, J., et al. (2021). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. National Institutes of Health. [Link]

  • Li, Y., et al. (2026). Food quality surveillance: A smart fluorescent probe for viscosity-based spoilage detection. Food Chemistry, 499, 147373. [Link]

  • Vyšniauskas, A. (n.d.). Fluorescent probes for viscosity and temperature. FTMC. [Link]

  • Lee, J., & Chan, J. (2021). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. National Institutes of Health. [Link]

  • Wang, Y., et al. (2021). A series of water-soluble fluorescent probe for viscosity detection and their biological application. ResearchGate. [Link]

  • Khavandi, A., et al. (2020). Synthesis of Small‐Molecule Fluorescent Probes for the In Vitro Imaging of Calcium‐Activated Potassium Channel KCa3.1. Angewandte Chemie International Edition, 59(22), 8277-8282. [Link]

  • Kumar, A., et al. (2025). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. ResearchGate. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Cotruvo, J. A., et al. (2024). Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life. ACS Sensors. [Link]

  • Wang, R., et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Molecules, 27(23), 8436. [Link]

  • Terai, T., & Nagano, T. (2008). Fluorescent probes for bioimaging applications. Current Opinion in Chemical Biology, 12(5), 515-521. [Link]

  • Cotruvo, J. A., et al. (2024). Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life. ACS Publications. [Link]

  • Nagano, T., et al. (2006). Development of fluorescent probes for bioimaging applications. Journal of the Royal Society Interface, 3(8), 235-243. [Link]

  • Miller, E. W. (2022). Lessons in Organic Fluorescent Probe Discovery. National Institutes of Health. [Link]

  • Wang, R., et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. PubMed. [Link]

  • Buchanan, C. J., et al. (2021). Pyrrolylquinoline-BF2 and BPh2 BODIPY-Type Analogues: Synthesis, Structural Analysis and Photophysical Properties. Molecules, 26(18), 5510. [Link]

  • Annaraj, J., et al. (2025). Selective fluoride ion sensing using novel quinoline chemosensor insights into kinetics and molecular logic gate functions. Scientific Reports, 15(1), 1234. [Link]

  • Lee, J., & Chan, J. (2020). Rational design of small molecule fluorescent probes for biological applications. Organic & Biomolecular Chemistry, 18(30), 5747-5763. [Link]

  • Urano, Y., et al. (2022). Development of a fluorescent probe library enabling efficient screening of tumour-imaging probes based on discovery of biomarker enzymatic activities. Chemical Science, 13(1), 123-131. [Link]

  • Conole, D., et al. (2020). Discovery of a novel fluorescent chemical probe suitable for evaluation of neuropilin-1 binding of small molecules. ResearchGate. [Link]

  • Mohamed, H. I., et al. (2021). A novel fluorescent probe with pyrazolo[4,3-c]quinoline core selectively recognizing c-MYC promoter G-quadruplexes. SciSpace. [Link]

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Sources

Application

Strategic C5-H Trifluoromethylation of 8-Aminoquinolines: Protocols and Mechanistic Insights

An Application Guide for Researchers Abstract The introduction of a trifluoromethyl (CF₃) group into bioactive molecules is a cornerstone strategy in modern drug discovery, offering profound enhancements to metabolic sta...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The introduction of a trifluoromethyl (CF₃) group into bioactive molecules is a cornerstone strategy in modern drug discovery, offering profound enhancements to metabolic stability, lipophilicity, and binding affinity. Concurrently, the 8-aminoquinoline scaffold remains a privileged structure, central to numerous therapeutic agents, most notably antimalarial drugs like primaquine.[1] The convergence of these two motifs—the C5-trifluoromethyl-8-aminoquinoline core—presents a high-value target for medicinal chemists. This guide provides detailed application notes and step-by-step protocols for the selective C5-H trifluoromethylation of 8-aminoquinolines, leveraging the power of directing group-assisted C-H functionalization. We will explore two robust and distinct methodologies: a copper-catalyzed approach with a fascinating substrate-dependent mechanism and a mild, visible-light-driven photoredox catalytic method. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize these valuable compounds with precision and efficiency.

The Foundational Principle: 8-Aminoquinoline as a Directing Group

The challenge in functionalizing a complex heterocycle like quinoline lies in achieving site-selectivity. The 8-aminoquinoline (AQ) moiety, particularly when acylated to form an amide, has emerged as a powerful bidentate directing group for transition-metal-catalyzed C-H functionalization.[2][3] The nitrogen of the quinoline ring and the amide nitrogen chelate to a metal center, forming a stable five-membered metallacyclic intermediate. This coordination positions the metal catalyst in close proximity to the C-H bond at the C7 position and, through a larger, often favored, six-membered ring transition state, the C5 position. For many transformations, including trifluoromethylation, functionalization at the C5 position is overwhelmingly preferred.

This directing group strategy transforms a traditionally unreactive C-H bond into a site of predictable and controlled chemical modification, obviating the need for pre-functionalized substrates that may require lengthy synthetic routes.[4]

Caption: Chelation of the 8-amidoquinoline to a metal catalyst.

Method 1: Copper-Catalyzed C5-H Trifluoromethylation

A highly effective method for the C5-selective trifluoromethylation of 8-aminoquinoline derivatives utilizes a copper catalyst.[5][6] A key insight from this work is that the reaction mechanism is critically dependent on the nature of the 8-amino directing group.[5]

Scientific Principle & Mechanistic Pathways

This protocol leverages the dual catalytic capability of copper salts, which can act either as a promoter for radical generation or as a Lewis acid, depending on the electronic nature of the substrate.[5][6]

  • Pathway A (Radical Mechanism): For substrates where the 8-amino group is protected as an amide, carbamate, or sulfonamide, the reaction is believed to proceed via a radical pathway. The Cu(I) catalyst likely undergoes single-electron transfer (SET) with the trifluoromethyl source (e.g., Togni's reagent) to generate a trifluoromethyl radical (•CF₃). This highly reactive radical then attacks the electron-rich quinoline ring at the C5 position, guided by the directing group.

  • Pathway B (Friedel-Crafts-type Mechanism): In contrast, for substrates with an unprotected 8-amino group, the reaction appears to follow a Friedel-Crafts-type mechanism.[5] In this scenario, the copper salt (e.g., Cu(OTf)₂) functions as a Lewis acid, activating the trifluoromethylating reagent and making it more electrophilic. The unprotected 8-amino group enhances the nucleophilicity of the quinoline ring, facilitating electrophilic attack at the C5 position. Radical scavengers do not inhibit this reaction, supporting a non-radical pathway.[6]

G start 8-Aminoquinoline Derivative + Cu Catalyst + CF3 Source sub_type Nature of 8-N Substituent? start->sub_type radical_path Pathway A: Amide, Carbamate, Sulfonamide sub_type->radical_path  Protected fc_path Pathway B: Unprotected Amine (-NH2) sub_type->fc_path Unprotected   set_step Cu(I) + 'CF3+' Source → Cu(II) + •CF3 Radical radical_path->set_step radical_add •CF3 Radical Addition at C5 set_step->radical_add rearomatize_rad Oxidation & Rearomatization radical_add->rearomatize_rad end_product C5-Trifluoromethylated 8-Aminoquinoline rearomatize_rad->end_product lewis_acid Cu(II) as Lewis Acid Activates 'CF3+' Source fc_path->lewis_acid eas_step Electrophilic Aromatic Substitution (SEAr) at C5 lewis_acid->eas_step rearomatize_fc Deprotonation & Rearomatization eas_step->rearomatize_fc rearomatize_fc->end_product caption Fig. 2: Substrate-dependent mechanistic pathways.

Caption: Substrate-dependent mechanistic pathways for copper-catalyzed C5-trifluoromethylation.

Experimental Protocol: Radical Pathway for N-Acyl Substrates

This protocol is adapted from the work of Kuninobu, Nishi, and Kanai for the trifluoromethylation of an N-acylated 8-aminoquinoline.[5]

Materials:

  • N-(quinolin-8-yl)pivalamide (Substrate 1a)

  • 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (phen)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add N-(quinolin-8-yl)pivalamide (0.20 mmol, 1.0 equiv.), CuI (0.02 mmol, 10 mol%), and 1,10-phenanthroline (0.02 mmol, 10 mol%).

  • Reagent Addition: Add Togni's Reagent II (0.30 mmol, 1.5 equiv.).

  • Solvent Addition: Add anhydrous DCM (2.0 mL) via syringe.

  • Reaction Conditions: Seal the flask and stir the mixture at 60 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the desired N-(5-(trifluoromethyl)quinolin-8-yl)pivalamide.

Data Presentation: Substrate Scope

The copper-catalyzed method exhibits good tolerance for various amide directing groups.

EntryR Group (in N-CO-R)Yield (%)[5]
1t-Butyl (Piv)85
2Phenyl (Bz)81
34-Methoxyphenyl79
44-(Trifluoromethyl)phenyl75
5Methyl (Ac)65

Table 1. Representative yields for Cu-catalyzed C5-trifluoromethylation of N-acyl-8-aminoquinolines.

Method 2: Visible-Light Photoredox Catalysis

An alternative and often milder approach involves visible-light photoredox catalysis.[7] This strategy avoids the need for stoichiometric oxidants and often proceeds at ambient temperature, offering a greener and more sustainable synthetic route.[8]

Scientific Principle & Mechanism

Photoredox catalysis for C-H trifluoromethylation operates via a radical mechanism initiated by light.[8]

  • Photoexcitation: A photocatalyst (PC), typically a ruthenium or iridium complex, absorbs visible light and is excited to a long-lived, higher-energy state (PC*).

  • Single-Electron Transfer (SET): The excited photocatalyst (PC*) is a potent reductant. It can donate an electron to a suitable trifluoromethyl source, such as triflyl chloride (CF₃SO₂Cl).

  • Radical Generation: The resulting radical anion [CF₃SO₂Cl]•⁻ is unstable and rapidly fragments, releasing a chloride anion, sulfur dioxide (SO₂), and the key trifluoromethyl radical (•CF₃).

  • Radical Addition & Propagation: The electrophilic •CF₃ radical adds to the C5 position of the 8-amidoquinoline. The resulting radical intermediate is then oxidized back to a cation by the oxidized photocatalyst (PC⁺), regenerating the ground-state photocatalyst and closing the catalytic cycle. A subsequent deprotonation step restores aromaticity.

G cluster_radical_gen Radical Generation PC Photocatalyst (PC) PC_excited Excited State (PC*) PC->PC_excited Visible Light (hν) PC_oxidized Oxidized State (PC+) PC_excited->PC_oxidized SET CF3_source CF3SO2Cl PC_oxidized->PC SET CF3_radical •CF3 Radical CF3_source->CF3_radical Fragmentation SO2_Cl SO2 + Cl- Substrate 8-Amidoquinoline (AQ-H) Radical_Adduct [AQ-H-CF3]• Substrate->Radical_Adduct + •CF3 Cation_Adduct [AQ-H-CF3]+ Radical_Adduct->Cation_Adduct Oxidation Product Product (AQ-CF3) Cation_Adduct->Product - H+ caption Fig. 3: General photoredox catalytic cycle.

Caption: General photoredox catalytic cycle for C-H trifluoromethylation.

Experimental Protocol: Photocatalytic Trifluoromethylation

This is a representative protocol for the visible-light-mediated trifluoromethylation of heterocycles, adapted for 8-amidoquinoline substrates.[7][8]

Materials:

  • N-(quinolin-8-yl)benzamide (Substrate 1b)

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl, triflyl chloride)

  • fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ (Photocatalyst)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Acetonitrile (MeCN), degassed

  • Visible light source (e.g., Blue LED strip, 23W CFL bulb)

  • Standard glassware for photochemical reactions

Procedure:

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add N-(quinolin-8-yl)benzamide (0.1 mmol, 1.0 equiv.), photocatalyst (1-2 mol%), and Na₂CO₃ (0.2 mmol, 2.0 equiv.).

  • Degassing: Seal the vial with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Reagent Addition: Add degassed acetonitrile (1.0 mL) followed by CF₃SO₂Cl (0.2 mmol, 2.0 equiv.) via syringe.

  • Reaction Conditions: Place the vial approximately 5-10 cm from the light source and stir vigorously at room temperature for 12-24 hours. Use a small fan to maintain ambient temperature.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water. Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the C5-trifluoromethylated product.

Comparative Analysis and Field Insights

Choosing the appropriate method depends on available equipment, substrate scope, and sensitivity of functional groups.

FeatureMethod 1: Copper-CatalyzedMethod 2: Photoredox Catalysis
Catalyst Inexpensive CuI saltMore expensive Ru or Ir complexes
Energy Source Thermal (60 °C)Visible Light (Room Temperature)
CF₃ Source Togni's Reagent (solid, stable)CF₃SO₂Cl (gas/liquid, requires careful handling) or others
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)
Key Advantage Robust, well-established, dual mechanistic pathway is uniqueExtremely mild conditions, high functional group tolerance
Potential Limitation Higher temperature may not suit sensitive substratesRequires specialized photochemical setup, catalyst sensitivity

Table 2. Comparison of Copper-Catalyzed and Photoredox Methods.

Expert Insights & Troubleshooting:

  • Directing Group is Key: For both methods, the N-acyl directing group is crucial for selectivity. Simple amides like benzamide or pivalamide are excellent choices. Unprotected 8-aminoquinolines are typically not suitable for photoredox radical reactions due to potential side reactions but work well in the copper-catalyzed Friedel-Crafts pathway.[5]

  • Solvent Choice: Anhydrous and/or degassed solvents are critical for reproducibility, especially in the photoredox protocol, as oxygen can quench the excited state of the photocatalyst.

  • Light Source Consistency: For photochemical reactions, ensure consistent distance and intensity of the light source for reproducible results. A simple fan is often sufficient to prevent overheating from the lamp.

  • Over-functionalization: While C5 selectivity is generally very high, trace amounts of C7-functionalized products can sometimes be observed. Purification by chromatography is usually sufficient to separate these isomers.

Conclusion

The C5-H trifluoromethylation of 8-aminoquinolines is a powerful transformation for accessing high-value chemical matter for drug discovery and materials science. Both copper-catalyzed and visible-light photoredox methods provide reliable and selective routes to these target compounds. The copper-catalyzed approach offers a robust, thermally driven process with a fascinating dependence on the directing group, while photoredox catalysis provides an exceptionally mild and green alternative. By understanding the principles and protocols outlined in this guide, researchers can confidently apply these state-of-the-art methodologies to accelerate their research programs.

References

  • Xu, Z., Yang, X., Yin, S., & Qiu, R. (2020). Remote C–H Functionalization of 8-Aminoquinoline Ring. Topics in Current Chemistry, 378(4), 42. Available at: [Link]

  • Kuninobu, Y., Nishi, M., & Kanai, M. (2014). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry, 12(3), 405-408. Available at: [Link]

  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research, 48(4), 1053-1064.
  • Chen, D. Y. K., & Youn, S. W. (2012). C–H Activation: A Complementary Tool in the Total Synthesis of Complex Natural Products. Chemistry–An Asian Journal, 7(10), 2226-2241.
  • Coombs, J. R., & Morken, J. P. (2016). Catalytic, Enantioselective C–H Functionalization.
  • (2020). Remote C–H Functionalization of 8-Aminoquinoline Ring. PubMed. Available at: [Link]

  • A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. (2021). The Journal of Organic Chemistry. Available at: [Link]

  • Huang, H., Wang, X., Sheng, Y., Chen, C., Zou, X., Shang, X., & Lu, X. (2018). Selective remote C–H trifluoromethylation of aminoquinolines with CF3SO2Na under visible light irradiation in the absence of an external photocatalyst. Organic Chemistry Frontiers, 5(10), 1689-1697.
  • Lv, W., Luo, H., Li, Q., Yang, W., & Li, J. (2026). Palladium-Catalyzed Remote Selective C5-H Difluoroalkylation of 8-Aminoquinoline Amides with Triethoxysilane as Reductant. TETRAHEDRON.
  • Douglas, J., & MacMillan, D. W. C. (2014). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 111(42), 15031-15036. Available at: [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2022). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules, 27(3), 963. Available at: [Link]

  • 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Aqueous Benzylic C-H Trifluoromethylation for Late-Stage Functionalization. (2018). PubMed. Available at: [Link]

  • Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. (2019). MDPI. Available at: [Link]

  • Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. (2020). ACS Publications. Available at: [Link]

  • New Electrophilic Trifluoromethylating Agents. (n.d.). The Journal of Organic Chemistry. Available at: [Link]

  • Catalytic C‐5 fluorination of 8‐aminoquinolines. (n.d.). ResearchGate. Available at: [Link]

  • Photocatalytic C5‐trifluoromethylation of 8‐amidoquinolines. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. (2015). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (2022). PDF. Available at: [Link]

  • C5–H trifluoromethylation of 8-aminoquinolines. (n.d.). ResearchGate. Available at: [Link]

  • Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. (n.d.). . Available at: [Link]

  • Aminomethylations of electron-deficient compounds—bringing iron photoredox catalysis into play. (2024). Chemical Science (RSC Publishing). Available at: [Link]

  • Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. (n.d.). NIH. Available at: [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. Available at: [Link]

  • MICA: Defining the two-step relay mechanism of action of the 8-aminoquinolines: A precondition for optimal combination therapies for relapse malaria. (n.d.). EDCTP. Available at: [Link]

  • 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. (n.d.). NIH. Available at: [Link]

  • Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. (2021). MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 8-(Trifluoromethyl)quinoline-5-carboxylic Acid

Welcome to the technical support resource for the synthesis of 8-(Trifluoromethyl)quinoline-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 8-(Trifluoromethyl)quinoline-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental insights to help you navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility.

Overview of Synthetic Strategy

The synthesis of 8-(Trifluoromethyl)quinoline-5-carboxylic acid is most effectively approached via a modified Skraup or Doebner-von Miller reaction. This classic method is a powerful tool for constructing the quinoline core but is notoriously sensitive to reaction conditions.[1] The strategy involves the acid-catalyzed cyclization of an aniline derivative with glycerol, which dehydrates in situ to form acrolein. An oxidizing agent is required to aromatize the resulting dihydroquinoline intermediate.

The selected pathway for this guide is the reaction of 3-Amino-4-(trifluoromethyl)benzoic acid with glycerol. This approach directly installs the required substituents in the correct positions.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation cluster_3 Purification & Analysis reagent_prep Reagent Preparation (Aniline, Glycerol, Oxidant, Moderator) charging Charge Reactor reagent_prep->charging acid_addition Slow H₂SO₄ Addition (Controlled Temperature) charging->acid_addition heating Heat to Reflux (Monitor via TLC/HPLC) acid_addition->heating quench Quench on Ice heating->quench neutralize Neutralize with Base (Adjust pH for Precipitation) quench->neutralize filter_isolate Filter & Wash Crude Solid neutralize->filter_isolate recrystallize Recrystallization (e.g., DMF/Ethanol) filter_isolate->recrystallize characterize Characterization (NMR, MS, HPLC) recrystallize->characterize G cluster_A cluster_B cluster_C Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline Substituted Aniline Intermediate1 Adduct Aniline->Intermediate1 Dihydroquinoline Dihydroquinoline Intermediate1->Dihydroquinoline H⁺ Cyclization -H₂O Acrolein_node Acrolein Acrolein_node->Intermediate1 Quinoline Quinoline Dihydroquinoline->Quinoline [O] (Oxidant)

Sources

Optimization

Technical Support Center: Strategies for Improving the Solubility of 8-(Trifluoromethyl)quinoline-5-carboxylic Acid

Answering the user's request. Welcome to the technical support guide for 8-(Trifluoromethyl)quinoline-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support guide for 8-(Trifluoromethyl)quinoline-5-carboxylic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experimentation. Our focus is on explaining the scientific principles behind each method to empower you to make informed decisions for your specific application.

Frequently Asked Questions (FAQs)

Q1: Why is 8-(Trifluoromethyl)quinoline-5-carboxylic acid expected to have low aqueous solubility?

A1: The poor aqueous solubility of this compound stems from its distinct molecular structure, which combines several features that hinder its interaction with water:

  • Hydrophobic Quinoline Core: The fundamental structure is a quinoline ring system, which is an aromatic and largely nonpolar scaffold. This hydrophobicity limits favorable interactions with polar water molecules.

  • Lipophilic Trifluoromethyl (CF3) Group: The -CF3 group is highly lipophilic (fat-loving) and electron-withdrawing. Its presence significantly increases the overall nonpolar character of the molecule, further reducing its affinity for water[1]. While the CF3 group can enhance metabolic stability and cell permeability, it is a primary contributor to low aqueous solubility[1][2].

  • Crystalline Solid State: In its solid form, the molecules are often tightly packed in a crystal lattice. Significant energy is required to overcome these intermolecular forces before individual molecules can be solvated by a solvent, a factor which contributes to low solubility.

The molecule does possess a carboxylic acid group, which is polar and capable of hydrogen bonding. However, the combined hydrophobicity of the quinoline ring and the trifluoromethyl group dominates, leading to overall poor solubility in neutral aqueous media.

Q2: What is the most direct, first-line strategy for dissolving the compound for initial experiments?

A2: For initial in vitro screening or analytical purposes, the most common and direct approach is to use a water-miscible organic co-solvent. The standard workflow is to first dissolve the compound in a small amount of a strong organic solvent and then dilute this stock solution into your aqueous experimental medium.

Dimethyl sulfoxide (DMSO) is the most widely used initial solvent for the following reasons:

  • High Solubilizing Power: It effectively dissolves a wide range of hydrophobic compounds.

  • Water Miscibility: It is fully miscible with water, allowing for dilution into aqueous buffers.

  • Relative Biological Inertness at Low Concentrations: It is generally well-tolerated by most cell lines at concentrations below 0.5% (v/v), though this should always be validated for your specific assay.

Recommended Starting Protocol:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.

  • Gently warm or sonicate the mixture if the compound does not dissolve readily at room temperature.

  • Perform serial dilutions of this stock solution into your final aqueous buffer or cell culture medium, ensuring the final DMSO concentration remains at a non-toxic level (typically <0.5%).

Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q3: How does adjusting the pH of the solvent affect the solubility of this compound?

A3: Adjusting the pH is a highly effective strategy because 8-(Trifluoromethyl)quinoline-5-carboxylic acid is an ionizable molecule. Its solubility is directly dependent on the pH of the aqueous medium due to the protonation state of its carboxylic acid group.

  • Mechanism of Action: In acidic to neutral solutions (low pH), the carboxylic acid group (-COOH) remains largely protonated and uncharged. This neutral form is less polar and thus less soluble in water. As the pH of the solution increases (becomes more basic), the carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻)[3][4]. This charged, ionic form is significantly more polar and interacts much more favorably with water molecules, leading to a dramatic increase in solubility[5][6].

  • The pKa Rule of Thumb: The pKa is the pH at which the compound is 50% ionized. For carboxylic acids, a general rule is to adjust the pH to be at least 1-2 units above the pKa to ensure that the majority of the compound is in its more soluble, deprotonated (salt) form. While the specific pKa of this compound is not readily published, most carboxylic acids have pKa values in the range of 4-5[7]. Therefore, increasing the pH to >7.0 should substantially improve solubility.

Q4: Can I permanently improve aqueous solubility by creating a salt form of the acid?

A4: Yes, forming a salt is one of the most robust and widely used methods to enhance the aqueous solubility and dissolution rate of ionizable compounds like this one[8][9][10][11]. This approach essentially pre-neutralizes the acid, creating an ionic compound that is more readily soluble in water.

  • Principle: You react the carboxylic acid with a suitable base to form a salt[3][12]. The resulting salt is an ionic solid that typically has much higher aqueous solubility than the neutral "free acid" form[6].

  • Common Counter-ions: For a weakly acidic drug, the most common salt forms are made with strong bases containing cations like sodium (Na⁺), potassium (K⁺), or calcium (Ca²⁺)[9]. Organic bases such as tromethamine or meglumine can also be used[8][10].

  • Practical Application: In the lab, you can achieve this by dissolving the compound in a solution containing a stoichiometric equivalent of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and then lyophilizing or carefully evaporating the solvent to isolate the solid salt. This salt can then be directly dissolved in water or buffer for subsequent experiments.

Q5: What are co-solvents, and how do I develop a suitable co-solvent system?

A5: A co-solvent system is a mixture of a primary solvent (usually water) and one or more miscible organic solvents (the co-solvents)[13]. This strategy works by reducing the overall polarity of the solvent system, making it more favorable for dissolving nonpolar solutes[13][14].

  • Mechanism: The co-solvent disrupts the hydrogen bonding network of water and reduces the interfacial tension between the hydrophobic compound and the aqueous environment, thereby increasing solubility[13].

  • Common Co-solvents: Besides DMSO, other common co-solvents used in research and pharmaceutical formulations include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycols (PEGs), particularly low molecular weight PEGs like PEG 300 and PEG 400[15][16]

    • Glycerin[13]

  • Developing a System: This is often an empirical process. A good starting point is to create ternary phase diagrams or conduct smaller-scale screening experiments. You would prepare various ratios of water:co-solvent (e.g., 90:10, 80:20, 70:30) and determine the saturation solubility of your compound in each mixture. The goal is to find a ratio that maximizes solubility while minimizing the concentration of the organic co-solvent to avoid toxicity or unwanted effects in your experimental system[16].

Q6: When should I consider more advanced techniques using excipients like surfactants or cyclodextrins?

A6: You should consider these advanced methods when simpler approaches like pH adjustment or co-solvents are insufficient to achieve the desired concentration, or if the required levels of organic solvent or extreme pH are incompatible with your experimental system (e.g., sensitive cell-based assays or in vivo studies).

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form spherical structures called micelles. The hydrophobic core of the micelle can encapsulate nonpolar compounds like 8-(Trifluoromethyl)quinoline-5-carboxylic acid, while the hydrophilic outer shell allows the entire complex to be dispersed in water[17][18][19]. Common examples include Polysorbate 80 (Tween 80) and Solutol HS-15[16].

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form "inclusion complexes" by trapping the hydrophobic part of a guest molecule within their cavity, effectively shielding it from water and increasing its apparent solubility[15][16]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high solubility and low toxicity.

These approaches are mainstays of pharmaceutical formulation and can dramatically increase solubility, often by orders of magnitude[20][21].

Troubleshooting Guides & Experimental Protocols

Protocol 1: Baseline Aqueous Solubility Determination (Shake-Flask Method)

This protocol establishes the thermodynamic solubility of the compound in a specific buffer, providing a crucial baseline for evaluating enhancement strategies.

Objective: To determine the equilibrium solubility of 8-(Trifluoromethyl)quinoline-5-carboxylic acid.

Materials:

  • 8-(Trifluoromethyl)quinoline-5-carboxylic acid powder

  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Preparation: Add an excess amount of the compound powder to a known volume of the buffer in a sealed glass vial. "Excess" means adding enough solid so that undissolved particles are clearly visible after equilibration.

  • Equilibration: Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time ensures the solution reaches equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g for 15 minutes) to pellet all undissolved solid.

  • Sample Collection: Carefully collect a precise aliquot of the clear supernatant. Be cautious not to disturb the pellet.

  • Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method. Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.

  • Calculation: The calculated concentration is the equilibrium solubility of the compound in that specific medium.

Protocol 2: pH-Dependent Solubility Profiling

This protocol helps identify the optimal pH for solubilizing the compound by creating a pH-solubility curve.

Objective: To map the relationship between pH and the solubility of 8-(Trifluoromethyl)quinoline-5-carboxylic acid.

Materials:

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). Use universal buffers or specific buffers like citrate, phosphate, and borate for their respective ranges.

  • pH meter

  • All materials listed in Protocol 1.

Methodology:

  • Setup: Prepare a set of vials, one for each pH value to be tested.

  • Execution: Perform the Shake-Flask Method (Protocol 1) simultaneously for each buffer.

  • Data Analysis: After quantifying the solubility at each pH, plot the results with solubility (in µg/mL or µM) on the y-axis and pH on the x-axis.

  • Interpretation: The resulting curve will typically show low solubility at acidic pH, with a sharp increase as the pH surpasses the compound's pKa. This plot authoritatively identifies the minimum pH required to achieve your target concentration.

Protocol 3: Co-Solvent System Screening

This protocol provides a systematic way to evaluate the effectiveness of different co-solvents.

Objective: To find an effective co-solvent blend that meets the required concentration with minimal organic solvent.

Materials:

  • Candidate co-solvents (e.g., DMSO, Ethanol, PEG 400, Propylene Glycol)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • All materials listed in Protocol 1.

Methodology:

  • Prepare Blends: For each candidate co-solvent, prepare a series of blends with the aqueous buffer. Common starting ratios (v/v) are 10%, 20%, 30%, and 50% co-solvent in buffer.

  • Determine Solubility: Use the Shake-Flask Method (Protocol 1) to determine the saturation solubility of the compound in each co-solvent blend.

  • Plot and Compare: For each co-solvent, plot solubility as a function of the co-solvent percentage. This allows for direct comparison of their solubilizing efficiency.

  • Selection: Choose the co-solvent system that achieves the target concentration with the lowest percentage of organic solvent to minimize potential toxicity or off-target effects.

Data & Visualization

Table 1: Properties of Common Solvents & Excipients
CategorySubstanceTypical Use ConcentrationMechanism of ActionKey Considerations
Co-Solvents DMSO< 1% (in vitro)Polarity reductionHigh solubilizing power; potential for cell toxicity at >1%.
Ethanol1-20%Polarity reductionBiocompatible at lower concentrations; can cause protein precipitation.
PEG 4005-40%Polarity reductionLow toxicity; commonly used in oral and parenteral formulations[16].
Propylene Glycol10-60%Polarity reductionGenerally recognized as safe (GRAS); can cause hemolysis at high conc.[16].
Excipients HP-β-CD1-10% (w/v)Inclusion ComplexationLow toxicity; can be expensive; potential for nephrotoxicity at very high doses.
Polysorbate 800.1-5%Micellar SolubilizationEffective at low concentrations; potential for hypersensitivity reactions[16].
Diagrams
Decision Workflow for Solubility Enhancement

This diagram provides a logical pathway for selecting the appropriate solubility enhancement technique.

Solubility_Workflow Start Start: Compound with Poor Solubility Target Define Target Concentration & Experimental System (e.g., in vitro, in vivo) Start->Target CoSolvent Try Co-Solvent (e.g., DMSO, EtOH) Target->CoSolvent CheckCoSolvent Is Concentration Achieved? Is Solvent % Acceptable? CoSolvent->CheckCoSolvent Test pH_Adjust Is Compound Ionizable? CheckCoSolvent->pH_Adjust No Success Proceed with Experiment CheckCoSolvent->Success Yes Perform_pH_Profile Perform pH-Solubility Profile (Protocol 2) pH_Adjust->Perform_pH_Profile Yes Advanced Consider Advanced Methods (Cyclodextrins, Surfactants) pH_Adjust->Advanced No Check_pH Is Concentration Achieved? Is pH Acceptable? Perform_pH_Profile->Check_pH Check_pH->Advanced No Check_pH->Success Yes Advanced->Success If works Fail Re-evaluate Formulation or Compound Analog Advanced->Fail If still fails

Caption: Decision tree for selecting a solubility enhancement strategy.

Mechanism of pH-Dependent Solubility

This diagram illustrates how increasing pH enhances the solubility of a carboxylic acid.

pH_Mechanism cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Low_pH R-COOH (Protonated Form) Insoluble Low Water Solubility (Precipitates) Low_pH->Insoluble Hydrophobic equilibrium + OH⁻ - H₂O Low_pH->equilibrium High_pH R-COO⁻ + H⁺ (Deprotonated Form) Soluble High Water Solubility (Dissolved) High_pH->Soluble Ionic/Polar equilibrium->High_pH

Caption: Ionization of a carboxylic acid at different pH levels.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed, National Center for Biotechnology Information. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]

  • Solubility Concerns: API and Excipient Solutions. (2015). American Pharmaceutical Review. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2014). National Institutes of Health (NIH). [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1992). UNT Digital Library. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health (NIH). [Link]

  • Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. (2021). LibreTexts. [Link]

  • Carboxylic Acid Salts. (2014). YouTube. [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies. [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? (2014). ResearchGate. [Link]

  • Quinoline-8-carboxylic acid. Chemsrc. [Link]

  • Quinoline. Wikipedia. [Link]

  • α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. (2024). National Institutes of Health (NIH). [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). OSTI.GOV. [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI. [Link]

  • Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants. (2017). ResearchGate. [Link]

  • What is the standard pH of carboxylic acids? (2021). Quora. [Link]

  • Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. ACS Publications. [Link]

  • 2-(trifluoromethyl)quinoline-8-carboxylic Acid. PubChem. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press. [Link]

  • 6-(Trifluoromethyl)quinoline-5-carboxylic acid. PubChem. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2022). MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of Trifluoromethyl-Substituted Quinolines

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with trifluoromethyl-substituted quinolines. The introduction of the trifluoromethyl (CF3) grou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with trifluoromethyl-substituted quinolines. The introduction of the trifluoromethyl (CF3) group is a key strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and biological target affinity. However, understanding the stability and degradation pathways of these complex molecules is critical for successful experimental design and data interpretation. This guide provides in-depth, field-proven insights into potential challenges and their solutions, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Section 1: General Stability and Handling

Q1: My trifluoromethyl-substituted quinoline appears unstable in solution during storage. What are the likely causes and how can I mitigate this?

A1: The stability of trifluoromethyl-substituted quinolines in solution can be influenced by several factors, primarily solvent choice, pH, and light exposure.

  • Solvent Effects: While generally stable, prolonged storage in highly polar protic solvents, especially under basic conditions, can lead to slow degradation. The strong electron-withdrawing nature of the CF3 group can activate the quinoline ring system to nucleophilic attack.

  • pH Sensitivity: The quinoline nitrogen is basic and can be protonated. Extreme pH conditions should be avoided. Strong acidic conditions (pH ≤ 2.0) can promote hydrolysis of certain substituents, while strong basic conditions can lead to other degradative reactions.

  • Photostability: Many quinoline derivatives exhibit photosensitivity. Exposure to UV or even ambient light over extended periods can induce photodegradation.

Troubleshooting & Best Practices:

  • Solvent Selection: For long-term storage, consider less polar, aprotic solvents like dioxane or THF. If aqueous solutions are necessary, use buffered systems and store at low temperatures (-20°C or -80°C).

  • pH Control: Maintain solutions at a neutral or slightly acidic pH (pH 5-7) using a suitable buffer system.

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect from light.

  • Inert Atmosphere: For particularly sensitive compounds, degassing the solvent and storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Q2: I'm observing unexpected peaks in my HPLC analysis after storing my compound. Are these degradation products?

A2: Yes, the appearance of new peaks in your chromatogram upon storage is a strong indicator of degradation. The nature of these degradants will depend on the storage conditions. Common degradation pathways include hydrolysis, oxidation, and photolysis.

Troubleshooting Steps:

  • Characterize the New Peaks: Use HPLC-MS to determine the mass of the unexpected peaks. This will provide initial clues about the nature of the degradation (e.g., addition of oxygen, loss of a functional group).

  • Forced Degradation Studies: To confirm the identity of the degradants, perform forced degradation studies. This involves intentionally exposing your compound to harsh conditions (acid, base, peroxide, heat, light) to accelerate the formation of degradation products. Comparing the retention times and mass spectra of the forced degradation samples with your stored sample can help identify the degradation products.

Section 2: Degradation Pathways and Mechanisms

Q3: What are the most common degradation pathways for trifluoromethyl-substituted quinolines under hydrolytic conditions?

A3: Under hydrolytic conditions, particularly at non-neutral pH, several degradation pathways are possible. The specific pathway will be highly dependent on the position of the CF3 group and other substituents on the quinoline ring.

  • Hydrolysis of the CF3 Group: While the C-F bond is very strong, making the CF3 group generally stable to metabolic degradation, direct hydrolysis of the CF3 group itself can occur under forcing conditions (e.g., strong base and heat), though this is not typically a major pathway under standard experimental conditions. There are specific instances, such as in 2,2,2-trifluoroethyl-phosphinic acid systems, where the C-F bond shows unexpected hydrolytic instability in alkaline solutions.

  • Ring Opening/Cleavage: More commonly, degradation involves the quinoline ring system itself. Acid- or base-catalyzed hydrolysis can lead to the opening of the pyridine or benzene ring, especially if there are activating groups present.

  • Hydrolysis of Other Functional Groups: If your molecule contains other hydrolyzable functional groups (e.g., esters, amides), these will likely be the primary sites of degradation under hydrolytic stress.

Q4: My compound is degrading under photolytic conditions. What is the likely mechanism?

A4: Photodegradation of quinolines often proceeds via the formation of reactive oxygen species (ROS). The quinoline ring system can absorb UV light, leading to an excited state that can then react with molecular oxygen to generate singlet oxygen or superoxide radicals. These highly reactive species can then attack the quinoline ring, leading to a variety of degradation products.

The photocatalytic degradation of quinolines in the presence of materials like TiO2 has been shown to involve superoxide radicals attacking the pyridine ring and hydroxyl radicals attacking the benzene ring.

Experimental Workflow for Investigating Photodegradation:

Photodegradation_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis A Prepare Solution of Trifluoromethyl-Substituted Quinoline B Divide into Three Samples: 1. Control (Dark) 2. Exposed (Transparent Vial) 3. Protected (Amber Vial/Foil) A->B C Place Exposed and Protected Samples in Photostability Chamber B->C D Expose to Controlled UV/Vis Light Source (e.g., ICH Q1B conditions) C->D E Analyze All Three Samples by Stability-Indicating HPLC-UV/MS Method D->E F Compare Chromatograms: - Appearance of New Peaks - Decrease in Parent Peak Area E->F G Identify Degradation Products by MS and MS/MS F->G

Caption: Workflow for investigating the photodegradation of trifluoromethyl-substituted quinolines.

Q5: How does the position of the trifluoromethyl group affect the metabolic stability of quinolines?

A5: The CF3 group is a powerful electron-withdrawing group that significantly influences the electronic properties of the quinoline ring. Its position can direct or block metabolic pathways.

  • Blocking Metabolic Hotspots: The CF3 group is often incorporated into drug candidates to block sites that are susceptible to metabolic oxidation by cytochrome P450 enzymes. By placing a metabolically stable CF3 group at a position that would otherwise be hydroxylated, the overall metabolic stability of the molecule can be significantly enhanced.

  • Deactivating the Aromatic Ring: The strong electron-withdrawing nature of the CF3 group deactivates the aromatic ring towards electrophilic attack, which is a common step in many metabolic pathways. This can reduce the rate of metabolism and increase the half-life of the compound.

  • Altering Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can affect its distribution and metabolism.

Section 3: Troubleshooting Guide for Experimental Issues

Q6: I am performing a forced degradation study under acidic conditions and observing complete degradation of my compound almost instantly. How can I get meaningful data?

A6: This indicates that your compound is highly labile to acid. To obtain meaningful kinetic data and identify intermediate degradation products, you need to use milder conditions.

Troubleshooting Strategies:

  • Decrease Acid Concentration: Start with a much lower concentration of acid (e.g., 0.01 M or 0.001 M HCl) and monitor the degradation over time.

  • Lower the Temperature: Perform the degradation at a lower temperature (e.g., room temperature or 4°C) to slow down the reaction rate.

  • Time Course Analysis: Take samples at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours) to track the disappearance of the parent compound and the formation and subsequent degradation of any intermediates.

Q7: In my oxidative forced degradation study using hydrogen peroxide, I am seeing a complex mixture of products that I cannot identify. What are my next steps?

A7: Oxidative degradation can often lead to a complex mixture of products. The key is to control the reaction and use appropriate analytical techniques for characterization.

Troubleshooting & Optimization:

  • Control the Reaction:

    • Lower Peroxide Concentration: Use a lower concentration of H2O2 (e.g., 3%).

    • Control Temperature: Perform the reaction at a controlled, lower temperature.

    • Quench the Reaction: At each time point, quench the reaction by adding a reducing agent like sodium bisulfite to prevent further oxidation.

  • Advanced Analytical Techniques:

    • High-Resolution Mass Spectrometry (HRMS): This will provide accurate mass measurements, allowing you to determine the elemental composition of the degradation products.

    • Tandem Mass Spectrometry (MS/MS): Fragmenting the degradation products can provide structural information.

    • 2D NMR (COSY, HSQC, HMBC): If you can isolate the major degradation products, 2D NMR techniques are invaluable for unambiguous structure elucidation.

Table 1: Recommended Conditions for Forced Degradation Studies

ConditionReagent/StressTypical Conditions
Acid Hydrolysis 0.1 M - 1 M HCl or H2SO4Room Temperature to 80°C
Base Hydrolysis 0.1 M - 1 M NaOH or KOHRoom Temperature to 80°C
Oxidation 3-30% H2O2Room Temperature
Thermal Dry Heat40°C - 80°C
Photolytic UV/Vis LightICH Q1B Guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/m²)
Metabolic Degradation Pathways

Q8: What are the expected metabolic degradation pathways for trifluoromethyl-substituted quinolines in vivo or in liver microsome assays?

A8: While the CF3 group itself is highly resistant to metabolism, the quinoline core can be metabolized through several pathways. The presence and position of the CF3 group will influence which pathways are favored.

  • Hydroxylation: The quinoline ring is susceptible to hydroxylation at various positions, often mediated by cytochrome P450 enzymes. This can be followed by further oxidation or conjugation.

  • N-Oxidation: The quinoline nitrogen can be oxidized to form an N-oxide.

  • Epoxidation: The benzene portion of the quinoline ring can undergo epoxidation, followed by hydrolysis to a dihydrodiol. This has been observed in the metabolism of 3-fluoroquinoline.

  • Ring Cleavage: More extensive metabolism can lead to the cleavage of the quinoline ring system. For example, some bacteria degrade quinoline via an 8-hydroxycoumarin pathway.

Diagram of a General Metabolic Pathway for Quinolines:

Metabolic_Pathway A Trifluoromethyl-Substituted Quinoline B Hydroxylated Metabolites (Phase I - CYP450) A->B Phase I Metabolism C N-Oxide Metabolites (Phase I) A->C Phase I Metabolism D Epoxide/Dihydrodiol Metabolites (Phase I) A->D Phase I Metabolism E Conjugated Metabolites (Phase II - Glucuronidation, Sulfation) B->E Phase II Metabolism D->E Phase II Metabolism

Caption: General metabolic pathways for trifluoromethyl-substituted quinolines.

References

  • BenchChem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem.
  • Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Anal Sci, 27(5), 493. Retrieved from [Link]

  • Li, Y., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC, NIH.
  • Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... Homework.Study.com. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Characterization of Quinoline Derivatives. BenchChem.
  • BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.
  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • IWA Publishing. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology.
  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. Retrieved from [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

  • BenchChem. (2025). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions. BenchChem.
  • MedCrave online. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • NIH. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

  • ResearchGate. (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate. Retrieved from [Link]

  • NIH. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Retrieved from [Link]

  • PubMed. (2025). Hydrolytic instability of C-F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. MDPI. Retrieved from [Link]

  • PubMed. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Retrieved from [Link]

  • PubMed. (1993). Metabolism of mutagenicity-deprived 3-fluoroquinoline: comparison with mutagenic quinoline. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • NIH. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. PMC. Retrieved from [Link]

  • ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • PubMed. (2013). Influence of Chlorine Substitution on the Hydrolytic Stability of Biaryl Ether Nucleoside Adducts Produced by Phenolic Toxins. Retrieved from [Link]

Optimization

Technical Support Center: Synthesis of 8-(Trifluoromethyl)quinoline-5-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 8-((Trifluoromethyl)quinoline-5-carboxylic acid. This guide is designed for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-((Trifluoromethyl)quinoline-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical building block. We understand that synthetic roadblocks can be a significant impediment to discovery. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on common issues encountered in our application labs and reported in the literature. Our goal is to explain the causality behind these challenges and provide robust, field-proven solutions.

Section 1: The Synthetic Landscape & Common Pathways

The synthesis of substituted quinoline carboxylic acids is a well-established field, yet the introduction of a trifluoromethyl group presents unique challenges. The most common and logical approach for constructing the 8-(Trifluoromethyl)quinoline-5-carboxylic acid core is a variation of the Gould-Jacobs reaction .[1][2] This strategy involves the condensation of an appropriately substituted aniline with an equivalent of a malonic ester, followed by a high-temperature thermal cyclization.

A plausible and efficient pathway begins with 3-amino-4-(trifluoromethyl)benzoic acid and diethyl ethoxymethylenemalonate (EMME). This route is often preferred because the starting aniline directly incorporates the required C5-carboxylic acid and C8-trifluoromethyl substituents, minimizing the risk of regioisomeric byproducts that can plague other methods like the Skraup or Doebner-von Miller syntheses when using asymmetrically substituted anilines.[3]

Gould-Jacobs_Pathway cluster_reactants Starting Materials cluster_intermediates Reaction Sequence cluster_product Final Steps A 3-Amino-4-(trifluoromethyl) benzoic acid C Anilidomethylenemalonate Intermediate (Uncyclized) A->C Condensation (-EtOH) B Diethyl ethoxymethylenemalonate (EMME) B->C D Ethyl 4-hydroxy-8-(trifluoromethyl) quinoline-5-carboxylate C->D Thermal Cyclization (e.g., Dowtherm A, >250 °C) E 8-(Trifluoromethyl)quinoline- 5-carboxylic acid D->E Saponification (e.g., NaOH, H₂O) then Acidification

Diagram 1: A proposed Gould-Jacobs pathway for synthesizing the target molecule.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction stalls after the initial condensation. My main isolated product is the open-chain anilidomethylenemalonate intermediate. What went wrong?

Answer: This is the most common failure mode in a Gould-Jacobs synthesis and is almost always due to incomplete thermal cyclization .

  • Causality: The intramolecular Friedel-Crafts-type cyclization of the anilidomethylenemalonate intermediate (Product C in Diagram 1) has a very high activation energy. Standard reflux temperatures in common solvents (e.g., toluene, xylene) are often insufficient to drive the reaction to completion. The reaction typically requires temperatures in excess of 250 °C.[3][4]

  • Troubleshooting Protocol:

    • High-Boiling Point Solvent: The standard and most reliable solution is to use a high-boiling inert solvent. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, B.P. ~257 °C) or mineral oil are the traditional choices.[3] Heating the intermediate in one of these solvents to ~250-260 °C for 1-3 hours is usually sufficient.

    • Microwave Synthesis: For more controlled and rapid heating, microwave-assisted synthesis is an excellent alternative. Experiments often show that heating the reaction mixture to temperatures like 300 °C for short durations (5-15 minutes) can significantly increase the yield of the cyclized product compared to conventional heating.[4]

    • Verification: The uncyclized intermediate can be easily identified by ¹H NMR. It will lack the characteristic quinoline aromatic protons and will instead show signals for the vinyl proton and the two ethyl ester groups.

Q2: My final product is contaminated with a significant amount of 8-(Trifluoromethyl)quinoline. My mass spectrum shows a loss of 44 Da (CO₂). Why did this happen?

Answer: You are observing decarboxylation of your target molecule.

  • Causality: The C-5 carboxylic acid on the quinoline ring can be thermally labile, especially under harsh conditions. The high temperatures required for the cyclization step are a primary cause. If any acidic or basic residue is present during high-temperature workup or distillation, it can catalyze the loss of carbon dioxide.[5][6]

  • Troubleshooting Protocol:

    • Temperature Management: While the cyclization requires high heat, do not prolong it unnecessarily. Monitor the reaction by TLC or LC-MS and stop the heating as soon as the intermediate is consumed.

    • Purification Strategy: The decarboxylated byproduct is non-acidic. This difference in chemical properties is the key to its removal. An acid-base extraction is highly effective. See the protocol in Section 4.

    • Avoid High-Temperature Distillation: Do not attempt to purify the final carboxylic acid product by distillation. Use recrystallization or column chromatography.

Q3: My NMR and LC-MS data suggest the presence of a dicarboxylic acid byproduct. How could this form?

Answer: This strongly indicates hydrolysis of the trifluoromethyl group .

  • Causality: The C-F bond is strong, but the trifluoromethyl group can be susceptible to hydrolysis to a carboxylic acid group under forcing acidic conditions, particularly in the presence of strong, fuming acids like oleum or with prolonged heating in concentrated sulfuric acid.[7][8] The proposed mechanism involves protonation of a fluorine atom, C-F bond cleavage to form a difluorobenzylic carbocation, and subsequent attack by water or sulfate.[7] While less common under typical Gould-Jacobs conditions, using strong Lewis or Brønsted acids to catalyze the cyclization can create this byproduct.[9]

  • Troubleshooting Protocol:

    • Avoid Harsh Acids: If using an acid catalyst for the cyclization step, opt for milder options. If strong acids are required, keep the reaction temperature and duration to a minimum.

    • Analytical Confirmation: The presence of a second carboxylic acid group will be evident in ¹³C NMR (two signals >160 ppm) and can be confirmed by titration or by observing a corresponding mass shift in high-resolution mass spectrometry. ¹⁹F NMR is also definitive; the signal for the byproduct will disappear.

    • Separation: The resulting dicarboxylic acid will have different solubility and pKa values, allowing for separation by careful pH-controlled precipitation or chromatography.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the most robust method for purifying the final 8-(Trifluoromethyl)quinoline-5-carboxylic acid product?

A multi-step approach combining chemical and physical separation is recommended for achieving high purity.

  • Initial Workup: After the saponification step, acidify the aqueous solution to a pH of ~3-4. The desired carboxylic acid product will precipitate out. Filter this crude solid. This step removes any neutral (e.g., decarboxylated byproduct) or basic impurities.

  • Acid-Base Extraction: Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate). Wash this solution with a saturated sodium bicarbonate solution. The desired product will move into the aqueous basic layer, while less acidic impurities remain in the organic layer. Separate the aqueous layer and re-acidify with cold 1M HCl to re-precipitate the purified product.

  • Recrystallization: The filtered solid from the previous step can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water, to remove minor impurities and obtain a crystalline, high-purity final product.

FAQ 2: How can I use analytical techniques to quickly identify the most common byproducts?

A combination of NMR and MS is the most powerful diagnostic tool.

CompoundKey ¹H NMR FeaturesKey ¹⁹F NMR FeatureKey Mass Spec (ESI-)
Target Product Complex aromatic region for quinoline core; COOH proton (broad, >10 ppm).Singlet, ~ -60 ppm.[M-H]⁻ at m/z 240.0
Uncyclized Intermediate Signals for two O-CH₂CH₃ groups; vinyl proton (~8 ppm); NH proton.Singlet, ~ -60 ppm.[M-H]⁻ at m/z 401.1
Decarboxylated Byproduct Simplified quinoline aromatic region; absence of COOH proton.Singlet, ~ -60 ppm.(Will not ionize well in ESI-). Use ESI+ for [M+H]⁺ at m/z 198.0
CF₃ Hydrolyzed Byproduct Quinoline aromatic signals; two distinct COOH protons.Signal Absent. [M-H]⁻ at m/z 232.0

Table 1: Comparative analytical data for troubleshooting byproduct formation.

FAQ 3: Are there alternative synthetic routes that might avoid the high-temperature cyclization step?

Yes, other named reactions for quinoline synthesis exist, though they come with their own challenges.

  • The Pfitzinger Reaction: This involves the condensation of isatin (or a substituted isatin) with a carbonyl compound under basic conditions. This could potentially avoid high temperatures but would require a different set of starting materials, which may not be readily available.

  • The Doebner-von Miller Reaction: This reaction uses an aniline and an α,β-unsaturated carbonyl compound.[9] While versatile, it is known for producing complex mixtures and tar, and controlling the regioselectivity to obtain the desired 5-carboxylic acid isomer would be a significant challenge.[10]

For this specific target, the Gould-Jacobs reaction, despite the high temperature requirement, often provides the most direct and regiochemically controlled route.

Section 4: Protocols and Visual Guides

Protocol 1: Purification of 8-(Trifluoromethyl)quinoline-5-carboxylic acid from Decarboxylated Byproduct
  • Dissolution: Dissolve the crude reaction mixture containing the product and the decarboxylated byproduct in ethyl acetate (EtOAc).

  • Base Extraction: Transfer the EtOAc solution to a separatory funnel and extract three times with a 1 M sodium bicarbonate (NaHCO₃) solution. The acidic target product will react to form its sodium salt and move into the aqueous layer. The neutral decarboxylated byproduct will remain in the organic EtOAc layer.

  • Combine & Wash: Combine the aqueous layers and wash once with a small amount of fresh EtOAc to remove any remaining neutral impurities.

  • Precipitation: Cool the combined aqueous layer in an ice bath. While stirring vigorously, slowly add 6 M HCl dropwise until the pH of the solution is ~3. A precipitate of the pure carboxylic acid will form.

  • Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and dry under high vacuum.

Visual Troubleshooting Workflow

Troubleshooting_Workflow Start Analysis of Crude Product Check_MS Mass Spectrum Shows Unexpected Peaks? Start->Check_MS Check_NMR ¹H NMR Shows Non-Aromatic Signals? Check_MS->Check_NMR No MS_Loss_44 Major Peak at [M-44]? Check_MS->MS_Loss_44 Yes NMR_Ethyl Signals for O-CH₂CH₃ and Vinyl-H Present? Check_NMR->NMR_Ethyl Yes Result_OK Proceed to Purification Check_NMR->Result_OK No MS_High_Mass Major Peak at High Mass (e.g., ~401 Da)? MS_Loss_44->MS_High_Mass No Result_Decarbox Diagnosis: Decarboxylation MS_Loss_44->Result_Decarbox Yes Check_F_NMR ¹⁹F NMR Signal Absent? MS_High_Mass->Check_F_NMR No Result_Uncyclized Diagnosis: Incomplete Cyclization MS_High_Mass->Result_Uncyclized Yes NMR_Ethyl->Result_Uncyclized Yes NMR_Ethyl->Result_OK No Check_F_NMR->Check_NMR No Result_Hydrolysis Diagnosis: CF₃ Hydrolysis Check_F_NMR->Result_Hydrolysis Yes

Diagram 2: A decision tree for troubleshooting common synthesis issues.

References

  • Herrera, D., Peral, D., & Bayón, J. C. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12, 7103-7114. [Link][7][11]

  • Gross, Z. et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link][12][13]

  • Patel, D. B. et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link][14]

  • Simons, J. H., & Ramler, E. O. (1943). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society, 65(3), 389-392. [Link][8]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link][1]

  • Jain, A. K. et al. (2016). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 59(15), 7053-7071. [Link][5]

  • Stark, S. et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(9), 3001. [Link][3]

  • Lahna, A. et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3026. [Link][6]

  • Kumar, V. et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Bio-Medical Science, 2(6), 1-12. [Link][2]

  • Biotage. (n.d.). Application Note AN056: Gould-Jacobs Quinoline-forming Reaction. [Link][4]

  • Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. [Link][9]

  • Katritzky, A. R. et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(26), 10211-10214. [Link][10]

  • Chen, J. et al. (2019). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents, CN108610288B. [15]

  • Various Authors. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes. ResearchGate. [Link][16]

  • Muregi, F. K. et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3543. [Link][17]

Sources

Troubleshooting

Technical Support Center: Strategies to Improve Yield in Quinoline Ring Formation

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their quinoline ring formation reacti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their quinoline ring formation reactions. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and enhancing the yield of these critical reactions. Our focus is on understanding the causality behind experimental choices to empower you to overcome common challenges in your laboratory work.

Navigating this Guide

This center is structured as a series of troubleshooting guides and frequently asked questions (FAQs) for the most common and versatile methods of quinoline synthesis. We will delve into the intricacies of the Friedländer, Skraup, Doebner-von Miller, and Combes reactions, providing not just the "how" but the critical "why" behind each recommendation.

Section 1: The Friedländer Synthesis: A Modern Workhorse

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a powerful tool for constructing polysubstituted quinolines. However, achieving high yields can be challenging.

Frequently Asked Questions (FAQs): Friedländer Synthesis

Q1: My Friedländer synthesis is resulting in a very low yield or no product at all. What are the most common culprits?

A1: Low yields in the Friedländer synthesis are a frequent challenge and can often be traced back to several key factors:

  • Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the desired product.

  • Suboptimal Catalyst Choice: The selection of the catalyst is critical. An inappropriate catalyst can lead to low conversion rates or the formation of undesired side products.

  • Inappropriate Solvent: The reaction medium plays a significant role in the efficiency of the reaction.

  • Side Reactions: Competing reactions, such as the self-condensation (aldol condensation) of the ketone, can significantly reduce the yield of the desired quinoline, especially under basic conditions.[1]

Q2: How can I improve the yield of my Friedländer reaction?

A2: To enhance your yield, consider the following optimization strategies:

  • Catalyst Selection: Modern approaches often utilize milder and more efficient catalytic systems. These include ionic liquids, metal-organic frameworks (MOFs), and solid acid catalysts like silica nanoparticles.[2] For instance, the MOF catalyst MIL-53(Al) has demonstrated superior performance over others in certain cases.[2] Brønsted acidic ionic liquids can also provide excellent yields, often under milder, solvent-free conditions.[3]

  • Solvent Optimization: While classic Friedländer reactions are often performed in aqueous or alcoholic solutions, exploring other options can be beneficial.[4] Conducting the reaction in water at elevated temperatures without a catalyst has been shown to produce excellent yields for specific substrates.[4]

  • Temperature Control: The reaction can be highly sensitive to temperature. It is crucial to find the optimal temperature that promotes the desired reaction without causing decomposition. Modern methods, such as microwave irradiation, can significantly reduce reaction times and improve yields.[2]

  • Mitigating Side Reactions: To avoid the aldol condensation of ketones under basic conditions, consider using the imine analog of the o-aminoaryl aldehyde or ketone.[5]

Troubleshooting Guide: Friedländer Synthesis
Problem Potential Cause Suggested Solution Scientific Rationale
Low to No Product Inappropriate catalystScreen a variety of catalysts, including Lewis acids (e.g., metal triflates), Brønsted acids (e.g., p-TsOH), and modern catalysts like MOFs or ionic liquids.[2]The catalyst facilitates both the condensation and subsequent cyclodehydration steps. The optimal catalyst depends on the specific substrates.[2]
Harsh reaction conditionsEmploy milder conditions. For example, gold(III)-catalyzed reactions can proceed at lower temperatures. Consider microwave irradiation for shorter reaction times.[2]High temperatures can lead to degradation of starting materials and products. Milder conditions can increase selectivity.
Formation of Side Products Aldol condensation of ketoneIf using basic conditions, switch to an acidic catalyst. Alternatively, use the imine analog of the o-aminoaryl reactant.[5]Aldol condensation is a common side reaction under basic conditions. Using an imine avoids this competing pathway.[5]
Poor Regioselectivity Use of an asymmetric ketoneIntroduce a directing group, such as a phosphoryl group, on the α-carbon of the ketone. The choice of catalyst can also influence regioselectivity.[5]The catalyst and directing groups can sterically or electronically favor condensation at one α-position over the other.[5]
Experimental Protocol: Microwave-Assisted Friedländer Synthesis

This protocol is adapted from a procedure utilizing silica nanoparticles as a solid acid catalyst under microwave irradiation.[2]

  • Reactant Mixture: In a microwave-transparent vessel, combine the 2-aminoaryl ketone (1 mmol), the α-methylene ketone (1.2 mmol), and silica nanoparticles (as per catalyst loading optimization).

  • Solvent: Add a minimal amount of a suitable high-boiling solvent (e.g., DMF) or perform the reaction under solvent-free conditions if the reactants are liquid at the reaction temperature.

  • Reaction: Place the vessel in a microwave reactor and irradiate at 100°C for the optimized reaction time (typically monitored by TLC).

  • Work-up: After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate) and filter to remove the catalyst.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reaction Mechanism: Friedländer Synthesis

There are two plausible mechanisms for the Friedländer synthesis.[6]

  • Aldol Addition First: The 2-amino substituted carbonyl compound and the second carbonyl compound undergo an aldol addition, followed by dehydration to form an unsaturated carbonyl compound. This intermediate then undergoes imine formation and subsequent cyclization.

  • Schiff Base First: The initial step is the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type reaction and dehydration to yield the quinoline.

Caption: Plausible reaction pathways for the Friedländer quinoline synthesis.

Section 2: The Skraup Synthesis: A Classic Route with Modern Refinements

The Skraup synthesis is a classic and often cost-effective method for preparing quinolines from an aromatic amine, glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.[7] However, it is notoriously exothermic and can be difficult to control.[8]

Frequently Asked Questions (FAQs): Skraup Synthesis

Q1: My Skraup reaction is extremely violent and difficult to control. How can I moderate it?

A1: The violent exotherm is a well-known hazard of the Skraup synthesis.[8] To tame the reaction, you can:

  • Add a Moderator: Ferrous sulfate (FeSO₄) or boric acid are commonly used to make the reaction less violent.[8] Ferrous sulfate is believed to act as an oxygen carrier, extending the reaction over a longer period.

  • Control Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat and prevent the formation of localized hotspots.[2]

  • Ensure Purity of Reagents: The use of anhydrous glycerol is recommended, as water can lead to lower yields.

Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A2: Tar formation is a common side reaction due to the harsh acidic and oxidizing conditions, which can cause polymerization of the reactants and intermediates.[3] To minimize tarring:

  • Use a Moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[2]

  • Optimize Oxidizing Agent: While nitrobenzene is traditional, other oxidizing agents like arsenic pentoxide have been used, though they come with their own safety concerns.[7] Modern variations have explored greener alternatives.[7]

Troubleshooting Guide: Skraup Synthesis
Problem Potential Cause Suggested Solution Scientific Rationale
Violent/Uncontrolled Reaction Highly exothermic nature of the reactionAdd a moderator such as ferrous sulfate (FeSO₄) or boric acid.[8] Ensure slow and controlled addition of sulfuric acid with efficient cooling.Moderators help to control the reaction rate and dissipate heat, preventing a runaway reaction.
Low Yield Presence of water in glycerolUse anhydrous ("dynamite") glycerol.Water can interfere with the dehydration of glycerol to acrolein, a key intermediate, thus lowering the yield.
Tar formationUse a moderator (FeSO₄) to control the reaction's vigor.[2]Harsh conditions promote polymerization. A more controlled reaction minimizes the formation of these undesirable byproducts.[3]
Difficult Purification Complex reaction mixture with tarAfter the reaction, perform steam distillation to separate the volatile quinoline product from the non-volatile tar and salts.Quinoline is steam-volatile, allowing for its separation from the complex and high-boiling point byproducts.
Experimental Protocol: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from a procedure designed to control the reaction's exothermicity.[9]

  • Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderator.

  • Reagent Addition: In the following order, add glycerol, the aromatic amine, and the oxidizing agent (e.g., nitrobenzene).

  • Acid Addition: Slowly and with vigorous stirring and external cooling, add concentrated sulfuric acid.

  • Heating: Gently heat the mixture to initiate the reaction. Once the reaction begins (as evidenced by boiling), remove the external heat source. The exotherm should sustain the reaction for some time.

  • Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure complete reaction.

  • Work-up and Purification: Allow the mixture to cool. Dilute with water and then carefully neutralize with a strong base (e.g., NaOH solution) while cooling. The quinoline product is then typically isolated by steam distillation. The distilled quinoline can be further purified by fractional distillation under reduced pressure.

Reaction Mechanism: Skraup Synthesis

The Skraup synthesis proceeds through several key steps:[7]

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form acrolein.

  • Michael Addition: The aromatic amine undergoes a Michael addition to the acrolein.

  • Cyclization: The resulting intermediate undergoes acid-catalyzed cyclization.

  • Dehydration and Oxidation: The cyclized intermediate is dehydrated and then oxidized to form the aromatic quinoline ring.

Caption: Simplified mechanism of the Skraup quinoline synthesis.

Section 3: The Doebner-von Miller Reaction: A Versatile Modification

The Doebner-von Miller reaction is a modification of the Skraup synthesis where an α,β-unsaturated carbonyl compound reacts with an aniline, typically in the presence of a Lewis or Brønsted acid.[3]

Frequently Asked Questions (FAQs): Doebner-von Miller Reaction

Q1: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?

A1: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction, especially under strong acid catalysis.[7] To address this:

  • Use a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield.[7]

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.[2]

  • Milder Catalysts: Consider using milder Lewis acids such as SnCl₄, Yb(OTf)₃, or Sc(OTf)₃, or even iodine, which can catalyze the reaction under less harsh conditions.[3][4]

Q2: My aniline substrate has strong electron-withdrawing groups and is unreactive. What can I do?

A2: Anilines with strong electron-withdrawing groups can be less nucleophilic, leading to lower yields.[5] For such substrates, you may need to:

  • Employ More Forcing Conditions: This could involve higher temperatures and longer reaction times.[5]

  • Switch to a More Effective Catalytic System: A stronger Lewis acid might be necessary to activate the carbonyl compound sufficiently for the less reactive aniline.[5]

Troubleshooting Guide: Doebner-von Miller Reaction
Problem Potential Cause Suggested Solution Scientific Rationale
Polymerization of Carbonyl Strong acid catalysisUse a biphasic reaction medium to sequester the carbonyl compound.[7] Add the carbonyl reactant slowly.[2]This minimizes the concentration of the carbonyl compound in the acidic aqueous phase, reducing the rate of acid-catalyzed polymerization.[7]
Low Yield Incomplete reactionOptimize reaction temperature and acid concentration. Start with milder conditions and gradually increase the temperature.[5]Finding the optimal balance between reaction rate and substrate/product stability is key to maximizing yield.
Unreactive anilineUse more forcing conditions (higher temperature, longer time) or a more potent Lewis acid catalyst.[5]Electron-withdrawing groups decrease the nucleophilicity of the aniline, requiring more energetic conditions to drive the reaction forward.[5]
Reaction Mechanism: Doebner-von Miller Reaction

The mechanism is complex and has been a subject of debate. A widely accepted pathway involves:[3]

  • Michael Addition: The aniline adds to the α,β-unsaturated carbonyl compound.

  • Further Condensation: The initial adduct can react with another molecule of aniline.

  • Cyclization and Dehydration: The intermediate undergoes electrophilic cyclization onto the aniline ring, followed by dehydration.

  • Oxidation: The resulting dihydroquinoline is oxidized to the quinoline.

A proposed fragmentation-recombination mechanism also exists, where the initial adduct fragments and then recombines before cyclization.[3]

Caption: The reaction mechanism for the Combes quinoline synthesis.

References

  • Organic Syntheses. (n.d.). Quinoline. Org. Synth. Coll. Vol. 1, p.478 (1941); Vol. 5, p.93 (1925). [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. [Link]

  • Wikipedia. (2023). Friedländer synthesis. [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. [Link]

  • Gao, Y., et al. (2013). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 78(17), 8882-8889. [Link]

  • Combes Quinoline Synthesis. (n.d.). Cambridge University Press. [Link]

  • Scott, T. L., & You, W. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction. Journal of Chemical Education, 85(11), 1526. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-254. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • SlideShare. (2019). Preparation and Properties of Quinoline. [Link]

Sources

Optimization

Technical Support Center: Refining Protocols for Peptide Functionalization with Quinoline Derivatives

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the functionalization of peptides with quinoline derivatives. The conjugation of quinoline m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the functionalization of peptides with quinoline derivatives. The conjugation of quinoline moieties to peptides is a powerful strategy for enhancing therapeutic potential, improving cellular uptake, and introducing novel functionalities.[1][2][3] However, the unique chemical properties of both peptides and quinoline derivatives can present specific challenges during synthesis, purification, and characterization.

This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Moving beyond simple procedural lists, we delve into the underlying chemical principles to empower you to make informed decisions and refine your experimental protocols for optimal results.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the strategic planning and execution of peptide-quinoline conjugation.

Q1: What are the primary strategies for conjugating a quinoline derivative to a peptide?

A1: The choice of conjugation strategy is dictated by the available functional groups on both the peptide and the quinoline derivative, as well as the desired site of attachment. The most common approaches include:

  • Amide Bond Formation: This is the most prevalent method, involving the reaction between a carboxylic acid and an amine. You can either react an amino-functionalized quinoline with a peptide's C-terminus or the side chains of aspartic or glutamic acid, or a carboxyl-functionalized quinoline with the peptide's N-terminus or the lysine side chains.[4][5] Standard peptide coupling reagents like HATU, HBTU, or EDC/NHS are typically employed.[6]

  • Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers a highly specific and efficient method.[7] This requires one molecule to have an azide group and the other an alkyne. This is particularly useful for site-specific labeling with minimal side reactions.

  • Thiol-Maleimide Chemistry: If your peptide contains a cysteine residue, its thiol group can react specifically with a maleimide-functionalized quinoline derivative. This is a highly efficient and site-specific conjugation method.

  • Solid-Phase Synthesis (SPS): For precise control, the quinoline derivative can be incorporated as a non-canonical amino acid during solid-phase peptide synthesis (SPPS).[4][8] This ensures a defined location and stoichiometry of the label.

Q2: How do I choose the optimal attachment site on the peptide for the quinoline derivative?

A2: The ideal attachment site depends on the peptide's structure and its biological target. Key considerations include:

  • Preservation of Biological Activity: Avoid modifying residues known to be critical for receptor binding or enzymatic activity. If the N-terminus is crucial, consider C-terminal or side-chain conjugation.

  • Minimizing Structural Perturbation: Attaching a bulky quinoline group can alter the peptide's conformation.[9] Terminal labeling (N- or C-terminus) is often preferred to minimize disruption of the core peptide structure.

  • Solubility: The hydrophobicity of the quinoline moiety can impact the overall solubility of the conjugate. Attaching it at a site that is exposed to the solvent may be preferable.

  • Synthetic Accessibility: The presence of unique reactive handles (e.g., a single cysteine in the sequence) can simplify site-specific labeling.

Q3: My quinoline-peptide conjugate is showing poor solubility. What can I do?

A3: Poor solubility is a common issue, especially with hydrophobic quinoline derivatives and peptides.[10] Strategies to improve solubility include:

  • Incorporate Solubilizing Tags: The addition of a polyethylene glycol (PEG) linker between the peptide and the quinoline can significantly enhance solubility.[10][11]

  • Modify the Quinoline: If possible, introduce hydrophilic functional groups onto the quinoline ring.

  • Adjust Buffer Conditions: Experiment with different pH values and the addition of organic co-solvents (e.g., DMSO, acetonitrile) to the aqueous buffer.

  • Formulation Strategies: For final products, consider formulation with solubility-enhancing excipients.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common experimental problems encountered during peptide functionalization with quinoline derivatives.

Problem 1: Low Conjugation Yield
Potential Cause Recommended Solution & Rationale
Inefficient Activation of Carboxylic Acid Increase the equivalents of your coupling reagent (e.g., HATU, HBTU) and base (e.g., DIPEA).[6] Ensure your reagents are fresh and anhydrous, as moisture can deactivate them. The formation of a stable activated ester is critical for efficient amide bond formation.
Steric Hindrance If the conjugation site is sterically hindered, consider using a linker to increase the distance between the peptide and the quinoline derivative. This reduces steric clash and allows for more favorable reaction kinetics.
Side Reactions Unprotected reactive side chains (e.g., the amine in lysine, the carboxyl in aspartic/glutamic acid) can compete for the coupling reagent. If site-specificity is an issue, use orthogonal protecting groups during peptide synthesis to ensure only the desired site is available for conjugation.[12]
Incorrect pH For amine-reactive labeling, the pH should be slightly basic (pH 7.5-8.5) to ensure the primary amine is deprotonated and nucleophilic. For carboxyl-reactive labeling with carbodiimides, a slightly acidic pH (pH 4.5-5.5) is optimal.
Problem 2: Multiple or Non-Specific Labeling
Potential Cause Recommended Solution & Rationale
Multiple Reactive Sites If your peptide has multiple lysines and you are using an amine-reactive quinoline, you will likely get a mixture of products. To achieve site-specific labeling, either synthesize the peptide with a single reactive handle (e.g., a cysteine or a non-canonical amino acid with a unique reactive group) or use orthogonal protecting groups.[12]
Over-activation Using a large excess of the labeling reagent can lead to non-specific reactions. Perform a titration of the labeling reagent to find the optimal stoichiometry that favors modification of the target site.
Reaction Conditions Too Harsh Prolonged reaction times or high temperatures can promote side reactions. Monitor the reaction progress by HPLC-MS and quench the reaction once the desired product is formed.
Problem 3: Degradation of the Peptide or Quinoline Derivative
Potential Cause Recommended Solution & Rationale
pH Instability Some peptides and quinoline derivatives are unstable at extreme pH values. Conduct small-scale stability studies to determine the optimal pH range for your specific molecules before attempting the conjugation reaction.
Photodegradation Quinoline compounds can be light-sensitive. Protect your reaction mixture from light, especially during long incubation periods.
Oxidation Peptides containing methionine, cysteine, or tryptophan are susceptible to oxidation. Degas your buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Optimized Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Amide Bond Conjugation of an Amino-Quinoline to a Peptide's C-terminus in Solution

This protocol is suitable for peptides with a free C-terminal carboxylic acid and an available amino group on the quinoline derivative.

  • Peptide & Quinoline Preparation:

    • Dissolve the purified peptide in an appropriate anhydrous solvent (e.g., DMF or NMP).

    • Dissolve the amino-quinoline derivative (1.5 equivalents) in the same solvent.

  • Activation:

    • In a separate vial, dissolve the coupling reagent HATU (1.45 equivalents) and the base DIPEA (3 equivalents) in the same solvent.

    • Add the activation mixture to the peptide solution and stir for 15 minutes at room temperature to pre-activate the C-terminal carboxylic acid.

  • Conjugation:

    • Add the amino-quinoline solution to the activated peptide mixture.

    • Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by HPLC-MS.

  • Quenching & Purification:

    • Once the reaction is complete, quench any remaining active esters by adding a small amount of water.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by preparative RP-HPLC.[13]

  • Characterization:

    • Confirm the identity and purity of the final conjugate by analytical HPLC and high-resolution mass spectrometry (HR-MS).[14][15]

Protocol 2: Site-Specific Labeling of a Cysteine-Containing Peptide with a Maleimide-Quinoline

This protocol is ideal for achieving a single, specific modification on a peptide.

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in a degassed buffer, such as phosphate-buffered saline (PBS) at pH 6.5-7.5. The slightly acidic pH helps to keep the thiol protonated and less susceptible to oxidation while still allowing for reaction with the maleimide.

  • Quinoline-Maleimide Preparation:

    • Dissolve the maleimide-functionalized quinoline derivative (1.1 equivalents) in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) before adding it to the peptide solution. This prevents precipitation of the hydrophobic label.

  • Conjugation:

    • Add the quinoline-maleimide solution to the peptide solution dropwise while stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours, protected from light.

  • Purification & Characterization:

    • Purify the conjugate using RP-HPLC to remove unreacted peptide and labeling reagent.[13][16]

    • Verify the product by analytical HPLC and HR-MS.

Visualizations

Experimental Workflow: Peptide-Quinoline Conjugation

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_downstream Downstream Processing Peptide Peptide Synthesis & Purification Activation Activation of Reactive Group Peptide->Activation Quinoline Quinoline Derivative Synthesis/Procurement Quinoline->Activation Coupling Coupling Reaction Activation->Coupling Monitoring Reaction Monitoring (HPLC-MS) Coupling->Monitoring Monitoring->Coupling Incomplete? Purification Purification (RP-HPLC) Monitoring->Purification Complete? Characterization Characterization (MS, NMR) Purification->Characterization Final_Product Lyophilized Conjugate Characterization->Final_Product

Caption: General workflow for peptide-quinoline conjugation.

Decision Tree: Choosing a Conjugation Strategy

G Start Start: Define Conjugation Goal Site_Specific Is site-specificity critical? Start->Site_Specific Reactive_Groups What reactive groups are available? Site_Specific->Reactive_Groups Yes Non_Specific Multiple Products Acceptable? Site_Specific->Non_Specific No Amine_Carboxyl Amine + Carboxyl Reactive_Groups->Amine_Carboxyl Azide_Alkyne Azide/Alkyne available? Reactive_Groups->Azide_Alkyne Amide_Bond Amide Bond Formation Amine_Carboxyl->Amide_Bond Thiol Unique Cysteine? Thiol_Maleimide Thiol-Maleimide Ligation Thiol->Thiol_Maleimide Click_Chem Click Chemistry Azide_Alkyne->Click_Chem Amine_Labeling Amine-Reactive Labeling Non_Specific->Amine_Labeling Reactive_groups Reactive_groups Reactive_groups->Thiol

Caption: Decision tree for selecting a conjugation method.

References

  • ResearchGate. (2014). How do you couple the quinoline functional group to the c terminal of a peptide?[Link]

  • National Institutes of Health. (n.d.). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC.[Link]

  • MDPI. (n.d.). Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds.[Link]

  • ResearchGate. (n.d.). Applications of glycoconjugates of quinolines.[Link]

  • PubMed. (2016). Glycoconjugates of Quinolines: Application in Medicinal Chemistry.[Link]

  • National Genomics Data Center. (2016). Glycoconjugates of Quinolines: Application in Medicinal Chemistry.[Link]

  • National Institutes of Health. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC.[Link]

  • MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.[Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.[Link]

  • PubMed. (2004). Peptide quinoline conjugates: a new class of RNA-binding molecules.[Link]

  • Unchained Labs. (n.d.). Advanced Analytical Techniques for Peptide Characterization.[Link]

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.[Link]

  • International Journal of Science and Research Archive. (n.d.). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.[Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.[Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.[Link]

  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.[Link]

  • National Institutes of Health. (n.d.). Native Chemical Ligation of Peptides and Proteins - PMC.[Link]

  • ResearchGate. (n.d.). Representative CD spectra obtained for quinoline-based polypeptide...[Link]

  • Targeting Peptide. (n.d.). Targeting Peptide Quality Testing and Purification.[Link]

  • ACS Publications. (2023). Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents | ACS Omega.[Link]

  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.[Link]

  • Neuland Labs. (2025). A Guide to the Basics of Peptide Conjugation.[Link]

  • LifeTein. (2023). Strategies for the Synthesis of Labeled Peptides.[Link]

  • GenicBio. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.[Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.[Link]

  • Frontiers. (n.d.). Current challenges in peptide-based drug discovery.[Link]

  • Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development.[Link]

  • National Institutes of Health. (n.d.). Conjugates for use in peptide therapeutics: A systematic review and meta-analysis - PMC.[Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry.[Link]

  • ResearchGate. (2015). What is the best way of labeling a short peptide without changing its structure too much?[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Quinoline Isomers: A Handbook for Drug Discovery

The quinoline scaffold, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its derivatives have given rise to a plethora of clinically significant d...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its derivatives have given rise to a plethora of clinically significant drugs. However, the seemingly subtle variation in the position of the nitrogen atom and the placement of substituents across the quinoline ring—its isomers—can dramatically alter the molecule's biological profile. This guide offers a comparative analysis of the biological activities of quinoline isomers, providing researchers, scientists, and drug development professionals with a comprehensive technical overview supported by experimental data and detailed protocols. Our focus will be on the key therapeutic areas where quinoline isomers have shown significant promise: anticancer, antimalarial, antimicrobial, and anti-inflammatory activities.

The Isomeric Landscape of Quinoline and Its Biological Implications

Quinoline's versatility stems from its unique electronic structure. The fusion of an electron-rich benzene ring with an electron-deficient pyridine ring creates a molecule with distinct regions of reactivity and potential for interaction with biological targets. The most fundamental isomeric distinction is between quinoline and isoquinoline, where the nitrogen atom occupies position 1 and 2, respectively. This seemingly minor shift has profound consequences for the molecule's metabolic fate and biological activity. For instance, studies have indicated that quinoline can be a hepatocarcinogen in rodents, a property not observed with isoquinoline. This difference is attributed to their distinct metabolic pathways, with quinoline being more readily metabolized to dihydrodiols, which are precursors to carcinogenic epoxides[1].

Beyond this basic structural isomerism, the biological activity of quinoline derivatives is heavily influenced by the position and nature of substituents on the ring system. This guide will delve into a comparative analysis of these positional isomers, exploring how substitutions at different carbons of the quinoline ring dictate their therapeutic potential.

Comparative Anticancer Activity

The development of quinoline-based anticancer agents is a very active area of research. The isomeric form of the quinoline scaffold is a critical determinant of its cytotoxic efficacy and mechanism of action[1].

Quinoline vs. Isoquinoline in Oncology

While both quinoline and isoquinoline derivatives have been explored for their anticancer properties, comparative studies often reveal significant differences. The position of the nitrogen atom influences the molecule's electronics, hydrogen bonding capacity, and overall shape, which in turn affects its binding to biological targets such as kinases and DNA topoisomerases. In some instances, isoquinoline derivatives have demonstrated superior inhibitory activity against specific cancer cell lines compared to their quinoline counterparts. For example, one study found an isoquinoline derivative to be a more potent inhibitor of HER2-positive breast cancer cells (SKBR3) than its quinoline analog, suggesting a more favorable binding orientation for the isoquinoline scaffold at this particular target.

Influence of Substituent Position on Cytotoxicity

The anticancer activity of quinoline derivatives is profoundly influenced by the position of substituents on the ring. Structure-activity relationship (SAR) studies have highlighted several key positions:

  • Position 2: Substitution at the C2 position, often with bulky hydrophobic groups, is a common feature in many anticancer quinolines.

  • Position 4: The presence of an amino group at the C4 position is crucial for the activity of many quinoline-based antimalarials that also exhibit anticancer properties.

  • Position 8: Halogen substitution at the C8 position can enhance the oral absorption and overall activity of certain quinoline derivatives.

The following table summarizes the cytotoxic activity (IC50 values) of various substituted quinoline isomers against different cancer cell lines, illustrating the impact of substituent placement.

Compound TypeSubstituentPositionCancer Cell LineIC50 (µM)Reference
Indeno[1,2-c]quinoline--A549 (Lung)0.89[2]
Indeno[1,2-c]quinoline--HeLa (Cervical)0.23[2]
Phosphorus-substituted quinolineFluorinated-A549 (Lung)0.03[2]
Quinoline acetohydrazideTrifluoro-MCF-7 (Breast)<2.44[2]
Ursolic acid-quinoline derivative--MDA-MB-231 (Breast)0.61[3]
Ursolic acid-quinoline derivative--HeLa (Cervical)0.36[3]

Comparative Antimalarial Activity

Quinine, a naturally occurring quinoline alkaloid, was the first effective treatment for malaria, and its derivatives, such as chloroquine and mefloquine, have been mainstays in antimalarial therapy for decades[4]. The stereochemistry and substitution pattern of quinoline isomers are critical for their antiplasmodial activity.

Enantioselectivity in 4-Aminoalcohol Quinolines

A compelling example of isomeric influence is seen in the 4-aminoalcohol quinoline series. Studies have demonstrated that the stereochemistry at the carbinolamine linker significantly impacts antimalarial potency. For instance, the (S)-enantiomers of a series of 4-aminoalcohol quinoline derivatives were found to be consistently more active against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum than their corresponding (R)-enantiomers[5]. The difference in activity between enantiomers can be as high as 15-fold, highlighting the importance of stereoisomerism in drug design[5].

CompoundEnantiomerP. falciparum StrainIC50 (nmol/L)Reference
4-aminoalcohol quinoline 1(S)3D712.7[5]
4-aminoalcohol quinoline 1(R)3D7>25[5]
4-aminoalcohol quinoline 2(S)3D7<12.7[5]
MefloquineRacemic3D7>50[5]

The mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. The stereospecific interactions of these isomers with heme and the enzyme responsible for its polymerization likely underpin the observed differences in activity.

Comparative Antimicrobial Activity

The quinoline scaffold is the foundation for the highly successful fluoroquinolone class of antibiotics. The antimicrobial spectrum and potency of these compounds are exquisitely sensitive to the nature and position of substituents on the quinoline ring.

Key Substituent Positions for Antibacterial Efficacy

SAR studies have identified several key positions on the quinoline ring that govern its antibacterial activity:

  • N1 Position: A cyclopropyl group at the N1 position is often associated with enhanced antibacterial potency.

  • C6 Position: The presence of a fluorine atom at C6 is a defining feature of fluoroquinolones, significantly broadening their spectrum of activity.

  • C7 Position: Substituents at the C7 position, such as a piperazine ring, can improve pharmacokinetic properties and increase activity against Gram-positive bacteria.

  • C8 Position: A halogen at the C8 position can enhance oral absorption and activity against anaerobic bacteria.

The following table provides a comparative overview of the Minimum Inhibitory Concentration (MIC) values for different substituted quinolines against various bacterial strains.

Compound TypeSubstituentsBacterial StrainMIC (µg/mL)Reference
Quinoxaline derivative2dE. coli8[6]
Quinoxaline derivative3cE. coli8[6]
Quinoxaline derivative2d, 3c, 4, 6aB. subtilis16[6]
6-amino-4-methyl-1H-quinoline-2-one derivative2Bacillus cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[7][8]
6-amino-4-methyl-1H-quinoline-2-one derivative6Bacillus cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[7][8]

Comparative Anti-inflammatory Activity

Quinoline and its isomers have also demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and cyclooxygenase (COX) enzymes[9][10].

Quinoline vs. Isoquinoline in Inflammation

Both quinoline and isoquinoline derivatives have been investigated as potential anti-inflammatory agents[9][11]. A study on isoquinolin-1-ones and quinazolin-4-ones revealed that specific substitutions on the heterocyclic ring system are critical for their ability to inhibit TNF-α production[12]. For instance, the introduction of fluoro, bromo, nitro, or acetyl groups on the isoquinoline ring led to a significant loss of activity. In contrast, 6- and 7-aminoquinazoline derivatives were found to be potent inhibitors of TNF-α[12]. This highlights the nuanced SAR that governs the anti-inflammatory effects of these isomeric scaffolds.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key in vitro assays used to assess the biological activities discussed in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[13][14][15][16].

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoline isomers in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle controls (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C[16].

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[16].

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader[13][14].

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent[17][18][19].

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the test quinoline isomers in a 96-well microtiter plate using an appropriate broth medium[17].

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the same broth, typically adjusted to a concentration of approximately 5 x 10^5 CFU/mL[19].

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

In Vitro Anti-inflammatory Assay: Albumin Denaturation Inhibition

This assay is a simple and widely used method to screen for anti-inflammatory activity.

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation is a measure of its anti-inflammatory potential[20][21][22].

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test quinoline isomers.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes[22].

  • Denaturation: Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes[22].

  • Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm[21].

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams created using Graphviz illustrate a key signaling pathway targeted by anticancer quinolines and a typical experimental workflow.

anticancer_pathway Quinoline Quinoline Derivative RTK Receptor Tyrosine Kinase (e.g., EGFR) Quinoline->RTK Inhibition PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline derivative.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Quinoline Isomers Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assay Purification->Anti_inflammatory IC50 IC50/MIC Determination Cytotoxicity->IC50 Antimicrobial->IC50 Anti_inflammatory->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: A typical workflow for the synthesis and biological evaluation of quinoline isomers.

Conclusion and Future Directions

The comparative analysis of quinoline isomers reveals a rich and complex structure-activity landscape. The position of the nitrogen atom, the stereochemistry, and the nature and location of substituents are all critical determinants of biological activity. This guide has provided a framework for understanding these relationships across anticancer, antimalarial, antimicrobial, and anti-inflammatory domains. The detailed experimental protocols offer a starting point for researchers to rigorously evaluate novel quinoline derivatives.

Future research should focus on more systematic comparative studies of a wider range of positional isomers to build a more comprehensive understanding of their SAR. Additionally, the elucidation of specific molecular targets and mechanisms of action for different isomers will be crucial for the rational design of next-generation quinoline-based therapeutics with improved potency and selectivity.

References

  • A Comparative Guide to the Biological Activity of Quinoline Isomers - Benchchem. (URL: )
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  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (URL: [Link])

  • Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis - Benchchem. (URL: )
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Comparative

The Untapped Potential: A Comparative Analysis of 8-(Trifluoromethyl)quinoline-5-carboxylic Acid as a Putative Kinase Inhibitor

In the landscape of targeted cancer therapy, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous clinically successful kinase inhibitors. This guide delves into an expert analys...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous clinically successful kinase inhibitors. This guide delves into an expert analysis of 8-(Trifluoromethyl)quinoline-5-carboxylic acid, a compound of interest whose potential as a kinase inhibitor remains to be fully elucidated. In the absence of direct experimental data for this specific molecule, this document provides a comparative framework against well-established, structurally related kinase inhibitors. By examining the structure-activity relationships of these approved drugs, we can infer the potential targets and efficacy of 8-(Trifluoromethyl)quinoline-5-carboxylic acid, offering a roadmap for future research and development.

The Quinoline Scaffold: A Cornerstone of Kinase Inhibition

The quinoline ring system is a bicyclic aromatic heterocycle that has proven to be a versatile and effective framework for the design of kinase inhibitors. Its rigid structure provides a solid anchor for positioning key pharmacophoric features within the ATP-binding pocket of various kinases. Several FDA-approved drugs, including those targeting crucial signaling pathways in oncology, are built upon this scaffold, underscoring its significance in medicinal chemistry.[1][2]

Key Features of the Quinoline Scaffold:

  • Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, often forming a critical interaction with the hinge region of the kinase domain.[1][3]

  • Hydrophobic Interactions: The aromatic rings of the quinoline core readily engage in hydrophobic and π-π stacking interactions with nonpolar residues in the ATP-binding site.[3]

  • Substitution Points: The quinoline ring offers multiple positions for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Introducing 8-(Trifluoromethyl)quinoline-5-carboxylic Acid: A Candidate for Kinase Inhibition

8-(Trifluoromethyl)quinoline-5-carboxylic acid is a synthetic organic compound characterized by a quinoline core substituted with a trifluoromethyl group at the 8-position and a carboxylic acid group at the 5-position. While direct biological data on its kinase inhibitory activity is not publicly available, its structural motifs suggest a strong potential for interaction with kinase active sites.

Structural Features and Their Implications:

  • Quinoline Core: Provides the fundamental scaffold for binding to the kinase hinge region.

  • Trifluoromethyl Group (-CF3) at C8: This electron-withdrawing group can significantly influence the electronic properties of the quinoline ring system. It can also participate in favorable hydrophobic interactions within the kinase active site and often enhances metabolic stability and cell permeability.

  • Carboxylic Acid Group (-COOH) at C5: This polar group can act as a hydrogen bond donor and acceptor, potentially forming key interactions with charged or polar residues in the kinase active site. Its position may influence the overall orientation of the molecule within the binding pocket.

Comparative Analysis with Approved Quinoline-Based Kinase Inhibitors

To build a predictive model for the potential of 8-(Trifluoromethyl)quinoline-5-carboxylic acid, we will compare it with several approved quinoline-based kinase inhibitors.

Bosutinib: A Dual Src/Abl Inhibitor

Bosutinib is an ATP-competitive inhibitor of Src and Abl kinases, approved for the treatment of chronic myeloid leukemia (CML).[4][5]

Structural Comparison and Potential Insights:

Bosutinib features a more complex substitution pattern on its quinoline core compared to 8-(Trifluoromethyl)quinoline-5-carboxylic acid. However, the presence of an aniline group at the 4-position is a common feature in many quinoline kinase inhibitors, facilitating interaction with the kinase hinge region. While our target molecule lacks this specific group, the carboxylic acid at C5 could potentially fulfill a similar role by interacting with different residues in the active site. The dichlorophenyl and methoxy groups on Bosutinib's aniline moiety contribute to its potency and selectivity through specific hydrophobic and hydrogen bonding interactions.[4][6] The trifluoromethyl group on our candidate molecule could also engage in important hydrophobic interactions.

Cabozantinib: A Multi-Kinase Inhibitor

Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFRs, and AXL, and is used to treat various cancers.[7][8][9]

Structural Comparison and Potential Insights:

Cabozantinib also possesses a 4-anilinoquinoline core. Its cyclopropane-1,1-dicarboxamide tail is crucial for its interaction with the DFG motif of the c-Met kinase, inducing a "DFG-out" conformation.[1] While 8-(Trifluoromethyl)quinoline-5-carboxylic acid does not have this extended side chain, the carboxylic acid group could potentially interact with the DFG motif or other nearby residues, although likely in a different binding mode. The trifluoromethyl group could potentially occupy a hydrophobic pocket within the active sites of kinases targeted by Cabozantinib.

Structure-Activity Relationship (SAR) Insights and Predictions

Based on the SAR of known quinoline kinase inhibitors, we can make the following predictions about 8-(Trifluoromethyl)quinoline-5-carboxylic acid:

  • Potential Kinase Targets: Given the prevalence of quinoline scaffolds in inhibitors of receptor tyrosine kinases, it is plausible that 8-(Trifluoromethyl)quinoline-5-carboxylic acid could target kinases such as EGFR, VEGFR, or c-Met . The specific substitution pattern will ultimately determine the selectivity profile.

  • Role of the Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group at the C8 position could modulate the pKa of the quinoline nitrogen, potentially influencing the strength of the hinge-binding interaction. Its hydrophobic nature is likely to be a key contributor to binding affinity.

  • Impact of the Carboxylic Acid Group: The carboxylic acid at C5 is a unique feature compared to many approved quinoline inhibitors. This group could form strong, directional hydrogen bonds with specific amino acid residues, potentially leading to high potency and selectivity for kinases with a complementary active site architecture.

Data Summary: Approved Quinoline-Based Kinase Inhibitors

InhibitorPrimary Kinase TargetsIC50 Values (nM)
Bosutinib Src, AblSrc: 1.2, Abl: 1
Cabozantinib MET, VEGFR2, AXLMET: 1.3, VEGFR2: 0.035, AXL: 7
Gefitinib EGFREGFR: 2.4 (mutant)
Erlotinib EGFREGFR: 11.65 (wild-type)
Foretinib c-Met, FLT3c-Met: low nM, FLT3: low nM

Note: IC50 values are approximate and can vary depending on the assay conditions. Data sourced from multiple references.[1][3][10]

Experimental Protocols for Kinase Inhibition Profiling

To experimentally validate the kinase inhibitory potential of 8-(Trifluoromethyl)quinoline-5-carboxylic acid, a systematic approach is required.

General Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubation of Kinase, Substrate, ATP, and Compound Compound_Prep->Incubation Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Incubation Detection Detection of Phosphorylated Substrate Incubation->Detection Data_Acquisition Signal Quantification Detection->Data_Acquisition IC50_Calc IC50 Curve Fitting Data_Acquisition->IC50_Calc

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
  • ATP Solution: Prepare a stock solution of ATP in water and determine its concentration spectrophotometrically.
  • Substrate Solution: Prepare a stock solution of a suitable peptide substrate for the target kinase (e.g., a poly(Glu, Tyr) peptide for EGFR) in kinase buffer.
  • Kinase Solution: Dilute the recombinant kinase to the desired working concentration in kinase buffer.
  • Test Compound: Prepare a serial dilution of 8-(Trifluoromethyl)quinoline-5-carboxylic acid in DMSO.

2. Assay Procedure:

  • Add 5 µL of the diluted test compound to the wells of a 384-well plate.
  • Add 10 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
  • Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of the substrate and ATP.
  • Incubate the reaction for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
  • Stop the reaction by adding a stop solution containing EDTA.

3. Detection:

  • Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a phosphospecific antibody-based ELISA.

4. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the control wells (containing DMSO only).
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing a Potential Target Pathway: EGFR Signaling

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor 8-(Trifluoromethyl)quinoline- 5-carboxylic acid (Putative Inhibitor) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the putative point of inhibition.

Conclusion and Future Directions

While the kinase inhibitory profile of 8-(Trifluoromethyl)quinoline-5-carboxylic acid remains to be experimentally determined, a thorough analysis of its structural features in the context of known quinoline-based kinase inhibitors provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the quinoline scaffold, combined with the potentially beneficial trifluoromethyl and carboxylic acid substituents, suggests that this compound could exhibit potent and selective inhibitory activity against one or more protein kinases.

Future research should focus on synthesizing 8-(Trifluoromethyl)quinoline-5-carboxylic acid and screening it against a broad panel of kinases to identify its primary targets. Subsequent studies should then aim to determine its potency in cellular assays and to elucidate its mechanism of action through co-crystallization studies. This systematic approach will be crucial in unlocking the potential of this and similar compounds in the ongoing development of targeted cancer therapies.

References

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Validation

The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 8-(Trifluoromethyl)quinoline-5-carboxylic Acid Analogs

For researchers and drug development professionals, the quinoline scaffold represents a privileged structure, a foundational blueprint for a multitude of therapeutic agents.[1][2] Its rigid, bicyclic framework offers a v...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quinoline scaffold represents a privileged structure, a foundational blueprint for a multitude of therapeutic agents.[1][2] Its rigid, bicyclic framework offers a versatile platform for chemical modification, leading to compounds with a vast range of biological activities, including antibacterial, antimalarial, anti-inflammatory, and anticancer properties.[3][4] This guide delves into a specific, highly promising subclass: 8-(Trifluoromethyl)quinoline-5-carboxylic acid analogs .

Our focus is to dissect the intricate relationship between the molecular architecture of these compounds and their biological function. We will move beyond a mere catalog of derivatives to explore the causal links—the "why"—behind the experimental choices made during lead optimization. By understanding how subtle changes in a molecule's structure can dramatically alter its potency and selectivity, we can design more effective and safer therapeutic candidates. The primary mechanism of action we will explore for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is a validated target for antiviral and anticancer therapies.[5][6][7][8]

The Core Scaffold: An Analysis of Foundational Moieties

The parent structure, 8-(Trifluoromethyl)quinoline-5-carboxylic acid, possesses two key features that are fundamental to its activity and serve as the basis for analog development.

  • The Quinoline-5-Carboxylic Acid: Unlike the more extensively studied quinoline-4-carboxylic acids, the placement of the carboxylate at the C-5 position is a defining feature. This acidic group is paramount for biological activity, particularly in the context of DHODH inhibition. It is hypothesized to act as a crucial anchoring point within the enzyme's active site, forming a strong salt bridge with a positively charged arginine residue (R136), a foundational interaction for high-affinity binding.[7] Consequently, modifications that remove or significantly alter the pKa of this group are generally detrimental to inhibitory activity.

  • The 8-Trifluoromethyl (CF3) Group: The introduction of a trifluoromethyl group onto the benzo portion of the quinoline ring is a strategic decision rooted in established medicinal chemistry principles. The CF3 group is a powerful electron-withdrawing moiety, which can significantly alter the electronic properties of the entire ring system, influencing target engagement. Furthermore, it is known to enhance metabolic stability by blocking potential sites of oxidative metabolism. Its high lipophilicity can also improve membrane permeability and overall pharmacokinetic properties.[9] The specific placement at the C-8 position is critical, as this region of the quinoline scaffold is known to be highly sensitive to substitution.[10]

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The development of potent 8-(Trifluoromethyl)quinoline-5-carboxylic acid analogs hinges on systematic modifications at various positions of the quinoline core. The following analysis synthesizes findings from related quinoline carboxylic acid classes to provide a predictive SAR map.

Position 2: The Gateway to Potency

SAR studies on related quinoline carboxylic acid inhibitors of DHODH have unequivocally identified the C-2 position as a critical determinant of potency.[11] This position extends into a large, predominantly hydrophobic channel within the enzyme.

  • Causality: The rationale for exploring this position is to maximize favorable van der Waals and hydrophobic interactions within this channel. The introduction of bulky, lipophilic substituents is not just tolerated but required for high potency.

  • Experimental Evidence: Studies on the brequinar class of DHODH inhibitors show that replacing a simple C-2 phenyl ring with a more extended biphenyl system dramatically increases activity.[11] Further optimization often involves exploring various substituted phenyl or other aromatic rings to probe the contours of this hydrophobic pocket. For our scaffold, analogs bearing large aromatic or heteroaromatic groups at C-2 are predicted to exhibit the highest potency.

Position 5: The Non-Negotiable Anchor

As discussed, the 5-carboxylic acid is the primary anchor to the DHODH enzyme.

  • Causality: The electrostatic interaction with Arg136 is the cornerstone of binding.[7] Any modification must preserve this charge-based interaction.

  • Experimental Evidence: Attempts to replace the carboxylic acid with bioisosteres like tetrazoles or amides in related quinazolinone inhibitors have resulted in a complete loss of activity.[12] This reinforces the strict requirement for the carboxylate moiety. Therefore, derivatization of this group (e.g., to esters or amides) would likely yield inactive prodrugs that require in-vivo hydrolysis to regenerate the active acid form.

Positions 6 and 7: Fine-Tuning Selectivity and Potency

The solvent-exposed region of the benzo-ring offers opportunities to modulate physicochemical properties and potentially gain additional interactions.

  • Causality: Introducing small, electronegative atoms or polar groups can influence solubility, cell permeability, and potentially form new hydrogen bonds with nearby residues or water molecules.

  • Experimental Evidence: In a closely related series of 4-quinoline carboxylic acids, replacing a C-7 chlorine with a fluorine atom resulted in a significant, 10-fold increase in antiviral activity.[10] In contrast, larger groups at this position, such as trifluoromethoxy or methoxy, were found to be detrimental.[10] This suggests a preference for small, electronegative substituents at C-7. Position 6 is also a viable point for modification, with small groups like fluorine being well-tolerated in many quinoline series.[11]

Position 8: The Critical Modulator

The 8-position is exceptionally sensitive. The choice of the trifluoromethyl group is deliberate, but its impact must be compared against other substituents.

  • Causality: This position is located in a sterically constrained area of the binding pocket. The size, electronics, and metabolic stability conferred by the substituent are all critical factors.

  • Experimental Evidence: Strikingly, studies on 4-quinoline carboxylic acids showed that introducing a fluorine atom at the C-8 position completely abolished activity, whereas the same substitution at C-7 was beneficial.[10] This highlights the profound positional effects on the benzo ring. The 8-CF3 group, while larger than fluorine, offers enhanced lipophilicity and metabolic stability, which may be critical for achieving a favorable overall profile despite potential steric constraints.[9] Comparative analysis with analogs bearing 8-H, 8-Cl, or 8-CH3 would be essential to validate the superiority of the 8-CF3 group.

Comparative Data Summary

The following table summarizes hypothetical and literature-derived data for quinoline carboxylic acid analogs to illustrate the SAR principles discussed. The target is human DHODH, and lower IC50 values indicate higher potency.

Compound IDC-2 SubstituentC-7 SubstituentC-8 SubstituenthDHODH IC50 (nM)[7][10][11]Rationale for Design
Parent HHCF3>10,000Core scaffold for baseline activity.
Analog A 2'-Fluoro-biphenylHCF350Introduces a bulky, hydrophobic group at C-2 to occupy the hydrophobic channel.
Analog B 2'-Fluoro-biphenylFCF35Adds a C-7 fluorine to enhance potency, based on known beneficial effects.
Analog C 2'-Fluoro-biphenylHH500Demonstrates the positive contribution of the 8-CF3 group compared to 8-H.
Analog D 2'-Fluoro-biphenylHF>50,000Illustrates the extreme sensitivity and negative impact of small substituents at C-8.
Analog E PhenylFCF3800Shows that a less bulky C-2 group (phenyl vs. biphenyl) reduces potency.
Analog F (Ester) 2'-Fluoro-biphenylFCF3>50,000Confirms the necessity of the free carboxylic acid by masking it as an ester.

Key Biological Target and Mechanism of Action

The primary target for this class of compounds is DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for producing the pyrimidine nucleotides (U, C, T) required for DNA, RNA, and phospholipid synthesis.[7]

Many viruses and rapidly proliferating cancer cells have a high demand for pyrimidines and are therefore exquisitely sensitive to the disruption of this pathway.[5][8] By inhibiting DHODH, 8-(trifluoromethyl)quinoline-5-carboxylic acid analogs deplete the cellular pool of pyrimidines, leading to cell cycle arrest and the cessation of viral replication or tumor growth.[7]

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Mechanism of Inhibition Carbamoyl_P Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_P->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... Nucleotides UTP, CTP, TTP (for DNA/RNA Synthesis) UMP->Nucleotides Inhibitor 8-(CF3)Quinoline-5-COOH Analog Inhibitor->Orotate Inhibition Dihydroorotate_to_Orotate_edge Dihydroorotate_to_Orotate_edge

Figure 1: Inhibition of the de novo pyrimidine pathway by quinoline analogs.

Experimental Methodologies

To validate the SAR and determine the potency of new analogs, two primary assays are essential: an enzymatic assay to measure direct target engagement and a cell-based assay to assess functional activity.

Protocol 1: Recombinant Human DHODH Inhibition Assay

This protocol determines the direct inhibitory effect of a compound on the DHODH enzyme.

  • Enzyme and Reagents: Obtain recombinant human DHODH (hDHODH), L-dihydroorotate (substrate), 2,6-dichloroindophenol (DCIP, electron acceptor), and Coenzyme Q10.

  • Compound Preparation: Prepare a 10 mM stock solution of the test analog in DMSO. Create a series of 10-point serial dilutions in a 96-well plate.

  • Assay Reaction: In a clear 96-well plate, add assay buffer, Coenzyme Q10, DCIP, and the diluted test compound.

  • Initiation: Initiate the reaction by adding the substrate, L-dihydroorotate, followed immediately by the hDHODH enzyme.

  • Measurement: Monitor the rate of DCIP reduction by measuring the decrease in absorbance at 600 nm over 15 minutes using a plate reader. The rate of reaction is proportional to enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 2: Workflow for the hDHODH enzymatic inhibition assay.

Protocol 2: Cell-Based Antiviral/Antiproliferative Assay

This protocol measures the compound's ability to inhibit viral replication or cancer cell growth, which is the functional consequence of DHODH inhibition.

  • Cell Seeding: Seed a suitable host cell line (e.g., A549 lung carcinoma cells for anticancer testing) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds.

  • Infection (for antiviral assay): For antiviral assays, infect the cells with the virus of interest (e.g., Influenza, VSV) at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication or cell doubling (typically 48-72 hours).

  • Uridine Rescue Control: As a crucial control to confirm the mechanism of action, run a parallel set of plates where the cells are treated with the compound in the presence of excess uridine (e.g., 100 µM). If the compound's activity is via DHODH inhibition, the addition of uridine should rescue the cells from the compound's effect.[7]

  • Viability Measurement: Quantify cell viability using a standard method such as the MTS or CellTiter-Glo assay, which measures metabolic activity.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) for antiproliferative/antiviral activity and the half-maximal cytotoxic concentration (CC50) from uninfected cells. The ratio of CC50 to EC50 gives the selectivity index (SI), a measure of the compound's therapeutic window.

Conclusion and Future Directions

The 8-(trifluoromethyl)quinoline-5-carboxylic acid scaffold is a highly promising starting point for the development of potent DHODH inhibitors. The structure-activity relationship is governed by a set of clear principles: the absolute requirement for the 5-carboxylic acid, the need for a large hydrophobic group at C-2, and the sensitive nature of substitutions on the benzo ring, particularly at C-7 and C-8. The 8-CF3 group likely provides a beneficial combination of electronic properties, metabolic stability, and lipophilicity that warrants its inclusion in lead candidates.

Future optimization should focus on extensively exploring the chemical space at the C-2 position with diverse aromatic and heteroaromatic groups to maximize hydrophobic interactions. Furthermore, a systematic comparison of small, electron-withdrawing groups at the C-7 position is critical for fine-tuning potency. The insights gained from these focused efforts will be instrumental in advancing this promising class of molecules from chemical curiosities to clinically viable therapeutic agents.

References

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Comparative

A Senior Application Scientist's Guide to Validating Target Engagement of Novel Quinoline Inhibitors

For researchers, scientists, and drug development professionals, the journey of advancing a novel quinoline inhibitor from a promising hit to a clinical candidate is paved with rigorous validation. A critical milestone i...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of advancing a novel quinoline inhibitor from a promising hit to a clinical candidate is paved with rigorous validation. A critical milestone in this journey is the unequivocal confirmation of target engagement within the complex milieu of a living cell. This guide provides an in-depth, objective comparison of cutting-edge methodologies to validate the interaction of your novel quinoline inhibitors with their intended molecular targets. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system, grounded in scientific integrity.

The Quinoline Scaffold: A Privileged Structure with Diverse Targets

Quinoline derivatives have emerged as a significant class of compounds in drug discovery, demonstrating a wide array of biological activities.[1] Their versatile scaffold has been successfully employed to target a range of proteins implicated in diseases like cancer and infectious diseases. Notably, novel quinoline inhibitors frequently target:

  • Protein Kinases: A large family of enzymes that play a central role in cellular signaling. Quinoline-based inhibitors have been developed against various kinases, including tyrosine kinases like EGFR and HER-2, as well as lipid kinases such as PI3K.[2][3][4]

  • Topoisomerases: Essential enzymes that manage the topology of DNA during replication and transcription. Quinoline derivatives have shown potent inhibitory activity against both Topoisomerase I and II.[5][6][7]

Given these primary target classes, this guide will focus on methodologies particularly suited for their validation.

Comparative Analysis of Target Engagement Methodologies

Choosing the right target engagement assay is a critical decision driven by the nature of the target, the desired throughput, and the specific questions being asked. Here, we compare several leading techniques, offering insights into their principles, advantages, and limitations.

Assay Principle Advantages Limitations Typical Data Output
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein, increasing its melting temperature.[8]Label-free, applicable to endogenous proteins in intact cells or lysates.[9]Requires a specific antibody for detection; lower throughput for traditional Western blot readout.[9]Thermal shift curves, Isothermal dose-response curves (EC50).
NanoBRET™ Target Engagement Assay Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[4]Live-cell assay providing quantitative affinity data; high throughput.[10]Requires genetic modification of the target protein; tracer development can be challenging.BRET ratio curves, IC50 values.
Kinobeads / Affinity-based Chemoproteomics Competition between the inhibitor and immobilized broad-spectrum kinase inhibitors for binding to the kinome.[11]Unbiased, proteome-wide kinase selectivity profiling in a native-like state.[12]Requires specialized reagents and mass spectrometry expertise; indirect measurement of target engagement.Dose-response curves for kinase displacement, Kd values.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.[5][13]"Gold standard" for determining binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) in a single experiment; label-free.[14]Requires large amounts of purified protein and compound; lower throughput.[15]Binding isotherms, KD, ΔH, ΔS.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[6][16]Real-time kinetics (kon, koff), high sensitivity, label-free.[17]Requires immobilization of one binding partner, which may affect its conformation; mass transport limitations can be an issue.Sensorgrams, KD, kon, koff.
Microscale Thermophoresis (MST) Measures the directed movement of molecules along a microscopic temperature gradient, which changes upon ligand binding.[18]Low sample consumption, wide range of buffer conditions, applicable in complex biological matrices.Requires fluorescent labeling of one binding partner; potential for artifacts from labeling or aggregation.Binding curves, KD.

In-Depth Experimental Protocols & Workflows

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to confirm target engagement in a physiological context by leveraging the principle that ligand binding stabilizes a protein against thermal denaturation.

Experimental Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection cluster_analysis Data Analysis start Seed cells treat Treat with quinoline inhibitor or vehicle start->treat heat Heat cells to a range of temperatures treat->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge wb Western Blot / ELISA / Mass Spec centrifuge->wb quant Quantify soluble target protein wb->quant plot Plot melt curves & determine Tm shift quant->plot

Caption: CETSA experimental workflow for validating target engagement.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of the novel quinoline inhibitor or vehicle control for a predetermined time.

  • Heating:

    • Harvest and resuspend cells in a suitable buffer.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Detection and Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

    • The shift in the melting temperature (Tm) in the presence of the inhibitor compared to the vehicle control indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells.[4] It relies on energy transfer from a NanoLuc® luciferase-tagged target protein (donor) to a cell-permeable fluorescent tracer that binds to the same target (acceptor).

Signaling Pathway Diagram:

NanoBRET_Pathway cluster_binding Binding Competition Target Target Protein NanoLuc® Tracer Fluorescent Tracer Target->Tracer Binding Target:nluc->Tracer Energy Transfer Inhibitor Quinoline Inhibitor Target->Inhibitor Competition Light_460 460 nm Light Target:nluc->Light_460 Luminescence Light_610 >600 nm Light (BRET) Tracer->Light_610 Emission Substrate Substrate Substrate->Target:nluc Oxidation

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase.

    • Seed the transfected cells into a white, 96-well assay plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the quinoline inhibitor.

    • Add the inhibitor dilutions to the cells.

    • Add the fluorescent tracer at its predetermined optimal concentration.

    • Incubate the plate at 37°C in a CO2 incubator for at least 2 hours.

  • Luminescence Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.

    • Add the substrate to each well.

    • Read the plate on a luminometer equipped with two filters to detect donor (460 nm) and acceptor (610 nm) emission.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinobeads Competition Assay

This chemoproteomic approach provides an unbiased view of a quinoline inhibitor's selectivity across a large portion of the kinome. It involves the competition between the free inhibitor and a mixture of immobilized, broad-spectrum kinase inhibitors (kinobeads) for binding to kinases in a cell lysate.[11]

Experimental Workflow Diagram:

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_incubation Competitive Binding cluster_enrichment Kinase Enrichment cluster_ms Mass Spectrometry cluster_analysis Data Analysis start Lyse cells incubate Incubate lysate with quinoline inhibitor start->incubate add_kinobeads Add kinobeads incubate->add_kinobeads enrich Wash and elute bound kinases add_kinobeads->enrich digest Digest proteins into peptides enrich->digest lcms LC-MS/MS analysis digest->lcms quant Quantify kinase abundance lcms->quant plot Generate dose-response curves quant->plot

Caption: Kinobeads competition assay workflow.

Step-by-Step Protocol:

  • Lysate Preparation:

    • Prepare a native cell lysate under conditions that preserve kinase activity.

    • Determine the total protein concentration.

  • Competitive Binding:

    • Incubate the cell lysate with a range of concentrations of the quinoline inhibitor for a defined period (e.g., 45 minutes at 4°C).[11]

    • Add the kinobeads slurry and continue the incubation to allow for competitive binding.

  • Kinase Enrichment and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution or on-bead digestion of the eluted proteins into peptides.

    • Label the peptides if using isotopic labeling for quantification.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the kinases in each sample.

    • For each kinase, plot its relative abundance as a function of the inhibitor concentration to generate a dose-response curve and determine the IC50 or Kd.

Conclusion: A Multi-faceted Approach to Target Engagement Validation

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Sources

Validation

A Comparative Guide to the Cytotoxicity of 8-(Trifluoromethyl)quinoline-5-carboxylic Acid on Cancer vs. Normal Cell Lines

In the relentless pursuit of novel anticancer therapeutics, the principle of selective cytotoxicity stands as a paramount objective. The ideal chemotherapeutic agent should exhibit potent lethality against malignant cell...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anticancer therapeutics, the principle of selective cytotoxicity stands as a paramount objective. The ideal chemotherapeutic agent should exhibit potent lethality against malignant cells while leaving healthy tissues unscathed. Quinoline derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including significant anticancer potential.[1][2][3] This guide provides an in-depth comparative analysis of the cytotoxic effects of a specific novel compound, 8-(Trifluoromethyl)quinoline-5-carboxylic acid, on cancerous versus non-cancerous cell lines. While specific experimental data for this compound is not yet publicly available, this guide will serve as a comprehensive framework for its evaluation, grounded in established methodologies and the known behavior of structurally related molecules.

The inclusion of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and cell permeability, which can contribute to increased biological activity.[4] This, combined with the quinoline-5-carboxylic acid core, presents a compelling case for investigating its anticancer properties.

Experimental Design: A Blueprint for Assessing Selective Cytotoxicity

A rigorous and well-controlled experimental design is fundamental to obtaining reliable and reproducible cytotoxicity data. The following sections detail the critical components of a study designed to compare the effects of 8-(Trifluoromethyl)quinoline-5-carboxylic acid on cancer and normal cell lines.

Selection of Cell Lines: A Representative Spectrum

The choice of cell lines is crucial for a comprehensive assessment. It is imperative to include a panel of cancer cell lines representing different tumor types, as well as one or more normal, non-transformed cell lines to determine the selectivity index.

  • Cancer Cell Lines:

    • MCF-7 (Breast Adenocarcinoma): A widely used, well-characterized human breast cancer cell line.

    • A549 (Lung Carcinoma): A human lung adenocarcinoma cell line.

    • HeLa (Cervical Cancer): An immortal human cervical cancer cell line.

    • K-562 (Chronic Myelogenous Leukemia): A human bone marrow cancer cell line.[5]

  • Normal Cell Lines:

    • hTERT-RPE1 (Human Retinal Pigment Epithelial): An immortalized human cell line that maintains a normal phenotype and is often used as a control for normal tissue.[6]

    • NIH-3T3 (Mouse Embryonic Fibroblast): A standard fibroblast cell line used in toxicity screening.[6]

Cytotoxicity Assay: Quantifying Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8] This assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[7]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed the selected cancer and normal cell lines into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of 8-(Trifluoromethyl)quinoline-5-carboxylic acid in the appropriate cell culture medium. The concentration range should be broad enough to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). A typical range might be from 0.1 µM to 100 µM. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation: A Comparative Analysis

The IC50 values obtained from the MTT assay for each cell line are tabulated below for a clear comparison. A lower IC50 value indicates greater cytotoxicity. The Selectivity Index (SI) is calculated as the ratio of the IC50 value for a normal cell line to the IC50 value for a cancer cell line. A higher SI value signifies greater selectivity for cancer cells.

Note: The following data is hypothetical and for illustrative purposes only, as experimental data for 8-(Trifluoromethyl)quinoline-5-carboxylic acid is not publicly available.

Cell LineTypeIC50 (µM)Selectivity Index (SI) vs. hTERT-RPE1
MCF-7 Breast Cancer5.29.6
A549 Lung Cancer8.75.7
HeLa Cervical Cancer6.57.7
K-562 Leukemia3.912.8
hTERT-RPE1 Normal Epithelial50.1-
NIH-3T3 Normal Fibroblast65.4-

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Seed Cancer & Normal Cells in 96-well Plates treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of 8-(Trifluoromethyl)quinoline-5-carboxylic acid compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_sol Solubilize Formazan Crystals mtt_add->formazan_sol read_absorbance Measure Absorbance at 570 nm formazan_sol->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 Values calc_viability->det_ic50 calc_si Calculate Selectivity Index det_ic50->calc_si G cluster_mechanisms Potential Mechanisms of Action cluster_outcomes Cellular Outcomes compound 8-(Trifluoromethyl)quinoline- 5-carboxylic acid tk_inhibition Tyrosine Kinase Inhibition compound->tk_inhibition dna_damage DNA Damage & Repair Inhibition compound->dna_damage apoptosis Induction of Apoptosis compound->apoptosis ros ROS Generation compound->ros cell_cycle_arrest Cell Cycle Arrest tk_inhibition->cell_cycle_arrest cancer_cell_death Cancer Cell Death dna_damage->cancer_cell_death apoptosis->cancer_cell_death ros->cancer_cell_death cell_cycle_arrest->cancer_cell_death

Caption: Proposed mechanisms of action for 8-(Trifluoromethyl)quinoline-5-carboxylic acid in cancer cells.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the comparative cytotoxicity of 8-(Trifluoromethyl)quinoline-5-carboxylic acid on cancer versus normal cell lines. The hypothetical data presented suggests that this compound could exhibit promising selective cytotoxicity, particularly against leukemia cells.

Future research should focus on performing these in vitro experiments to generate empirical data. Further investigations should also aim to elucidate the precise molecular mechanisms of action, which could involve more advanced techniques such as Western blotting to probe protein expression in relevant signaling pathways, flow cytometry for cell cycle and apoptosis analysis, and assays to measure ROS production. Ultimately, promising in vitro results would warrant further evaluation in preclinical animal models to assess in vivo efficacy and safety. The quinoline scaffold continues to be a fertile ground for the discovery of novel anticancer agents, and a systematic evaluation of new derivatives like 8-(Trifluoromethyl)quinoline-5-carboxylic acid is a critical step in the drug development pipeline.

References

  • ResearchGate. (2023, March 14). What are few normal cell lines to test toxicity on normal cells of designed anti cancer drug?[Link]

  • Khan, I., et al. (2019, August 13). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. [Link]

  • Brieflands. (n.d.). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?[Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?[Link]

  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

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  • ResearchGate. (n.d.). Selected quinoline derivatives with anti-cancer activity. [Link]

  • MDPI. (2023, March 9). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]

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  • PubMed. (n.d.). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability.... [Link]

  • PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

  • PubMed. (2007, November 15). Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines. [Link]

  • PubMed Central. (2023, March 9). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]

  • National Institutes of Health. (n.d.). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. [Link]

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Comparative

A Tale of Two Bioisosteres: A Comparative Guide to the Biological Evaluation of Quinoline-5-Carboxylic Acid and Quinoline-5-Sulfonamide Derivatives

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antibacterial properties.[1][2][3] Strategic modifications to the quinoline ring are pivotal in fine-tuning its pharmacological profile. This guide provides an in-depth comparison of two key classes of quinoline derivatives: quinoline-5-carboxylic acids and quinoline-5-sulfonamides.

The rationale for this comparison lies in the principle of bioisosterism, where the carboxylic acid (-COOH) and sulfonamide (-SO₂NH₂) functional groups are considered classical bioisosteres. While structurally similar, their differing physicochemical properties can significantly impact a molecule's absorption, distribution, metabolism, excretion (ADME), and target interactions. This guide will delve into the experimental data supporting the biological activities of these two classes, offering a critical analysis for researchers and drug development professionals.

At a Glance: Comparative Biological Profile

FeatureQuinoline-5-Carboxylic Acid DerivativesQuinoline-5-Sulfonamide Derivatives
Primary Biological Activities Anticancer, Antibacterial, Anti-inflammatoryAnticancer, Antibacterial
Anticancer Potency Moderate to high, dependent on substitutionHigh, with some derivatives comparable to clinical drugs
Antibacterial Spectrum Primarily Gram-positiveGram-positive, including resistant strains
Key SAR Feature Position of the carboxylic acid groupPresence of an 8-hydroxy group enhances activity

Delving Deeper: Anticancer Activity

The evaluation of anticancer activity is a cornerstone in the development of novel quinoline-based therapeutics. The most common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Quinoline-5-Sulfonamide Derivatives: Potent Cytotoxicity

Recent studies have highlighted the significant anticancer potential of 8-hydroxyquinoline-5-sulfonamide derivatives. A series of novel acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide demonstrated potent activity against a panel of human cancer cell lines.[4][5]

Table 1: In Vitro Anticancer Activity of 8-Hydroxyquinoline-5-Sulfonamide Derivatives (IC₅₀ in µM) [4]

CompoundC-32 (Melanoma)MDA-MB-231 (Breast)A549 (Lung)HFF-1 (Normal)
3c 1.8 ± 0.22.1 ± 0.31.9 ± 0.2>100
Cisplatin 1.5 ± 0.12.5 ± 0.22.2 ± 0.3-
Doxorubicin 0.8 ± 0.11.2 ± 0.11.0 ± 0.1-

Notably, compound 3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide) exhibited efficacies comparable to the clinically used anticancer drugs cisplatin and doxorubicin against all three cancer cell lines.[4] Crucially, it showed high selectivity, with no significant toxicity towards normal human dermal fibroblasts (HFF-1) at concentrations up to 100 µM.[4]

Mechanism of Action: A Multi-pronged Attack

The anticancer mechanism of these sulfonamide derivatives appears to be multifaceted. Studies on compound 3c revealed that it induces apoptosis by altering the expression of key regulatory genes. Specifically, it was found to:

  • Increase the transcriptional activity of tumor suppressor proteins p53 and p21.[4][5]

  • Alter the expression of the anti-apoptotic gene BCL-2 and the pro-apoptotic gene BAX.[4][5]

This suggests that these compounds trigger programmed cell death in cancer cells through the intrinsic apoptotic pathway.

cluster_0 Quinoline-5-Sulfonamide Derivative (e.g., 3c) cluster_1 Cancer Cell Compound Compound 3c p53 p53 Activation Compound->p53 Upregulates BCL2 BCL-2 Downregulation Compound->BCL2 Downregulates p21 p21 Activation p53->p21 BAX BAX Upregulation p53->BAX Apoptosis Apoptosis p21->Apoptosis Cell Cycle Arrest BCL2->Apoptosis BAX->Apoptosis

Anticancer Mechanism of Quinoline-5-Sulfonamide Derivatives
Quinoline-5-Carboxylic Acid Derivatives: A Promising Alternative

While direct comparative data against the same cell lines is limited, studies on quinoline carboxylic acid derivatives have also demonstrated their anticancer potential. For instance, certain quinoline-4-carboxylic acid derivatives have shown significant growth inhibition against mammary (MCF7) and cervical (HELA) cancer cell lines.[6] The cytotoxic effects of these compounds are believed to be mediated, in part, through their ability to intercalate with DNA, thereby interfering with replication and transcription.[7]

Table 2: In Vitro Anticancer Activity of Selected Quinoline Carboxylic Acid Derivatives (% Growth Inhibition at 10 µM) [8]

CompoundMCF-7 (Breast)K-562 (Leukemia)HeLa (Cervical)
3j 82.9--
3b --35.1 (Apoptosis %)

It is important to note that the data in Table 2 is presented as percentage growth inhibition at a single concentration, which differs from the IC₅₀ values in Table 1, making a direct comparison of potency challenging. However, it is evident that quinoline carboxylic acid derivatives also possess significant antiproliferative activity.

The Frontline Against Bacteria: Antibacterial Efficacy

Both quinoline-5-sulfonamides and quinoline-5-carboxylic acids have been investigated for their antibacterial properties. The standard method for determining the minimum inhibitory concentration (MIC) is the broth microdilution method.

Quinoline-5-Sulfonamide Derivatives: Tackling Resistant Strains

The 8-hydroxyquinoline-5-sulfonamide derivatives have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5]

Table 3: Antibacterial Activity of 8-Hydroxyquinoline-5-Sulfonamide Derivative 3c (MIC in µg/mL) [4]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 292134
MRSA4
Enterococcus faecalis ATCC 292128

The ability of these compounds to inhibit the growth of MRSA is particularly noteworthy, given the significant clinical challenge posed by antibiotic-resistant bacteria.

Quinoline-5-Carboxylic Acid Derivatives: A Legacy of Antibacterial Action

The quinoline scaffold is the foundation for the quinolone class of antibiotics. Carboxamide derivatives of quinoline have demonstrated activity against both Gram-positive and Gram-negative bacteria.[9] For instance, certain quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides were found to be active against Escherichia coli and Staphylococcus aureus.[9]

Structure-Activity Relationship (SAR): The Devil is in the Details

The biological activity of these quinoline derivatives is highly dependent on their substitution patterns.

For the quinoline-5-sulfonamide series, the presence of a free hydroxyl group at the 8-position is crucial for both anticancer and antibacterial activity.[4] Methylation of this phenolic group leads to a significant loss of biological function.[4]

In the case of quinoline carboxylic acids , the position of the carboxylic acid group on the quinoline ring plays a significant role in their anticancer activity. For example, quinazoline derivatives with an ortho-aminobenzoic acid moiety showed broader and more potent growth inhibitory activity compared to those with meta or para-aminobenzoic acid groups.[10]

Experimental Protocols: Ensuring Scientific Rigor

To ensure the trustworthiness and reproducibility of the presented data, it is essential to understand the experimental methodologies employed.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

cluster_0 Cell Culture & Treatment cluster_1 MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with quinoline derivatives B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

MTT Assay Workflow

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Broth Microdilution for Antibacterial Susceptibility

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis A Prepare serial dilutions of quinoline derivatives C Inoculate 96-well plate A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually assess for bacterial growth D->E F Determine MIC E->F

Broth Microdilution Workflow

Step-by-Step Protocol:

  • Serial Dilution: Prepare two-fold serial dilutions of the quinoline derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and standardize it to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

Both quinoline-5-carboxylic acid and quinoline-5-sulfonamide derivatives represent promising scaffolds for the development of novel anticancer and antibacterial agents. The available data suggests that 8-hydroxyquinoline-5-sulfonamides exhibit particularly potent and selective anticancer activity, with a mechanism involving the induction of apoptosis. While direct comparative studies are lacking, quinoline-5-carboxylic acids also demonstrate significant biological potential.

Future research should focus on conducting head-to-head comparisons of these two classes of compounds under standardized experimental conditions to provide a more definitive assessment of their relative performance. Further exploration of the structure-activity relationships will be crucial for the rational design of more potent and selective derivatives. Ultimately, the choice between a carboxylic acid and a sulfonamide moiety will depend on the specific therapeutic target and the desired pharmacological profile, underscoring the importance of a nuanced, data-driven approach to drug discovery.

References

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  • Zięba, A., Pindjakova, D., Latocha, M., Płonka-Czerk, J., Kuśmierz, D., Cizek, A., & Jampilek, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. ResearchGate. [Link]

  • Gupta, H., & Singh, R. (2015). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4256. [Link]

  • Jubin, K., & Joseph, A. (2018). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Medicinal Chemistry Research, 27(4), 1194-1202. [Link]

  • Khan, I., Zaib, S., Batool, S., Hassan, M., & Khan, A. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. European journal of medicinal chemistry, 178, 553–564. [Link]

  • Sivakumar, P. M., & Sureshkumar, R. (2018). Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Sayed, M. A., & Abdel-Maksoud, S. A. (2021). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1634-1647. [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(34), 20133–20153. [Link]

  • Kamal, A., Suresh, P., & Ramaiah, M. J. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of medicinal chemistry, 61(17), 7247–7295. [Link]

  • Al-Suwaidan, I. A., & Al-Amri, A. M. (2020). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

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Validation

A Researcher's Guide to Robust Cross-Validation of Spectroscopic Data for Quinoline-Based Drug Discovery

For researchers, medicinal chemists, and drug development professionals engaged in the synthesis and analysis of novel quinoline derivatives, the structural and quantitative validation of these compounds is a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals engaged in the synthesis and analysis of novel quinoline derivatives, the structural and quantitative validation of these compounds is a cornerstone of rigorous scientific practice. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, coupled with powerful chemometric models like Partial Least Squares (PLS) regression, are indispensable tools in this endeavor. However, the predictive power of these models is only as reliable as the validation methods used to construct and test them.

This guide provides an in-depth comparison of the most common cross-validation techniques for spectroscopic data of known quinoline structures. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system. Our focus is to equip you with the expertise to select and implement the most appropriate validation strategy for your specific research needs, thereby ensuring the scientific integrity and trustworthiness of your findings.

The Critical Role of Cross-Validation in Spectroscopic Models

In the realm of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, we aim to build mathematical models that correlate the structural features of molecules, often represented by spectroscopic data, with their biological activity or physicochemical properties. The goal is to create a model that can accurately predict these properties for new, unsynthesized compounds.

However, a significant pitfall in model development is overfitting .[1][2] An overfitted model performs exceptionally well on the data it was trained on but fails to generalize to new, unseen data. This is akin to a student who memorizes the answers to a practice exam but cannot solve new problems on the actual test. Cross-validation is a fundamental technique to mitigate overfitting and to obtain a realistic estimate of the model's predictive performance.

The core principle of cross-validation is to partition the dataset into subsets, using some subsets to train the model and the remaining subset to test it. This process is repeated multiple times, with different subsets used for testing in each iteration. The overall performance is then calculated as the average of the performances across all iterations.

Spectroscopic Techniques for Quinoline Characterization

The choice of spectroscopic technique is foundational to any chemometric analysis. For quinoline and its derivatives, two techniques are particularly powerful:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. Both ¹H and ¹³C NMR are crucial for the unambiguous structural elucidation of novel quinoline derivatives.

  • Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that provides a chemical fingerprint of a molecule.[3] It is non-destructive, requires minimal sample preparation, and can be used for both qualitative and quantitative analysis of active pharmaceutical ingredients (APIs) in various formulations.[4][5]

The rich, high-dimensional data generated by these techniques are ideally suited for multivariate analysis.[6][7]

A Comparative Analysis of Cross-Validation Methodologies

The two most prevalent cross-validation techniques in chemometrics are k-fold cross-validation and leave-one-out cross-validation (LOOCV) . The choice between them is not arbitrary and has significant implications for the resulting model's robustness and reliability.

Leave-One-Out Cross-Validation (LOOCV)

In LOOCV, for a dataset with n samples, n iterations are performed. In each iteration, one sample is held out for testing, and the model is trained on the remaining n-1 samples. This process is repeated until every sample has been used as the test sample once.[8]

Advantages:

  • Maximizes training data: By using almost the entire dataset for training in each iteration, LOOCV can be particularly useful for small datasets where maximizing the training data is crucial.[9]

  • Deterministic: The outcome of LOOCV is always the same for a given dataset, as there is no random sampling involved in splitting the data.

Disadvantages:

  • High computational cost: For large datasets, performing n training iterations can be computationally expensive.

  • High variance in the performance estimate: Because the training sets in each iteration are highly similar (differing by only one sample), the resulting models are highly correlated. This can lead to a high variance in the estimated prediction error, potentially providing an unreliable estimate of the model's performance.[10]

  • Potential for overfitting: While it is a cross-validation method, LOOCV can sometimes be more prone to overfitting than k-fold cross-validation, especially with small datasets.[11]

k-Fold Cross-Validation

In k-fold cross-validation, the dataset is randomly partitioned into k equally sized subsets (or "folds"). In each of the k iterations, one-fold is used for testing, and the remaining k-1 folds are used for training. The process is repeated until each fold has been used as the test set once. Common choices for k are 5 or 10.

Advantages:

  • Lower computational cost: Compared to LOOCV, k-fold cross-validation requires fewer model training iterations.

  • More robust estimate of model performance: By using larger, more distinct subsets for testing in each iteration, k-fold cross-validation generally provides a more stable and reliable estimate of the model's predictive performance with lower variance.

Disadvantages:

  • Performance estimate can have a slight bias: Because the model is trained on a smaller subset of the data (k-1 folds) than the entire dataset, the performance estimate can be slightly pessimistic. However, this bias is often a worthwhile trade-off for the reduction in variance.

  • Results can vary with different random splits: The random partitioning of the data into folds can introduce variability into the results. To mitigate this, repeated k-fold cross-validation can be performed, where the entire k-fold cross-validation process is repeated multiple times with different random splits.

Experimental Workflow: A Head-to-Head Comparison

To illustrate the practical implications of choosing between LOOCV and k-fold cross-validation, let's consider a hypothetical experimental workflow for developing a PLS regression model to predict the concentration of a quinoline-based API in a pharmaceutical formulation using Raman spectroscopy.

G cluster_0 Data Acquisition & Preprocessing cluster_1 Model Development & Validation cluster_2 Model Comparison & Selection A Prepare Quinoline Samples (Varying Concentrations) B Acquire Raman Spectra A->B C Spectral Preprocessing (e.g., Baseline Correction, Normalization) B->C D Data Splitting C->D E1 k-Fold Cross-Validation (e.g., k=5) D->E1 E2 Leave-One-Out Cross-Validation D->E2 F1 Build PLS Model 1 E1->F1 F2 Build PLS Model 2 E2->F2 G1 Evaluate Model 1 Performance F1->G1 G2 Evaluate Model 2 Performance F2->G2 H Compare Performance Metrics (RMSEP, Q², R²) G1->H G2->H I Select Optimal Model H->I

Caption: Workflow for comparing cross-validation methods.

Data Presentation: A Quantitative Comparison

To provide a tangible comparison, let's examine a hypothetical dataset of 30 Raman spectra of quinoline derivative formulations with known API concentrations. We will build a PLS regression model and evaluate its performance using both 5-fold cross-validation and LOOCV.

Validation MethodNumber of Latent Variables (LVs)R² (Calibration)Q² (Cross-Validation)RMSEC (mg/mL)RMSEP (mg/mL)
5-Fold Cross-Validation 40.9850.9720.150.21
Leave-One-Out CV 50.9910.9650.110.25

Key Observations:

  • Model Complexity: The LOOCV approach resulted in a model with a higher number of latent variables, suggesting a more complex model that might be more prone to overfitting.

  • Calibration Performance: The LOOCV model shows a slightly better fit to the calibration data (higher R² and lower Root Mean Square Error of Calibration - RMSEC). This is expected as it uses more data for training in each fold.

  • Predictive Performance: The 5-fold cross-validation model exhibits a higher Q² value and a lower Root Mean Square Error of Prediction (RMSEP). This indicates better predictive ability for new, unseen samples. The lower Q² and higher RMSEP for the LOOCV model, despite its better calibration performance, is a classic sign of potential overfitting.

Experimental Protocols

Step-by-Step Methodology for Spectroscopic Data Acquisition (Raman)
  • Sample Preparation: Prepare a series of calibration samples of the quinoline derivative in the relevant matrix (e.g., excipients for a tablet formulation) with accurately known concentrations spanning the desired analytical range. Also, prepare a set of independent validation samples.

  • Instrument Setup:

    • Use a high-resolution Raman spectrometer with a laser excitation wavelength appropriate for the sample (e.g., 785 nm to minimize fluorescence).

    • Optimize acquisition parameters such as laser power, exposure time, and number of accumulations to achieve a good signal-to-noise ratio without causing sample degradation.

  • Data Acquisition:

    • Acquire multiple spectra from different spots on each sample to ensure representativeness and average them to create a single spectrum per sample.

    • Collect spectra for all calibration and validation samples under identical experimental conditions.

Step-by-Step Methodology for Chemometric Model Development and Cross-Validation
  • Data Preprocessing:

    • Import the spectral data into a suitable chemometrics software package.

    • Apply appropriate preprocessing techniques to remove unwanted variations. Common methods include:

      • Baseline Correction: To remove background fluorescence.

      • Normalization (e.g., Standard Normal Variate - SNV): To correct for scattering effects.[12]

      • Smoothing (e.g., Savitzky-Golay): To reduce instrumental noise.[13]

      • Derivatives (e.g., First or Second): To resolve overlapping peaks.

    • The choice of preprocessing methods can significantly impact model performance and should be carefully evaluated.[14]

  • Model Building and Cross-Validation:

    • Define the spectral regions to be included in the model, focusing on areas with significant signal related to the quinoline API.

    • For k-fold cross-validation :

      • Randomly divide the calibration dataset into k folds (e.g., 5).

      • Iteratively train a PLS model on k-1 folds and predict the concentrations of the samples in the held-out fold.

      • Calculate the overall RMSEP and Q² from the predictions of all folds.

    • For LOOCV :

      • Iteratively leave one sample out, train a PLS model on the remaining samples, and predict the concentration of the left-out sample.

      • Calculate the overall RMSEP and Q² from all predictions.

  • Model Evaluation:

    • Compare the performance metrics (R², Q², RMSEC, RMSEP) for the models developed with each cross-validation method.[15]

    • Select the model that provides the best balance of fitting the calibration data and predicting new data, typically the one with a lower RMSEP and a higher Q².

  • External Validation:

    • Use the selected model to predict the concentrations of the independent validation samples that were not used in the model building or cross-validation process.

    • This step provides the most realistic assessment of the model's performance in a real-world scenario.[16]

Conclusion: Making an Informed Choice

The choice between k-fold cross-validation and LOOCV is a critical decision in the development of robust and reliable chemometric models for the analysis of quinoline derivatives. While LOOCV can be useful for very small datasets, k-fold cross-validation (with k=5 or 10) is generally the recommended approach for most spectroscopic applications in pharmaceutical analysis. It provides a more robust and less biased estimate of the model's predictive performance, reducing the risk of overfitting.

By understanding the underlying principles of these validation techniques and following a rigorous experimental and computational workflow, researchers can build predictive models with confidence. This, in turn, accelerates the drug discovery and development process by enabling the accurate and reliable characterization of novel quinoline-based therapeutic agents.

References

  • De Beer, T., et al. (2014). Validation of an in-line Raman spectroscopic method for continuous active pharmaceutical ingredient quantification during pharmaceutical hot-melt extrusion. Journal of Pharmaceutical and Biomedical Analysis, 88, 159-168. Available from: [Link]

  • Gika, H. G., et al. (2025). The impact of spectral data pre-processing on the assessment of red wine vintage through spectroscopic methods. Journal of the Science of Food and Agriculture. Available from: [Link]

  • Rácz, A., et al. (2018). Modelling methods and cross-validation variants in QSAR: a multi-level analysis. SAR and QSAR in Environmental Research, 29(8), 629-649. Available from: [Link]

  • Butreddy, A., et al. (2021). Raman Spectroscopy for the Quantitative Analysis of Solid Dosage Forms of the Active Pharmaceutical Ingredient of Febuxostat. ACS Omega, 6(32), 20969-20977. Available from: [Link]

  • Biancolillo, A., & Marini, F. (2018). Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis. Frontiers in Chemistry, 6, 576. Available from: [Link]

  • Gowen, A. A., et al. (2011). Preventing over-fitting in PLS calibration models of near-infrared (NIR) spectroscopy data using regression coefficients. Journal of Chemometrics, 25(9), 507-515.
  • Engel, J., et al. (2019). Pre-processing spectroscopic data: for good or ill?. Spectroscopy Europe, 31(6), 16-20. Available from: [Link]

  • Roy, K., et al. (2016). A New Workflow for QSAR Model Development from Small Data Sets: Integration of Data Curation, Exhaustive Double Cross-Validation and A Set of Optimal Model Selection Techniques.
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  • Toropov, A. A., et al. (2025). SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P. Journal of Chemical, Biological and Medicinal Sciences, 13(3), 682-708. Available from: [Link]

  • Faber, N. M. (2002). How to avoid over-fitting in multivariate calibration - The conventional validation approach and an alternative. Analytica Chimica Acta, 452(1), 15-26.
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  • Varma, R. K., et al. (2022). QSAR modeling and molecular docking studies of 3, 7-disubstituted quinoline derivatives against mycobacterium tuberculosis (TB). International Journal of Multidisciplinary Research and Development, 9(2), 24-34. Available from: [Link]

  • Orange Data Mining. (2024). Partial Least Squares in the Pharmaceutical Industry. Available from: [Link]

  • Mohammed, T. A., et al. (2014). Vibrational spectroscopic study of some quinoline derivatives. Journal of Molecular Structure, 1074, 448-456. Available from: [Link]

  • Markoski, M. M., et al. (2020). Partial Least Square Model (PLS) as a Tool to Predict the Diffusion of Steroids Across Artificial Membranes. Current Drug Discovery Technologies, 17(2), 239-250. Available from: [Link]

  • Ng, W., et al. (2018). Pharmaceutical Analysis Model Robustness From Bagging-PLS and PLS Using Systematic Tracking Mapping. Frontiers in Chemistry, 6, 311. Available from: [Link]

  • Esbensen, K. H., et al. (2002). The development of calibration models for spectroscopic data using principal component regression. TrAC Trends in Analytical Chemistry, 21(6-7), 414-428.
  • Singh, K. P., et al. (2022). QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. Molecules, 27(17), 5488. Available from: [Link]

  • El-Assiri, E. H., et al. (2022). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Journal of the Indian Chemical Society, 99(10), 100693. Available from: [Link]

  • Dhara, A., et al. (2022). Preprocessing of Spectroscopic Data Using Affine Transformations to Improve Pattern-Recognition Analysis: An Application to Prehistoric Lithic Tools. Applied Sciences, 12(22), 11628. Available from: [Link]

  • Cavallini, N., et al. (2025). New Tutorial Highlights Power of Chemometrics in Data Analysis. Spectroscopy Online. Available from: [Link]

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  • Bakshi, B. R. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. American Pharmaceutical Review. Available from: [Link]

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  • Quora. (2020). Does Leave One Out cross validation increase the chance of overfitting?. Available from: [Link]

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  • NCBI. (2022). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Available from: [Link]

  • Diva-portal.org. (2022). Generic Chemometric Models for Metabolite Concentration Prediction Based on Raman Spectra. Available from: [Link]

  • ResearchGate. (2011). Comparative Studies on Some Metrics for External Validation of QSPR Models. Available from: [Link]

  • ResearchGate. (2022). Generic Chemometric Models for Metabolite Concentration Prediction Based on Raman Spectra. Available from: [Link]

  • Stats StackExchange. (2022). Why leave-one-out cross validation fails to detect overfit?. Available from: [Link]

  • MDPI. (2023). Design of Hybrid Quinoline–Chalcone Compounds Against Leishmania amazonensis Based on Computational Techniques: 2D- and 3D-QSAR with Experimental Validation. Available from: [Link]

  • Frontiers. (2018). Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis. Available from: [Link]

  • Science Publishing Group. (2024). Comparative Analysis of Cross-Validation Techniques: LOOCV, K-folds Cross-Validation, and Repeated K-folds Cross-Validation in Machine Learning Models. Available from: [Link]

  • ResearchGate. (2021). Influence of Data Splitting on Performance of Machine Learning Models in Prediction of Shear Strength of Soil. Available from: [Link]

  • MDPI. (2023). Comparison between Variable-Selection Algorithms in PLS Regression with Near-Infrared Spectroscopy to Predict Selected Metals in Soil. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 8-(Trifluoromethyl)quinoline-5-carboxylic acid

As researchers and drug development professionals, our work is predicated on precision, safety, and foresight. This extends beyond the bench to the entire lifecycle of the chemical entities we handle.

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and foresight. This extends beyond the bench to the entire lifecycle of the chemical entities we handle. 8-(Trifluoromethyl)quinoline-5-carboxylic acid, a compound featuring a halogenated heterocyclic scaffold, demands a rigorous and informed approach to its disposal. This guide provides the essential procedural framework for its safe management, ensuring the protection of laboratory personnel and the environment, while maintaining strict regulatory compliance.

The causality behind these protocols is straightforward: the trifluoromethyl group classifies this compound as a halogenated organic, and the carboxylic acid moiety imparts corrosive properties. Improper disposal, such as drain disposal or mixing with incompatible waste streams, can lead to the release of toxic compounds, damage to infrastructure, and violation of federal and local regulations.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may be limited to the supplier, we can infer its hazard profile from analogous structures such as other quinoline carboxylic acids and trifluoromethylated aromatics. The primary hazards include potential skin, eye, and respiratory irritation.[1][2][3][4]

The core principle guiding the disposal of this compound is its classification as halogenated organic waste .[5] This is a critical distinction from non-halogenated waste streams and dictates the required disposal pathway.

Property Information Source/Rationale
Chemical Name 8-(Trifluoromethyl)quinoline-5-carboxylic acid-
Common Classification Halogenated Organic Compound, Carboxylic AcidPresence of -CF3 group and -COOH group.[5][6]
Appearance Likely an off-white or light-colored solid.Based on similar quinoline derivatives.[3]
Primary Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.Inferred from SDS of structurally similar compounds.[1][3][4][7]
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.A common characteristic of complex organic molecules.[8]
Incompatibilities Strong oxidizing agents, strong bases.Standard incompatibility for carboxylic acids.[1]
Combustion Products Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen Fluoride (HF).Expected from the elemental composition of the molecule.[1]

Personal Protective Equipment (PPE)

A self-validating safety protocol begins with robust personal protection. The following PPE is mandatory when handling 8-(Trifluoromethyl)quinoline-5-carboxylic acid in any form—solid, in solution, or as waste.

  • Nitrile Gloves: Provides a necessary barrier against skin contact.[9] If a splash occurs, remove the glove immediately and wash your hands.

  • Safety Goggles: Chemical splash goggles are required to protect against eye contact, which can cause serious irritation or damage.[9][10]

  • Laboratory Coat: A standard lab coat protects skin and personal clothing from contamination.[9]

  • Fume Hood: All handling of the solid compound and the transfer of waste solutions should be conducted within a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[8]

Step-by-Step Disposal Protocol

The disposal of 8-(Trifluoromethyl)quinoline-5-carboxylic acid must be treated as a formal, documented laboratory procedure. Adherence to these steps ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).[11][12]

Step 1: Waste Segregation

This is the most critical step. Due to the presence of fluorine, this compound must be disposed of in a designated halogenated organic waste stream.

  • Action: Place waste containing 8-(Trifluoromethyl)quinoline-5-carboxylic acid (including pure compound, solutions, and contaminated consumables like weigh boats or wipes) into a designated container for Halogenated Organic Waste .[5][13]

  • Causality: Halogenated waste requires specialized, high-temperature incineration capable of scrubbing acidic gases (like Hydrogen Fluoride) that are produced during combustion.[6] Mixing this waste with non-halogenated streams contaminates the entire volume, drastically increasing disposal costs and violating waste management protocols.[6][14] Never mix halogenated and non-halogenated waste.[15]

Step 2: Container Management

The integrity of the waste container is essential for safe temporary storage in the laboratory.

  • Action: Select a container that is in good condition, compatible with organic acids and solvents (e.g., high-density polyethylene or glass), and has a secure, leak-proof screw cap.[16]

  • Action: The container must be kept closed at all times except when actively adding waste.[6][14][16] This minimizes the release of volatile organic compounds (VOCs) into the lab environment.

  • Action: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[11][17] The SAA must have secondary containment (e.g., a plastic tub) to contain any potential leaks.[16]

Step 3: Accurate Labeling

Proper labeling is a regulatory requirement and a cornerstone of safe laboratory practice. An unlabeled container is a dangerous unknown.

  • Action: Before the first drop of waste is added, label the container clearly.[14] Use your institution's official hazardous waste tag.[6][16]

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "8-(Trifluoromethyl)quinoline-5-carboxylic acid" . Do not use abbreviations.[14]

    • List all other constituents and their approximate percentages (e.g., solvents).

    • The relevant hazard characteristics (e.g., "Toxic," "Corrosive").[6]

    • The date when waste was first added to the container (the "accumulation start date").[17]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department.

  • Action: Do not allow waste to accumulate. Once the container is full (no more than 90% capacity to allow for expansion), or as you approach your institution's time limit for storage in an SAA (e.g., 6 or 12 months[11][17]), submit a request for waste pickup through the EHS portal.[13][16]

  • Causality: The "cradle-to-grave" principle of the Resource Conservation and Recovery Act (RCRA) holds the generator (your institution) responsible for the waste from its creation to its final, safe disposal.[12] EHS manages this process to ensure the use of licensed and approved hazardous waste disposal facilities.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 8-(Trifluoromethyl)quinoline-5-carboxylic acid.

G start Waste Generation (e.g., residual solid, reaction mixture) classify Classify Waste Stream start->classify Is compound halogenated? Is it acidic? container Select Compatible Container (HDPE or Glass, Screw Cap) classify->container Yes -> Halogenated Organic Acid Waste label Label Container Correctly ('Hazardous Waste', Full Chemical Names, Constituents %, Start Date) container->label store Store in Designated SAA (In Secondary Containment, Cap Closed) label->store pickup Request Pickup from EHS (When Full or Nearing Time Limit) store->pickup end Document and Retain Records pickup->end

Caption: Disposal workflow for 8-(Trifluoromethyl)quinoline-5-carboxylic acid.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical for safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large spill, or if you feel unwell, evacuate the area and contact your institution's emergency number.

  • Don PPE: For a small, manageable spill, don the appropriate PPE as described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels on a spill of a solution with an oxidizing agent.

  • Collect Waste: Carefully sweep or scoop the absorbent material into a compatible container.[8]

  • Label and Dispose: Seal the container, label it as "Spill Debris containing 8-(Trifluoromethyl)quinoline-5-carboxylic acid," and dispose of it as halogenated organic waste by contacting EHS.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of your research environment.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4). Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations. Retrieved from [Link]

  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Laboratory Waste Disposal Guidelines. (n.d.). King Fahd University of Petroleum & Minerals. Retrieved from [Link]

  • EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World. Retrieved from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022, August 8). UNSW Sydney. Retrieved from [Link]

  • Hazardous Waste. (n.d.). US Environmental Protection Agency. Retrieved from [Link]

  • Industrial Hygiene and Toxicology. Aliphatic Halogenated Hydrocarbons. (1962, November 30). Regulations.gov. Retrieved from [Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). US Environmental Protection Agency. Retrieved from [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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